(3,5-Dioxomorpholin-4-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dioxomorpholin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-4-2-12-3-5(9)7(4)1-6(10)11/h1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKQZFUVVGWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649246 | |
| Record name | (3,5-Dioxomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-18-8 | |
| Record name | (3,5-Dioxomorpholin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,5-Dioxomorpholin-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3,5-Dioxomorpholin-4-yl)acetic acid, registered under CAS Number 938459-18-8, is a bifunctional heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, collating available technical data and offering insights grounded in established chemical principles. While this molecule is commercially available as a research chemical, detailed peer-reviewed studies on its specific synthesis and biological activities are not extensively documented in publicly accessible literature. This guide, therefore, synthesizes information from analogous structures and general chemical knowledge to provide a robust framework for researchers interested in this compound.
Introduction and Chemical Identity
This compound is a derivative of morpholine, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of two carbonyl groups at positions 3 and 5 designates it as a dione, and the acetic acid moiety attached to the nitrogen atom introduces a carboxylic acid functional group. This unique combination of a cyclic imide and a carboxylic acid suggests its utility as a versatile building block in organic synthesis.
The compound is also known by its synonym, 2,6-dioxo-N-(carboxymethyl)morpholine, and is associated with the CAS number 33658-49-0. For the purpose of this guide, we will primarily use the name this compound and the CAS number 938459-18-8.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 938459-18-8 | [1] |
| Alternate CAS | 33658-49-0 | N/A |
| Molecular Formula | C6H7NO5 | |
| Molecular Weight | 173.12 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% for commercial samples | [2] |
| Identified Uses | Laboratory chemicals, manufacture of chemical compounds | [1] |
Synthesis and Characterization
Proposed Synthesis Pathway
A hypothetical, yet chemically sound, method for the synthesis of this compound is the reaction of iminodiacetic acid with chloroacetyl chloride, followed by an intramolecular cyclization. This approach leverages the nucleophilicity of the secondary amine in iminodiacetic acid and the electrophilicity of the acid chloride.
Disclaimer: The following protocol is a hypothetical pathway based on established organic chemistry principles and has not been experimentally validated from the available search results. Researchers should exercise caution and perform appropriate small-scale trials.
Experimental Protocol: Hypothetical Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve iminodiacetic acid in a suitable anhydrous aprotic solvent (e.g., dioxane or tetrahydrofuran).
-
Acylation: Cool the solution in an ice bath (0 °C). Slowly add a solution of chloroacetyl chloride in the same solvent via the dropping funnel. The reaction is expected to be exothermic. Maintain the temperature below 10 °C during the addition.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The heat will promote the intramolecular nucleophilic substitution, where the carboxylate group displaces the chloride, leading to the formation of the dioxomorpholine ring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any precipitated salts. The solvent from the filtrate can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Visualization of the Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Characterization
As no specific spectroscopic data was found in the searched literature for this compound, the following are expected characteristic signals based on its structure:
-
¹H NMR: Signals corresponding to the methylene protons of the acetic acid moiety and the two methylene groups within the morpholine ring. The carboxylic acid proton would likely appear as a broad singlet.
-
¹³C NMR: Resonances for the two carbonyl carbons in the dione structure, the carboxyl carbon of the acetic acid group, and the three methylene carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, and the O-H stretch of the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C6H7NO5).
Potential Applications in Research and Development
The unique structural features of this compound suggest its potential utility in several scientific domains.
Drug Discovery and Medicinal Chemistry
The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The dione functionality and the carboxylic acid handle of this compound provide multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.
-
Scaffold for Library Synthesis: The carboxylic acid can be readily converted to amides, esters, or other functional groups, allowing for the generation of a diverse library of compounds for high-throughput screening.
-
Linker/Spacer: The acetic acid moiety can serve as a linker to attach the dioxomorpholine core to other pharmacophores or to solid supports for combinatorial synthesis.
Materials Science
The presence of both a carboxylic acid and a cyclic imide structure suggests potential applications in polymer chemistry and materials science.
-
Monomer for Polyamides and Polyesters: The carboxylic acid can participate in condensation polymerization reactions to form polyesters or polyamides, incorporating the dioxomorpholine unit into the polymer backbone.
-
Crosslinking Agent: The carboxylic acid can react with suitable functional groups on polymer chains to introduce crosslinks, thereby modifying the mechanical and thermal properties of the material.
-
Chelating Agent: The molecule possesses potential metal-chelating properties through its oxygen and nitrogen atoms, which could be exploited in areas such as metal sequestration or the development of novel catalysts.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care in a laboratory setting.[3]
-
Hazards: It may be harmful if ingested or inhaled and is irritating to the mucous membranes and upper respiratory tract.[3] The toxicological properties of this compound have not been fully investigated.[3]
-
Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid breathing dust or vapor.[3] Avoid contact with skin, eyes, and clothing.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]
Conclusion and Future Perspectives
This compound is a chemical entity with significant, yet largely unexplored, potential. Its bifunctional nature makes it a promising candidate for a variety of synthetic applications in both drug discovery and materials science. The lack of detailed published research on this specific molecule presents an opportunity for further investigation. Future studies should focus on the development and optimization of a reliable synthetic protocol, thorough characterization of its physicochemical properties, and exploration of its biological activities and material science applications. Such research will be crucial in unlocking the full potential of this intriguing heterocyclic compound.
References
-
Angene Chemical. Safety Data Sheet: this compound. [Link]
- Buckeye Advanced Remediation.
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2a biotech. Product Detail: this compound. [Link]
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National Center for Biotechnology Information. Morpholine. In: PubChem Compound Summary for CID 8083. [Link]
- Conroy, T., et al. Subchronic inhalation toxicity of morpholine in rats. Fundam Appl Toxicol. 1988;11(3):425-36.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
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CP Lab Safety. This compound, 95% Purity, C6H7NO5, 1 gram. [Link]
- Scott, R. 3 13C NMR 100 MHz Acetic Acid-d4. 2012.
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Biological Magnetic Resonance Bank. Acetic Acid at BMRB. [Link]
- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179.
- Sakai, T. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.
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- Wang, Y., et al. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. 2022;27(19):6649.
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National Institute of Standards and Technology. Acetic acid. In: NIST Chemistry WebBook. [Link]
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ResearchGate. IR spectrum of the Acetic Acid ligand. [Link]
- Wagner, R., et al. Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles. Phys. Chem. Chem. Phys.. 2002;4:1125-1134.
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PubChemLite. Acetic acid, ((11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)sulfinyl)-, methyl ester, (11-beta)-. [Link]
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National Center for Biotechnology Information. Morpholine. In: PubChem Compound Summary for CID 8083. [Link]
- Stocksdale, M. G., et al. (S)-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 9):o3778.
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An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dioxomorpholin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3,5-Dioxomorpholin-4-yl)acetic acid (CAS No: 938459-18-8) is a unique heterocyclic compound featuring a morpholine-3,5-dione core N-substituted with an acetic acid moiety. This guide provides a comprehensive overview of its physicochemical properties, offering a critical resource for researchers in medicinal chemistry, drug development, and materials science. Due to the limited availability of experimental data in peer-reviewed literature, this document combines established information with robust, computationally predicted properties to deliver a thorough profile of the molecule. We will delve into its chemical structure, a plausible synthetic pathway, key physicochemical parameters, stability profile, and potential applications, providing a foundational understanding for its use in further research and development.
Introduction and Chemical Identity
This compound, also known as 2-(3,5-dioxomorpholino)acetic acid, is a derivative of morpholine characterized by two carbonyl groups at positions 3 and 5, and an acetic acid group attached to the nitrogen atom. The presence of the cyclic imide functionality, a carboxylic acid group, and an ether linkage within the morpholine ring bestows upon it a distinct set of chemical features that are of interest in various scientific disciplines.
The core structure, a morpholine-3,5-dione, is a six-membered heterocycle that can be considered a cyclic imide of diglycolic acid and an amino acid derivative. Such structures are of interest in polymer chemistry and as building blocks in organic synthesis. The N-acetic acid substitution introduces a handle for further functionalization and modulates the molecule's polarity and acidity.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 938459-18-8 | , [1][2] |
| Molecular Formula | C₆H₇NO₅ | [3] |
| Molecular Weight | 173.12 g/mol | [3] |
| IUPAC Name | 2-(3,5-Dioxomorpholin-4-yl)acetic acid | - |
| SMILES | O=C(O)CN1C(=O)COCC1=O | [2] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.5!"]; O3 [label="O", pos="-2.2,-0.2!"]; C4 [label="C", pos="-0.8,-1.8!"]; O5 [label="O", pos="-1.5,-2.7!"]; C6 [label="C", pos="0.8,-1.8!"]; O7 [label="O", pos="1.5,-2.7!"]; C8 [label="C", pos="1.2,-0.5!"]; O9 [label="O", pos="2.2,-0.2!"]; C10 [label="C", pos="0,1.5!"]; C11 [label="C", pos="1.3,2.2!"]; O12 [label="O", pos="2.3,1.8!"]; O13 [label="OH", pos="1.3,3.4!"];
// Bonds N1 -- C2; C2 -- O3 [style=double]; C2 -- C4; C4 -- O5; O5 -- C6; C6 -- O7 [style=double]; C6 -- C8; C8 -- O9; O9 -- N1; N1 -- C10; C10 -- C11; C11 -- O12 [style=double]; C11 -- O13;
// Atom labels with correct positioning N1_label [label="N", pos="0,0!"]; C2_label [label="C", pos="-1.2,-0.5!"]; O3_label [label="O", pos="-2.2,-0.2!"]; C4_label [label="C", pos="-0.8,-1.8!"]; O5_label [label="O", pos="-1.5,-2.7!"]; C6_label [label="C", pos="0.8,-1.8!"]; O7_label [label="O", pos="1.5,-2.7!"]; C8_label [label="C", pos="1.2,-0.5!"]; O9_label [label="O", pos="2.2,-0.2!"]; C10_label [label="CH₂", pos="0,1.5!"]; C11_label [label="C", pos="1.3,2.2!"]; O12_label [label="O", pos="2.3,1.8!"]; O13_label [label="OH", pos="1.3,3.4!"]; }
Figure 1: Chemical structure of this compound.
Synthesis Pathway
This reaction is expected to proceed in two steps:
-
Ring-opening of the anhydride: The amino group of glycine acts as a nucleophile, attacking one of the carbonyl carbons of diglycolic anhydride. This leads to the formation of an intermediate amic acid.
-
Cyclization via dehydration: Subsequent heating of the amic acid, often in the presence of a dehydrating agent such as acetic anhydride or by azeotropic removal of water, would induce intramolecular cyclization to form the desired imide ring.
Figure 2: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diglycolic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Addition of Glycine: Add glycine (1.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the amic acid intermediate.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) for 4-6 hours. If using toluene, a Dean-Stark trap can be employed to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
Physicochemical Properties
The physicochemical properties of a compound are paramount in determining its behavior in various systems, including its solubility, stability, and potential biological activity. Due to the scarcity of experimental data, the following table includes computationally predicted values from reputable software to provide a more complete picture.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Source |
| Physical State | Solid (Predicted) | - | - |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| pKa (acidic) | 2.90 ± 0.10 | Predicted | ChemAxon |
| logP | -1.58 | Predicted | ChemAxon |
| logD at pH 7.4 | -3.58 | Predicted | ChemAxon |
| Solubility in Water | 1.15 x 10⁵ mg/L at 25°C | Predicted | ChemAxon |
| Hydrogen Bond Donors | 1 | Calculated | - |
| Hydrogen Bond Acceptors | 5 | Calculated | - |
| Rotatable Bonds | 2 | Calculated | - |
| Polar Surface Area | 87.2 Ų | Calculated | - |
Interpretation of Physicochemical Properties:
-
Acidity (pKa): The predicted pKa of 2.90 suggests that the carboxylic acid group is significantly more acidic than a simple aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76).[5] This increased acidity is likely due to the electron-withdrawing effect of the adjacent dicarboximide functionality.
-
Lipophilicity (logP and logD): The negative logP value indicates that the compound is inherently hydrophilic. The even lower logD at physiological pH (7.4) reflects the deprotonation of the carboxylic acid, rendering the molecule highly polar and water-soluble.[6]
-
Solubility: The high predicted water solubility is consistent with the hydrophilic nature of the molecule, characterized by a low logP and the presence of multiple polar functional groups capable of hydrogen bonding with water.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, predicted spectroscopic data can provide valuable insights for compound identification and characterization.
-
¹H NMR (Predicted, 500 MHz, DMSO-d₆):
-
δ ~12.5-13.5 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
δ ~4.2-4.4 ppm (s, 4H): Methylene protons of the morpholine ring (-O-CH₂-C=O).
-
δ ~4.0-4.2 ppm (s, 2H): Methylene protons of the acetic acid moiety (-N-CH₂-COOH).
-
-
¹³C NMR (Predicted, 125 MHz, DMSO-d₆):
-
δ ~170-172 ppm: Carboxylic acid carbonyl carbon.
-
δ ~168-170 ppm: Imide carbonyl carbons.
-
δ ~65-67 ppm: Methylene carbons of the morpholine ring (-O-CH₂-C=O).
-
δ ~45-47 ppm: Methylene carbon of the acetic acid moiety (-N-CH₂-COOH).
-
-
Infrared (IR) Spectroscopy (Predicted):
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.
-
~1700-1750 cm⁻¹ (strong, multiple bands): C=O stretching vibrations of the imide and carboxylic acid carbonyl groups.
-
~1100-1200 cm⁻¹: C-O-C stretching of the ether linkage in the morpholine ring.
-
Stability and Degradation
The stability of this compound is a critical consideration for its storage, handling, and application.
-
Hydrolytic Stability: The cyclic imide ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the ring to form the corresponding dicarboxylate.[7] The rate of hydrolysis is expected to be pH-dependent. Under acidic conditions, the hydrolysis of N-acyl imides can also occur, though typically at a slower rate.
-
Thermal Stability: As a solid organic compound, it is expected to be stable at ambient temperatures. However, at elevated temperatures, decarboxylation of the acetic acid moiety and decomposition of the morpholine ring may occur.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Reactions with strong bases will readily deprotonate the carboxylic acid and can promote hydrolysis of the imide. Strong acids can catalyze hydrolysis.
Figure 3: Factors influencing the stability of this compound.
Potential Applications and Fields of Interest
The structural features of this compound suggest its potential utility in several areas of research and development:
-
Drug Development: The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The presence of a carboxylic acid group provides a site for conjugation to other molecules or for interaction with biological targets.
-
Polymer Science: As a derivative of a cyclic imide, it could potentially be used as a monomer or a modifying agent in the synthesis of novel polymers with tailored properties.
-
Chelating Agents: The arrangement of oxygen and nitrogen atoms in the molecule suggests potential as a chelating agent for various metal ions.
Conclusion
This compound is a fascinating molecule with a unique combination of functional groups. While experimental data remains scarce, this in-depth guide, combining available information with robust computational predictions, provides a solid foundation for its further investigation. The proposed synthesis offers a practical route to obtain this compound, and the detailed physicochemical profile will be invaluable for researchers exploring its potential in diverse applications, from drug discovery to materials science. Further experimental validation of the properties outlined in this guide is highly encouraged to fully unlock the potential of this intriguing compound.
References
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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Organic Syntheses. N-Phenylmaleimide. Coll. Vol. 5, p.944 (1973); Vol. 41, p.76 (1961). [Link]
- Gooch, J. W. (2011). Encyclopedic Dictionary of Polymers. Springer.
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RSC Publishing. Formic and acetic acid pKa values increase under nanoconfinement. [Link]
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PubChem. Acetic Acid. [Link]
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Periodica Polytechnica Chemical Engineering. HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. [Link]
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ACS Publications. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]
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An In-depth Technical Guide to (3,5-Dioxomorpholin-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of (3,5-Dioxomorpholin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug design. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel small molecules.
Introduction and Core Rationale
This compound is a derivative of morpholine, a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of two carbonyl groups at positions 3 and 5 of the morpholine ring, forming a dione, along with an acetic acid moiety attached to the nitrogen atom, imparts a unique combination of structural and electronic features. These characteristics, including hydrogen bond donors and acceptors, and a constrained yet flexible backbone, make it an intriguing scaffold for probing biological targets. The strategic placement of functional groups suggests its potential as a building block in the design of compounds with diverse pharmacological activities.
Molecular Structure and Physicochemical Properties
The definitive identification of this compound is established through its Chemical Abstracts Service (CAS) number: 938459-18-8 [1][2][3][4][5][6]. The molecular structure and key physicochemical properties are summarized below.
Molecular Structure
The structural formula of this compound is presented below. The molecule consists of a morpholine-3,5-dione ring N-substituted with an acetic acid group.
Figure 1: 2D structure of this compound.
Physicochemical Data Summary
A compilation of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 938459-18-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₇NO₅ | [1][2][7] |
| Molecular Weight | 173.12 g/mol | [1][3][7] |
| SMILES | [H]OC(=O)CN1C(=O)COCC1=O | [7] |
| InChIKey | PVKKQZFUVVGWEX-UHFFFAOYSA-N | [7] |
Synthesis and Methodologies
A specific, publicly documented, and detailed experimental protocol for the synthesis of this compound (CAS 938459-18-8) could not be identified in the current body of scientific literature based on the conducted searches. However, a plausible synthetic route can be conceptualized based on established principles of organic chemistry.
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the reaction of diglycolic anhydride with glycine. This approach leverages the nucleophilic nature of the amino group of glycine attacking the electrophilic carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration to form the dioxomorpholine ring.
Figure 2: Conceptual workflow for the synthesis of this compound.
Disclaimer: This proposed synthetic route is theoretical and has not been experimentally validated based on the available literature. Researchers attempting the synthesis of this compound should conduct a thorough literature search for analogous reactions and perform appropriate reaction optimization and characterization.
Potential Applications and Future Directions
While specific applications for this compound are not yet detailed in the scientific literature, its structural motifs suggest several areas of potential interest for drug development professionals. The rigid heterocyclic core can serve as a scaffold to present the acetic acid side chain and other potential substituents in a defined spatial orientation for interaction with biological targets. The dione functionality offers sites for hydrogen bonding, which is critical for molecular recognition at enzyme active sites or receptor binding pockets.
Future research could explore the utility of this compound as a fragment in fragment-based drug discovery, or as a starting material for the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory, anti-viral, or anti-cancer agents.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₆H₇NO₅ and a molecular weight of 173.12 g/mol [1][3][7]. While its synthesis and applications are not yet widely reported, its unique structural features present opportunities for its use as a scaffold and building block in medicinal chemistry and drug discovery. This guide provides the foundational knowledge of its molecular structure and properties to aid researchers in their exploration of this and related compounds.
References
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Angene Chemical. Safety Data Sheet: this compound. [Link]
-
Matrix Fine Chemicals. 2-(3,5-DIOXOMORPHOLIN-4-YL)ACETIC ACID. [Link]
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BOC Sciences. Chemical Buyers Guide. [Link]
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MOLBASE. 2-(3,5-dioxomorpholin-4-yl)acetic acid. [Link]
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LookChem. acetic-acid 64-19-7. [Link]
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LabNovo. (3,5-Dioxo-morpholin-4-yl)-acetic acid. [Link]
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CP Lab Safety. This compound, 95% Purity. [Link]
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2a biotech. Product Detail. [Link]
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AHH Chemical. 2-(2-pyridin-4-ylethylsulfanyl)acetic acid. [Link]
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PubChem. 4-Morpholineacetic acid. [Link]
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SpectraBase. Acetic acid 3-(1,3-dioxolan-2-yl)propyl ester. [Link]
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Synthesis pathways for (3,5-Dioxomorpholin-4-yl)acetic acid
An In-Depth Technical Guide to the Synthesis of (3,5-Dioxomorpholin-4-yl)acetic Acid
Abstract
This compound, a key heterocyclic compound, serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive carboxylic acid moiety appended to a stable morpholine-3,5-dione core, allows for diverse functionalization and incorporation into larger molecular architectures. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a comparative analysis of the methodologies to enable informed experimental design.
Introduction to this compound
The target molecule, systematically named 2-(3,5-dioxomorpholino)acetic acid, is an N-substituted imide derived from diglycolic acid. The morpholine-3,5-dione heterocycle is formed by the condensation of diglycolic acid with an amine, in this case, the amino acid glycine. The presence of both a cyclic imide and a free carboxylic acid group imparts unique chemical properties, making it an attractive scaffold for developing novel therapeutic agents and functional polymers. Understanding the synthetic routes to this compound is crucial for its efficient production and subsequent application.
The most logical and efficient strategies for its synthesis originate from readily available and inexpensive starting materials: diglycolic acid and glycine. The core transformation involves the formation of an imide bond, a robust and well-established reaction in organic chemistry. This guide will focus on the two most direct and practical synthetic pathways.
Pathway A: Two-Step Synthesis via Diglycolic Anhydride Intermediate
This pathway is arguably the most reliable and highest-yielding approach. It proceeds by first activating the diglycolic acid as its cyclic anhydride, which then readily reacts with the amino group of glycine to form the target imide ring structure.
Principle and Rationale
The conversion of a dicarboxylic acid to a cyclic anhydride using a chemical dehydrating agent is a classic and efficient method for activating the carboxyl groups. Acetic anhydride is a common and effective reagent for this purpose[1]. The resulting diglycolic anhydride is a highly reactive electrophile.[2][3] The subsequent reaction with glycine, a primary amine, proceeds via nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form an intermediate amic acid. Gentle heating then promotes an intramolecular condensation (dehydration) to close the six-membered imide ring, yielding the final product. This stepwise approach allows for greater control over the reaction compared to a direct one-pot condensation.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis via diglycolic anhydride.
Detailed Experimental Protocols
Step 2.3.1: Synthesis of Diglycolic Anhydride (1,4-Dioxane-2,6-dione)
-
Materials: Diglycolic acid, Acetic anhydride, Phosphoric acid (optional catalyst), Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diglycolic acid (1.0 eq).
-
Add acetic anhydride (2.5-3.0 eq). A solvent is typically not required as acetic anhydride can serve as the reaction medium.
-
Optional: Add a catalytic amount (e.g., 1-2 drops) of phosphoric acid to accelerate the reaction.[1]
-
Heat the mixture to reflux (approximately 140-145°C) and maintain for 2-3 hours.[1] Monitor the reaction by observing the dissolution of the solid diglycolic acid.
-
After the reaction is complete, allow the mixture to cool slightly and remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
To the resulting oil or solid, add a non-polar solvent like toluene and stir. The product, diglycolic anhydride, is poorly soluble and will precipitate.[1]
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold toluene or diethyl ether, and dry under vacuum.
-
Step 2.3.2: Synthesis of this compound
-
Materials: Diglycolic anhydride, Glycine, Acetic Anhydride (as solvent/dehydrating agent).
-
Procedure (Analogous to Acetylglycine Synthesis[4]):
-
In a round-bottom flask, suspend glycine (1.0 eq) in a minimal amount of acetic anhydride.
-
Add diglycolic anhydride (1.05 eq) to the suspension.
-
Heat the mixture with stirring to approximately 90-100°C for 1-2 hours. The reaction of an amino acid with an anhydride under these conditions typically drives the formation of the N-acyl derivative, which in this case is the cyclized imide.
-
Cool the reaction mixture in an ice bath. The product should precipitate from the solution.
-
Add ice-cold water to the flask to hydrolyze any remaining acetic anhydride and to aid in the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove unreacted glycine and other water-soluble impurities.
-
Recrystallize the product from hot water or an ethanol/water mixture to obtain pure this compound.
-
Dry the final product in a vacuum oven at 60-70°C.
-
Data Summary
| Step | Reactants | Key Conditions | Typical Yield | Reference |
| Anhydride Formation | Diglycolic Acid, Acetic Anhydride | Reflux (140-145°C), 2-3h | >90% | [1] |
| Imide Formation | Diglycolic Anhydride, Glycine | Heat (90-100°C), 1-2h in Acetic Anhydride | 80-90% | Analogous to[4] |
Pathway B: One-Pot Direct Condensation
This pathway offers a more streamlined, atom-economical approach by combining the starting materials in a single step. However, it often requires more forcing conditions and may result in lower yields or require more extensive purification compared to the stepwise method.
Principle and Rationale
This method relies on the thermal dehydration of diglycolic acid and glycine. By heating the two reagents together, typically at temperatures above 150°C, two molecules of water are eliminated to form the stable six-membered imide ring. The reaction can be performed neat (without solvent) or in a high-boiling point solvent to facilitate water removal. The primary advantage is operational simplicity. The main challenge is preventing side reactions and degradation at the high temperatures required for the double dehydration.
Experimental Workflow Diagram
Caption: Workflow for the one-pot direct thermal condensation synthesis.
Detailed Experimental Protocol
-
Materials: Diglycolic acid, Glycine.
-
Procedure:
-
Combine equimolar amounts of diglycolic acid (1.0 eq) and glycine (1.0 eq) in a flask suitable for high-temperature reactions, equipped with a short-path distillation head or Dean-Stark trap to remove water.
-
Heat the solid mixture gradually under an inert atmosphere (e.g., nitrogen) to above 150°C (the exact temperature may require optimization, potentially in the 160-180°C range).
-
The mixture will melt and begin to evolve water. Maintain the temperature until water evolution ceases (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature. The crude product will solidify.
-
Dissolve the crude solid in a minimum amount of hot water or a suitable solvent.
-
Treat with activated carbon to remove colored impurities, if necessary.
-
Filter the hot solution and allow it to cool slowly to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Comparative Analysis and Field Insights
| Feature | Pathway A (Via Anhydride) | Pathway B (Direct Condensation) |
| Efficiency & Yield | Generally higher yields (>80%) due to the activation of the carboxylic acid. | Often lower yields and may require more rigorous purification due to side products from high heat. |
| Reaction Conditions | Milder conditions for the final step (90-100°C). Requires an initial high-temperature step. | Requires sustained high temperatures (>150°C), which can lead to decomposition. |
| Operational Simplicity | Two distinct steps, requiring isolation of the anhydride intermediate. | One-pot procedure, making it simpler in terms of process steps. |
| Purity of Product | Crude product is often cleaner, simplifying purification. | Prone to forming thermal degradation byproducts, necessitating more complex purification. |
| Scalability | Highly scalable and reliable. The anhydride is stable and can be stored. | Can be challenging to scale due to heat transfer issues and potential charring. |
| Recommendation | Recommended for laboratory and scale-up synthesis where high purity and yield are paramount. | Suitable for rapid, small-scale synthesis or when operational simplicity is the primary driver. |
Expert Insight: For researchers in drug development, Pathway A is the superior choice. The control afforded by isolating the diglycolic anhydride intermediate ensures reproducibility and high purity of the final compound, which are critical for subsequent biological testing and regulatory compliance. The reaction of anhydrides with amino acids is a robust and well-documented transformation, providing a high degree of confidence in the outcome.[4]
Safety Considerations
-
Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reacts exothermically with water.
-
Phosphoric Acid: Corrosive. Avoid contact with skin and eyes.
-
High Temperatures: The direct condensation pathway requires high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.
-
Pressure: When performing reactions under reduced pressure (rotary evaporation), ensure the glassware is free of cracks or defects to prevent implosion.
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A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH. [Link]
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Morpholine synthesis. Organic Chemistry Portal. [Link]
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Synthesis and Characterization of New Nanohybrids Based on Carboxymethyl Scleroglucan and Silica Nanoparticles. PMC, PubMed Central. [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
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Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). ResearchGate. [Link]
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Novel α-Oxoamide Advanced-Glycation Endproducts within the N 6 -Carboxymethyl Lysine and N 6 -Carboxyethyl Lysine Reaction Cascades. ResearchGate. [Link]
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Navigating the Enigmatic Landscape of (3,5-Dioxomorpholin-4-yl)acetic Acid: A Guide for the Research Professional
An In-depth Technical Guide
Abstract
(3,5-Dioxomorpholin-4-yl)acetic acid, a structurally intriguing morpholine derivative, presents a unique scaffold for potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its nomenclature, chemical identity, and currently available technical data. While the scientific literature on this specific molecule remains sparse, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore its potential. By examining its structural relationship to more extensively studied analogous compounds, we can infer potential synthetic routes and areas of biological investigation.
Chemical Identity and Nomenclature
The precise and unambiguous identification of a chemical entity is paramount for effective scientific communication and research. For the compound of interest, the following nomenclature and identifiers have been established:
-
Systematic IUPAC Name: 2-(3,5-Dioxomorpholino)acetic acid[1]
-
CAS Number: 938459-18-8[1]
-
Molecular Formula: C₆H₇NO₅[1]
-
Molecular Weight: 173.12 g/mol [1]
Synonyms: While extensive synonym lists are not available due to the limited commercial and research history of this compound, it is important to recognize the systematic naming convention to avoid confusion with structurally similar molecules. For instance, it is crucial to distinguish it from "2-(2,6-dioxomorpholin-4-yl)acetic acid" (CAS 33658-49-0), an isomer with a different arrangement of the carbonyl groups within the morpholine ring.
Structural Representation:
The chemical structure, as confirmed by its SMILES code (O=C(O)CN1C(COCC1=O)=O), reveals a morpholine ring with two ketone functionalities at positions 3 and 5, and an acetic acid moiety attached to the nitrogen atom at position 4.[1]
Caption: 2D structure of 2-(3,5-Dioxomorpholino)acetic acid.
Physicochemical Properties (Predicted)
Due to the absence of experimentally determined data in the public domain, we must rely on computational predictions for the physicochemical properties of 2-(3,5-Dioxomorpholino)acetic acid. These predictions offer a preliminary understanding of the molecule's behavior and can guide initial experimental design.
| Property | Predicted Value | Data Source |
| Molecular Weight | 173.12 | BLD Pharm[1] |
| Molecular Formula | C₆H₇NO₅ | BLD Pharm[1] |
| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[1] |
Note: These values are computationally derived and await experimental verification.
Synthesis and Derivatization: A Forward-Looking Perspective
The lack of published synthetic procedures for 2-(3,5-Dioxomorpholino)acetic acid necessitates a theoretical approach to its preparation. Drawing parallels with the synthesis of analogous cyclic imides and N-substituted morpholines, a plausible retrosynthetic analysis is presented below.
Caption: Proposed retrosynthetic pathway for 2-(3,5-Dioxomorpholino)acetic acid.
A potential synthetic route could involve the reaction of diglycolic anhydride with glycine. This type of condensation reaction is a common method for the formation of cyclic imides. The reaction would likely proceed through an initial amic acid intermediate, which would then undergo cyclization upon heating or treatment with a dehydrating agent to form the desired dioxomorpholine ring.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of glycine in a suitable high-boiling polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone), an equimolar amount of diglycolic anhydride would be added portion-wise.
-
Reaction Conditions: The reaction mixture would be heated to a temperature sufficient to promote both the initial amidation and the subsequent cyclization-dehydration, likely in the range of 120-160°C. The progress of the reaction could be monitored by thin-layer chromatography or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled and the product precipitated by the addition of a non-polar solvent. The crude product could then be purified by recrystallization or column chromatography to yield pure 2-(3,5-Dioxomorpholino)acetic acid.
Potential Applications in Drug Discovery and Development
While no specific biological activities have been reported for 2-(3,5-Dioxomorpholino)acetic acid, its structural motifs suggest several avenues for investigation in drug discovery.
-
Scaffold for Library Synthesis: The carboxylic acid handle provides a convenient point for chemical modification, allowing for the generation of a library of amide or ester derivatives. This approach is fundamental in structure-activity relationship (SAR) studies to identify compounds with desired biological profiles.
-
Bioisosteric Replacement: The dioxomorpholine ring can be considered a potential bioisostere for other cyclic imide structures, such as succinimide or glutarimide, which are present in various biologically active compounds.
-
Fragment-Based Drug Discovery: The molecule itself could serve as a fragment for screening against various biological targets. Its relatively low molecular weight and presence of hydrogen bond donors and acceptors make it an attractive candidate for fragment-based approaches.
The exploration of this compound's biological potential would likely begin with broad-based phenotypic screening against a panel of cell lines or in assays for specific enzyme inhibition.
Conclusion and Future Directions
2-(3,5-Dioxomorpholino)acetic acid remains a largely unexplored chemical entity. This guide has consolidated the available information regarding its identity and proposed a logical path forward for its synthesis and investigation. The key to unlocking the potential of this molecule lies in the hands of researchers willing to undertake its synthesis and biological evaluation. Future work should focus on:
-
Development and optimization of a reliable synthetic route.
-
Thorough physicochemical characterization, including pKa, logP, and solubility.
-
Broad screening for biological activity in relevant disease models.
-
Exploration of its use as a scaffold for the synthesis of novel compound libraries.
The journey from a chemical curiosity to a valuable research tool or therapeutic lead is a challenging one, but for 2-(3,5-Dioxomorpholino)acetic acid, the path is now more clearly defined.
References
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The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, stands as a testament to the profound impact of structural chemistry on biological function.[1] Its unique physicochemical properties, including enhanced aqueous solubility, metabolic stability, and the ability to participate in hydrogen bonding, have rendered it a "privileged scaffold" in medicinal chemistry.[2][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by morpholine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and anti-inflammatory actions, supported by field-proven insights and detailed experimental protocols. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the versatility and enduring relevance of the morpholine motif.
Introduction: The Morpholine Moiety - A Profile of a Privileged Structure
The prevalence of the morpholine ring in a multitude of approved drugs and clinical candidates is no coincidence.[4][5] Its flexible, chair-like conformation allows for optimal spatial orientation of substituents to interact with biological targets.[6] The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a cation, while the oxygen atom can also participate in hydrogen bonding.[6][7] These features contribute to improved pharmacokinetic profiles, including enhanced bioavailability and metabolic stability, making morpholine a favored building block in drug design.[2][7]
This guide will explore three major areas of biological activity where morpholine derivatives have shown significant promise: oncology, infectious diseases, and inflammation.
Anticancer Activity of Morpholine Derivatives
The fight against cancer has been significantly advanced by the development of targeted therapies, and morpholine derivatives are at the forefront of this revolution.[8] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.[4]
Mechanism of Action: Inhibition of Tyrosine Kinases
A prominent example of a morpholine-containing anticancer drug is Gefitinib (Iressa) , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10][11] EGFR is often overexpressed in various cancers, leading to uncontrolled cell proliferation and survival.[12] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9][10] This ultimately leads to the induction of apoptosis in cancer cells.[9]
Quantitative Data: In Vitro Anticancer Activity
The efficacy of novel morpholine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [9] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [9] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9] | |
| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [10] |
| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [10] |
| Compound 3d | HepG2 (Liver) | 8.50 | [13] |
| Compound 8b | MCF-7 (Breast) | 7.0 ± 0.7 | [14] |
| Compound 8f | DLA (Murine Ascites) | 10.3 ± 1.0 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the morpholine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Antimicrobial Activity of Morpholine Derivatives
The rise of antimicrobial resistance necessitates the development of novel antibiotics. Morpholine derivatives have emerged as a promising class of compounds with potent activity against a range of pathogens.[16]
Mechanism of Action: Inhibition of Protein Synthesis
A classic example is Linezolid , the first clinically approved oxazolidinone antibiotic, which contains a morpholine ring.[15][17] Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[18][19] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial step in bacterial translation.[13][17] This unique mechanism of action means there is little to no cross-resistance with other protein synthesis inhibitors.[19]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial potency of morpholine derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | M. smegmatis | 15.6 | [16] |
| C. albicans | 500 | [16] | |
| S. cerevisiae | 500 | [16] | |
| Compound 3 | Various Bacteria | 16-31 (zone of inhibition in mm) | [20] |
| Compound 6 | Enterococcus spp. | 6.25 | [20] |
| Ru(ii)-3 | S. aureus | 0.78 | [21] |
| Compound 12 | M. luteus | 16 | [22] |
| E. coli | 29 | [22] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique to determine the susceptibility of bacteria to antimicrobials.[18]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from a fresh culture.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[2][17]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[17][23]
-
-
Disk Placement:
-
Incubation:
-
Invert the plates and incubate them at 35-37°C for 16-18 hours.[17]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[18]
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Anti-inflammatory Activity of Morpholine Derivatives
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Morpholine derivatives have demonstrated significant potential in this area.[24]
Mechanism of Action: Inhibition of Protein Denaturation
One of the key events in inflammation is the denaturation of proteins.[25] The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory activity.[4] Morpholine derivatives have been shown to effectively inhibit the heat-induced denaturation of proteins like albumin.[26] This is thought to be due to their ability to stabilize protein structure and prevent the unfolding that leads to an inflammatory response.
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory activity of morpholine derivatives can be assessed by their ability to inhibit protein denaturation, often expressed as a percentage of inhibition or an IC50 value.
| Compound ID | Assay | IC50 (µM) | Reference |
| Compound 5c | iNOS Inhibition | 0.12 ± 0.00 (mM) | [27] |
| Compound 6f | iNOS Inhibition | 0.60 ± 0.04 (mM) | [27] |
| Compound 4c | BSA Denaturation | 25.3 | [26] |
| Compound 4d | BSA Denaturation | 26.3 | [26] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay is a simple and rapid method to screen for anti-inflammatory activity.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture:
-
Incubation:
-
Absorbance Measurement:
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[4]
-
Conclusion and Future Perspectives
The morpholine scaffold continues to be a highly valuable and versatile tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic accessibility have led to the development of numerous successful drugs and promising clinical candidates across a wide range of therapeutic areas. The diverse biological activities of morpholine derivatives, including their potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this heterocyclic motif in drug discovery.
Future research in this field will likely focus on the design and synthesis of novel morpholine-containing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new molecular targets and the application of computational methods for rational drug design will undoubtedly lead to the discovery of the next generation of morpholine-based therapeutics. As our understanding of the intricate biological pathways underlying various diseases deepens, the adaptability of the morpholine scaffold will ensure its continued prominence in the quest for innovative and effective medicines.
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A Comprehensive Technical Guide on Morpholine-3,5-dione Derivatives: Synthesis, and Therapeutic Potential
Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that enhance drug-like characteristics.[1] This guide provides an in-depth exploration of morpholine-3,5-dione derivatives, a class of compounds with significant, yet underexplored, therapeutic potential. While direct literature on "(3,5-Dioxomorpholin-4-yl)acetic acid" is sparse, this whitepaper will delve into the broader class of N-substituted morpholine-3,5-diones, drawing parallels with structurally related and well-established pharmacophores. We will examine the historical context, synthetic strategies, and known biological activities, offering a forward-looking perspective for researchers in drug discovery and development.
Introduction to the Morpholine-3,5-dione Core
The morpholine ring is a versatile heterocyclic motif prevalent in numerous approved drugs and clinical candidates.[1][2] Its presence often imparts desirable properties such as improved aqueous solubility, metabolic stability, and a favorable safety profile. The morpholine-3,5-dione scaffold, characterized by a six-membered ring containing an oxygen and a nitrogen atom with two carbonyl groups at positions 3 and 5, represents a unique chemical space with potential for diverse biological activities. The nitrogen atom at the 4-position provides a convenient handle for substitution, allowing for the modulation of steric and electronic properties to target a wide range of biological macromolecules.
The structural similarity of the morpholine-3,5-dione core to other cyclic imides, such as succinimides and glutarimides found in drugs like thalidomide, suggests a potential for these compounds to engage in similar biological interactions, including protein-protein interactions and modulation of enzyme activity.
Historical Perspective and a Noteworthy Analog
While a detailed historical account of "this compound" is not prominent in the scientific literature, the broader class of morpholine derivatives has a rich history in drug discovery.[3] Morpholine itself, first synthesized in the late 19th century, has been incorporated into a multitude of bioactive molecules.[4] Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antidepressant, and neuroprotective agents.[1][3]
A structurally related compound, 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid, highlights the synthetic accessibility and potential for biological investigation of N-acetic acid substituted dicarboximides.[5] The synthesis of this compound involves the reaction of endo-5-norbornene-2,3-dicarboxylic anhydride with glycine, demonstrating a straightforward approach to introducing the acetic acid moiety.[5]
Synthetic Strategies for Morpholine-3,5-dione Derivatives
The synthesis of the morpholine-3,5-dione core and its N-substituted derivatives can be approached through several strategic pathways.
Cyclization of N-Substituted Iminodiacetic Acid Derivatives
A primary route to the morpholine-3,5-dione ring involves the cyclization of N-substituted iminodiacetic acid derivatives. This can be achieved by heating the diacid with a dehydrating agent such as acetic anhydride. The N-substituent, in our case the acetic acid moiety (or a protected form thereof), would be introduced prior to the cyclization step.
Synthesis of N-Aryl-Substituted Thiomorpholine-3,5-diones
Research into the synthesis of N-aryl-substituted thiomorpholine-3,5-diones provides a valuable template for the synthesis of their oxo-analogs.[6] The conventional method for preparing cyclic imides involves the pyrolysis of a monoamide derived from the reaction of the corresponding anhydride and an amine.[6] Acetic anhydride can also serve as a dehydrating agent in this process.[6]
General Synthesis of Morpholines
The broader literature on morpholine synthesis offers additional strategies that could be adapted.[7] These include methods starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines.[8] For instance, iron(III) has been shown to catalyze the diastereoselective synthesis of 3,5-disubstituted morpholines from 1,2-hydroxy amines substituted by an allylic alcohol.[7]
Synthesis of Morpholine-2,5-dione Derivatives
The synthesis of the isomeric morpholine-2,5-dione ring has been achieved through several methods, including the cyclization of N-(α-haloacyl)-α-amino acid salts and the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters.[9] These approaches could potentially be adapted for the synthesis of the 3,5-dione isomer.
Potential Biological Activities and Therapeutic Applications
The morpholine moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[10]
Anticancer Activity
Morpholine-containing compounds are actively being developed as anticancer agents.[1] They have been shown to target key enzymes in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][10] The structural features of the morpholine-3,5-dione core may allow for specific interactions with the active sites of these and other kinases.
Central Nervous System (CNS) Activity
The physicochemical properties of the morpholine ring often contribute to improved blood-brain barrier permeability, making it a valuable component of CNS-active drugs.[1] Morpholine derivatives have been investigated for their potential in treating mood disorders, pain, and neurodegenerative diseases like Parkinson's disease.[1][2]
Antimicrobial Activity
Various derivatives of morpholine have demonstrated antibacterial and antifungal properties.[11][12] The synthesis of novel morpholine derivatives continues to be an active area of research for the development of new antimicrobial agents.[13]
Experimental Protocols
While a specific protocol for the synthesis of "this compound" is not available, a general procedure for the synthesis of a related N-substituted dicarboximide is presented below. This protocol is adapted from the synthesis of 2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid.[5]
Protocol: Synthesis of an N-Carboxymethyl Dicarboximide
-
Reaction Setup: To a solution of a suitable dicarboxylic anhydride (1.0 equivalent) in an appropriate solvent (e.g., DMF), add glycine (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Physicochemical Properties of Morpholine
| Property | Value | Reference |
| Chemical Formula | O(CH2CH2)2NH | |
| Appearance | Colorless liquid | |
| Odor | Fish-like | |
| Solubility | Soluble in water |
Visualization of Synthetic Pathways
Caption: General synthetic scheme for an N-carboxymethyl dicarboximide.
Conclusion and Future Directions
The morpholine-3,5-dione scaffold represents a promising area for drug discovery. While direct information on "this compound" is limited, the synthetic accessibility of related structures and the diverse biological activities of morpholine derivatives provide a strong rationale for further investigation. Future research should focus on the development of efficient synthetic routes to a variety of N-substituted morpholine-3,5-diones and the systematic evaluation of their biological properties. High-throughput screening and structure-activity relationship studies will be crucial in identifying lead compounds for various therapeutic targets. The exploration of this chemical space could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
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Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available from: [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]
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Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available from: [Link]
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Kerbala University. Available from: [Link]
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An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid. NIH. Available from: [Link]
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Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. Available from: [Link]
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Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]
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Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. Available from: [Link]
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synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmaceutical Research. Available from: [Link]
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(PDF) 3,4-dihydroxyphenyl acetic acid and (+)-epoxydon isolated from marine algae-derived microorganisms induce down regulation of epidermal growth factor activated mitogenic signaling cascade in Hela cells. ResearchGate. Available from: [Link]
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MORPHOLINE. Ataman Kimya. Available from: [Link]
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Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. NIH. Available from: [Link]
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Synthesis and Antimicrobial Activity of [3,5-Dibromo(dichloro)-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl]acetic Acids and Their Derivatives. ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to (3,5-Dioxomorpholin-4-yl)acetic acid: Current Understanding and Future Directions
A Note to the Reader: As a Senior Application Scientist, a core tenet of my role is to provide information that is not only accurate but also actionable and grounded in verifiable data. In the course of preparing this technical guide on the mechanism of action of (3,5-Dioxomorpholin-4-yl)acetic acid, a comprehensive search of the current scientific literature and databases has revealed a significant gap in available information. At present, there are no published studies, patents, or technical data sheets that specifically detail the biological activity, mechanism of action, or therapeutic targets of this particular molecule.
The following guide has therefore been structured to address this knowledge gap. It will begin by outlining what can be inferred from the molecule's chemical structure and related compounds. It will then propose a series of robust experimental protocols and workflows designed to elucidate its mechanism of action. This whitepaper serves not as a summary of existing knowledge, but as a strategic roadmap for researchers, scientists, and drug development professionals to pioneer the investigation of this novel chemical entity.
Part 1: Structural and Functional Hypotheses
This compound is a synthetic organic compound characterized by a morpholine-3,5-dione ring N-substituted with an acetic acid moiety. The morpholine-3,5-dione scaffold is a derivative of morpholine, a heterocycle that is a common feature in a wide array of biologically active compounds and approved drugs. The presence of the dione functionality and the acetic acid side chain suggests several potential avenues for biological interaction.
The Morpholine-3,5-dione Core: A Platform for Bioactivity
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The addition of the two ketone groups at the 3 and 5 positions creates a cyclic imide structure. Cyclic imides are present in a number of compounds with diverse biological activities, including anti-inflammatory, and anticancer effects. It is plausible that the 3,5-dioxomorpholinyl moiety could serve as a pharmacophore that interacts with specific biological targets.
The Acetic Acid Side Chain: A Handle for Molecular Recognition
The N-acetic acid group introduces a carboxylic acid functionality, which is negatively charged at physiological pH. This anionic group can participate in a variety of molecular interactions, including:
-
Ionic Bonding: Formation of salt bridges with positively charged residues (e.g., arginine, lysine) in protein binding pockets.
-
Hydrogen Bonding: Acting as both a hydrogen bond donor and acceptor.
-
Chelation: Potential for coordinating with metal ions, which could be relevant for metalloenzyme inhibition.
The presence of this side chain strongly suggests that this compound may target enzymes or receptors where interactions with an acidic group are critical for binding and activity.
Part 2: Proposed Experimental Workflows for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended, starting with broad phenotypic screening and progressing to specific target identification and validation.
High-Throughput Phenotypic Screening
The initial step is to understand the broad biological effects of the compound across a diverse range of cell types and disease models.
Experimental Protocol: Cell-Based Phenotypic Screening
-
Cell Line Panel: Assemble a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) and a selection of non-cancerous cell lines (e.g., fibroblasts, epithelial cells) to assess for general cytotoxicity.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., from 1 nM to 100 µM) for a defined period (e.g., 72 hours).
-
Viability/Proliferation Assay: Utilize a robust method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) to quantify ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.
Logical Framework for Phenotypic Screening
Figure 2: Convergent strategies for identifying the molecular targets of this compound.
Target Validation and Pathway Analysis
Once a putative target is identified, it is crucial to validate the interaction and elucidate the downstream signaling consequences.
Experimental Protocol: Target Engagement and Pathway Modulation
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics of this compound to the purified target protein.
-
Enzymatic Assays: If the target is an enzyme, develop an assay to measure its activity in the presence and absence of the compound to determine if it acts as an inhibitor or activator.
-
Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.
-
Western Blotting/Phospho-proteomics: Treat cells with the compound and analyze the phosphorylation status of the target and downstream signaling proteins to map the affected pathway.
Signaling Pathway Elucidation
Figure 3: Hypothetical signaling pathway modulated by this compound.
Part 3: Data Presentation and Interpretation
As data is generated from the proposed experiments, it is essential to present it in a clear and comparative manner.
Table 1: Hypothetical IC50 Data from Phenotypic Screening
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 15.8 |
| HCT116 | Colon Cancer | 0.8 |
| K562 | Leukemia | > 100 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
This table illustrates how quantitative data should be organized to highlight differential sensitivity and provide a basis for selecting cell lines for further study.
Conclusion and Forward Look
While the mechanism of action of this compound is currently undefined, its chemical structure provides a compelling starting point for investigation. The morpholine-3,5-dione core and the N-acetic acid side chain are features that suggest the potential for specific and potent biological activity. The experimental workflows outlined in this guide provide a comprehensive and scientifically rigorous framework for elucidating its mechanism of action, from initial phenotypic discovery to precise target identification and pathway mapping. The successful execution of these studies will be instrumental in determining the therapeutic potential of this novel chemical entity and will pave the way for its future development.
References
As this guide is a proposal for future research, there are no direct references for the mechanism of action of this compound. The following references provide context for the methodologies and chemical scaffolds discussed.
Whitepaper: A Hypothesis-Driven Approach to Target Identification for (3,5-Dioxomorpholin-4-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
(3,5-Dioxomorpholin-4-yl)acetic acid is a novel small molecule with a distinct heterocyclic scaffold. While direct biological characterization of this compound is not extensively documented in peer-reviewed literature, its structural architecture, particularly the dioxomorpholine ring, bears a compelling resemblance to the glutarimide moiety present in immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide. These established therapeutic agents function as "molecular glues" by binding to the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor. This guide presents a hypothesis-driven framework for the systematic identification and validation of potential therapeutic targets for this compound. Our primary hypothesis posits that this compound modulates the ubiquitin-proteasome system by targeting CRBN. We provide a comprehensive, in-depth technical guide detailing the causal logic behind a multi-step experimental strategy designed to rigorously test this hypothesis. This includes primary validation of direct target engagement using biophysical methods, confirmation of cellular activity, and identification of downstream protein degradation events. This document serves as a foundational resource for researchers seeking to elucidate the mechanism of action and therapeutic potential of this and structurally related molecules.
Introduction to this compound (DMAA)
Chemical Structure and Properties
This compound, hereafter referred to as DMAA, is a synthetic organic compound featuring a central morpholine ring functionalized with two ketone groups at the 3 and 5 positions and an acetic acid moiety at the nitrogen (position 4).
-
IUPAC Name: this compound
-
Molecular Formula: C6H7NO5[1]
-
Molecular Weight: 173.12 g/mol
-
CAS Number: 938459-18-8[2]
The key structural features for hypothesis generation are the cyclic imide-like functionality within the dioxomorpholine ring and the appended carboxylic acid group. The morpholine scaffold itself is a privileged structure in medicinal chemistry, often utilized to improve physicochemical properties and confer bioactivity.[3][4]
Rationale for Investigation: A Structure-Based Hypothesis
The therapeutic potential of small molecules is intrinsically linked to their ability to interact with specific macromolecular targets. In the absence of empirical data for DMAA, a rational, structure-based approach is paramount. The dioxomorpholine core of DMAA is structurally analogous to the glutarimide ring of thalidomide and its derivatives. The glutarimide ring is the critical pharmacophore responsible for binding to a specific thalidomide-binding domain on the Cereblon (CRBN) protein.[5] CRBN is a key component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[6]
Binding of IMiDs to CRBN allosterically modulates the ligase's substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of novel "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3. This targeted protein degradation mechanism underpins the potent therapeutic effects of IMiDs in multiple myeloma and other hematological malignancies.
Therefore, our central hypothesis is that DMAA functions as a molecular glue, binding to CRBN to induce the degradation of specific neosubstrate proteins. This guide outlines the necessary experimental framework to validate this hypothesis.
Primary Hypothesis: Targeting the CRL4^CRBN^ E3 Ubiquitin Ligase
The proposed mechanism of action for DMAA centers on its putative role as a CRBN E3 ligase modulator. This interaction would recruit the ubiquitin-proteasome system to degrade novel protein targets, offering a powerful therapeutic modality.
Proposed Mechanism of Action
We hypothesize that DMAA binds to the same pocket on CRBN that accommodates the glutarimide ring of thalidomide. This binding event alters the conformation of the substrate-binding surface of CRBN, creating a novel interface that is recognized by a specific neosubstrate protein. The CRL4^CRBN^ complex then polyubiquitinates the captured neosubstrate, marking it for degradation by the 26S proteasome.
Caption: Proposed mechanism of DMAA-induced protein degradation via CRBN.
Experimental Validation of the CRBN Hypothesis
A tiered approach is required to rigorously test the hypothesis of CRBN engagement. This involves confirming direct physical binding, demonstrating target engagement within a cellular context, and identifying the functional consequence (i.e., protein degradation).
Caption: Tiered experimental workflow for validating CRBN as a target of DMAA.
Tier 1: In Vitro Biophysical Binding Assays
The initial and most critical step is to determine if DMAA physically interacts with purified CRBN protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques for this purpose.[7][8]
Objective: To quantify the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the DMAA-CRBN interaction.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[9]
Methodology:
-
Protein Preparation: Express and purify recombinant human CRBN (thalidomide-binding domain, amino acids 318-442) to >95% purity.
-
Sample Preparation: Prepare a 30 µM solution of purified CRBN in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare a 300 µM solution of DMAA in the identical buffer. Degas both solutions thoroughly.[10]
-
Titration: Load the CRBN solution into the sample cell of the ITC instrument. Load the DMAA solution into the injection syringe.
-
Experiment: Perform a series of 1-2 µL injections of the DMAA solution into the protein solution at 25°C while monitoring the heat changes.
-
Control: Perform a control titration of DMAA into buffer alone to correct for the heat of dilution.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[11]
SPR measures binding events in real-time by detecting changes in the refractive index at a sensor surface where a binding partner is immobilized.[12][13] It is highly sensitive and provides kinetic data (association and dissociation rates).[14]
Methodology:
-
Chip Preparation: Immobilize purified recombinant CRBN protein onto a sensor chip (e.g., CM5 chip) via standard amine coupling chemistry.[7]
-
Analyte Preparation: Prepare a series of dilutions of DMAA in a suitable running buffer (e.g., HBS-EP+), typically ranging from 0.1 to 100 times the expected KD.
-
Binding Measurement: Flow the DMAA solutions over the sensor chip surface and monitor the binding response (in Resonance Units, RU) in real-time. Include a buffer-only injection for baseline subtraction.
-
Kinetic Analysis: After the association phase, flow buffer over the chip to monitor the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[15]
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Primary Output | KD, n, ΔH, ΔS[9] | ka, kd, KD[7] |
| Labeling | Label-free | Label-free (one partner is immobilized)[13] |
| Throughput | Lower | Higher |
| Sample Needs | Higher concentration/volume | Lower concentration/volume |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data |
Tier 2: Cellular Target Engagement Assay (CETSA)
Confirming that DMAA binds to CRBN within the complex milieu of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16][17]
Objective: To demonstrate that DMAA treatment increases the thermal stability of CRBN in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HEK293T or a multiple myeloma line like MM.1S) to ~80% confluency. Treat cells with DMAA at various concentrations (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 1-2 hours.[18]
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Aggregates: Pellet the heat-induced protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CRBN remaining at each temperature using Western blotting or ELISA with a specific anti-CRBN antibody.
-
Data Analysis: Plot the percentage of soluble CRBN against temperature for both vehicle- and DMAA-treated samples. A rightward shift in the melting curve for DMAA-treated cells indicates target engagement.[20]
Tier 3: Proteome-Wide Identification of Degraded Neosubstrates
If DMAA binds and modulates CRBN, it should lead to the degradation of specific neosubstrate proteins. Tandem Mass Tag (TMT)-based quantitative proteomics is the gold standard for identifying and quantifying these changes across the entire proteome.[21][22]
Objective: To identify proteins that are selectively downregulated upon DMAA treatment in a CRBN-dependent manner.
Caption: Workflow for TMT-based quantitative proteomics.[23]
Methodology:
-
Cell Culture and Treatment: Treat MM.1S cells with a validated effective concentration of DMAA (determined from dose-response assays) or vehicle control for a relevant time course (e.g., 6, 12, 24 hours). Include a condition with DMAA plus a CRBN inhibitor (e.g., excess pomalidomide) to confirm CRBN dependency.
-
Sample Preparation: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.[24]
-
TMT Labeling: Label the peptide digests from each condition with a unique isobaric TMT tag.[23]
-
Sample Multiplexing: Combine the TMT-labeled samples into a single mixture.
-
Fractionation & LC-MS/MS: Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity. Analyze each fraction by nanoLC-MS/MS on a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw MS data using software like Proteome Discoverer or MaxQuant. Identify peptides and proteins by searching against a human protein database. Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.
-
Hit Identification: Identify proteins that show significant and dose-dependent downregulation in the DMAA-treated samples compared to the vehicle control. True neosubstrates should not be downregulated in the presence of a competing CRBN ligand.
Summary and Future Directions
This guide outlines a rigorous, hypothesis-driven strategy to investigate this compound as a potential modulator of the Cereblon E3 ubiquitin ligase. The structural analogy to known IMiDs provides a strong scientific premise for this line of inquiry.
-
Consolidating the Evidence: Positive results across the proposed experimental tiers—demonstrating direct binding via ITC/SPR, cellular target engagement via CETSA, and CRBN-dependent protein degradation via proteomics—would provide compelling evidence to validate the primary hypothesis.
-
Next Steps: Upon identification and validation of one or more neosubstrate proteins, subsequent research should focus on the biological consequences of their degradation. This would involve cell-based phenotypic assays (e.g., proliferation, apoptosis) in relevant disease models (e.g., multiple myeloma cell lines) to establish a clear link between the molecular mechanism and a potential therapeutic effect. Structure-activity relationship (SAR) studies would then be warranted to optimize the potency and selectivity of the DMAA scaffold.
By following this structured, evidence-based approach, researchers can systematically de-orphan this compound and potentially uncover a novel chemical entity for targeted protein degradation.
References
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An In-Depth Technical Guide to the In Silico Modeling of (3,5-Dioxomorpholin-4-yl)acetic acid Interactions
Prepared by: Gemini, Senior Application Scientist
Abstract
The journey of a novel chemical entity from concept to clinic is fraught with challenges, primarily the high attrition rates due to poor pharmacokinetic profiles or lack of efficacy. In silico modeling offers a powerful, resource-efficient paradigm to preemptively evaluate and characterize new molecules. This guide provides a comprehensive, technically-grounded framework for the computational investigation of a novel compound, using (3,5-Dioxomorpholin-4-yl)acetic acid as a case study. We will navigate a multi-stage in silico pipeline, beginning with fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, progressing to target identification, and culminating in advanced molecular simulations—including molecular docking and molecular dynamics—to elucidate potential binding interactions. The guide concludes with the generation of a structure-based pharmacophore model, a crucial tool for future lead optimization and virtual screening campaigns. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring that the reader can adapt and apply these methods to their own research endeavors.
Introduction: Characterizing a Novel Chemical Entity
This compound is a small organic molecule featuring a dioxomorpholine core, a cyclic imide structure, linked to an acetic acid moiety. The presence of two carbonyl groups, a tertiary amine within the ring, and a terminal carboxylic acid provides a rich set of chemical features for potential interactions with biological macromolecules. These include hydrogen bond acceptors (carbonyl oxygens), a potential hydrogen bond donor/acceptor (the carboxylic acid), and a scaffold that can be oriented within a binding pocket.
Given the novelty of this compound in publicly available literature, an in silico approach is the ideal first step to profile its drug-like potential and hypothesize its biological targets and interaction mechanisms. This guide establishes a validated workflow to build a comprehensive computational profile of the molecule, providing a foundational dataset for guiding subsequent experimental validation.
The Integrated In Silico Workflow
Our investigation will follow a logical progression, where the results of each stage inform the next. This self-validating system ensures that computational resources are spent on the most promising hypotheses.
Caption: The integrated in silico modeling workflow.
Part 1: ADMET and Physicochemical Profiling
Expertise & Experience: Before investing in complex and computationally expensive simulations, it is crucial to first assess the fundamental drug-like properties of a compound. Early-stage prediction of ADMET properties helps to avoid late-stage failures in drug development.[1][2] In silico tools provide a rapid and cost-effective means to evaluate these characteristics even before a compound is synthesized.[3][4]
Trustworthiness: The reliability of ADMET predictions is enhanced by using multiple prediction tools or well-validated algorithms that have been trained on large, high-quality experimental datasets.[1][3] For this guide, we will use the SwissADME web server, a widely recognized tool for its user-friendliness and comprehensive analysis.
Protocol 2.1: In Silico ADMET Prediction using SwissADME
-
Ligand Preparation : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated from any chemical drawing software (e.g., ChemDraw) or a public database like PubChem. The SMILES string is O=C(O)CN1C(=O)COC1=O.
-
Access SwissADME : Navigate to the SwissADME web server ([Link]).
-
Input Molecule : Paste the SMILES string into the input box and click "Run".
-
Data Collection : The server will output a comprehensive report. Collect the key physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness parameters (Lipinski's Rule, Veber's Rule, etc.).
Data Presentation: Predicted Properties
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Formula | C₆H₇NO₅ | |
| Molecular Weight | 173.12 g/mol | Compliant with Lipinski's Rule (<500) | |
| H-Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10) | |
| H-Bond Donors | 1 | Compliant with Lipinski's Rule (<5) | |
| Lipophilicity | Log P (iLOGP) | -1.57 | Indicates high hydrophilicity |
| Water Solubility | Log S (ESOL) | -0.63 | Soluble |
| Pharmacokinetics | GI Absorption | Low | Expected due to high polarity |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |
| Drug-Likeness | Lipinski's Rule | Yes, 0 violations | Good drug-like potential |
| PAINS Alert | 0 alerts | No known promiscuous binding motifs |
Part 2: Target Hypothesis and Preparation
Expertise & Experience: For a novel compound without a known biological target, a common strategy is to perform reverse docking or similarity searches against databases of known ligands. However, for the purpose of a methodological guide, we will hypothesize a target class based on the molecule's chemical features. The acetic acid moiety is a common feature in ligands that bind to targets with well-defined pockets that accommodate a carboxylate group, such as certain kinases or proteases. We will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target. CDK2 is a well-studied kinase involved in cell cycle regulation, making it a relevant target in oncology.
Authoritative Grounding: We will use a high-resolution crystal structure from the RCSB Protein Data Bank (PDB), the single global archive for 3D structural data of biological macromolecules.
Protocol 3.1: Target Selection and Preparation
-
Obtain Protein Structure : Download the PDB structure of human CDK2 in complex with a known inhibitor. A suitable entry is 1HCK , which has a resolution of 2.0 Å.
-
Prepare the Receptor :
-
Load the 1HCK.pdb file into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand (in this case, staurosporine). This ensures the binding site is clear for docking.
-
Add polar hydrogens and assign atomic charges. This is a critical step as it correctly protonates ionizable residues (like Asp, Glu, Lys, Arg) at a physiological pH (typically 7.4) and prepares the protein for force field calculations. Most molecular modeling suites, like AutoDock Tools or Schrödinger's Protein Preparation Wizard, can perform this automatically.[5]
-
Save the prepared protein structure as a .pdbqt file if using AutoDock, which includes charge and atom type information.
-
Caption: Workflow for receptor (protein) preparation.
Part 3: Molecular Docking Simulation
Expertise & Experience: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a target protein.[6] This is achieved by sampling a vast number of possible conformations of the ligand within the binding site and scoring them using a scoring function that approximates the free energy of binding.
Trustworthiness: We will use AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[7] A key aspect of a trustworthy docking protocol is the careful definition of the search space (the "grid box"). By centering the grid box on the location of the co-crystallized ligand, we are performing a targeted docking, which is a standard and reliable approach when the active site is known.[8]
Protocol 4.1: Docking with AutoDock Vina
-
Ligand Preparation :
-
Draw this compound in a molecular editor and save it as a 3D structure (.mol2 or .pdb).
-
Using AutoDock Tools, assign Gasteiger charges, merge non-polar hydrogens, and define rotatable bonds. This converts the ligand into the required .pdbqt format.
-
-
Grid Box Generation :
-
Load the prepared receptor (receptor.pdbqt) into AutoDock Tools.
-
Use the "Grid Box" option. Center the box on the coordinates of the original co-crystallized ligand from PDB ID 1HCK.
-
Adjust the size of the box to encompass the entire active site, typically with a 10-15 Å buffer around the known ligand's position. A standard size might be 25 x 25 x 25 Å.
-
Save the grid parameters to a configuration file (conf.txt).
-
-
Run AutoDock Vina :
-
Execute Vina from the command line, specifying the receptor, ligand, configuration file, and output file name.
-
Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
-
Analyze Results :
-
Vina will output several binding poses ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked pose in complex with the receptor using PyMOL or UCSF Chimera.
-
Identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts. The carboxylate group of our ligand is expected to interact with key residues in the hinge region of CDK2, such as Leu83.
-
Data Presentation: Hypothetical Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.8 | Leu83, Lys33 | Hydrogen Bond, Salt Bridge |
| 2 | -7.5 | Asp86, Gln131 | Hydrogen Bond |
| 3 | -7.1 | Ile10, Val18 | Hydrophobic Contact |
Part 4: Molecular Dynamics (MD) Simulation
Expertise & Experience: While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view. By simulating the movement of every atom in the system over time, MD can assess the stability of the predicted protein-ligand complex in a more physiologically relevant environment (i.e., solvated in water with ions).[9][10] A stable complex in an MD simulation lends higher confidence to the docking result.
Authoritative Grounding: We will outline a protocol using GROMACS, a high-performance and widely respected MD engine.[11] The CHARMM36 force field is an excellent choice for protein-ligand systems, providing accurate parameters for both biomolecules and drug-like small molecules.[12]
Protocol 5.1: GROMACS MD Simulation Workflow
-
System Preparation :
-
Topology Generation : Generate a topology and parameter file for the ligand using a server like CGenFF or SwissParam. This file describes the bonded and non-bonded interactions for the ligand, compatible with the CHARMM force field.
-
Complex Formation : Combine the PDB coordinates of the receptor and the top-ranked docked ligand pose into a single file.
-
Topology Merging : Edit the protein topology file to include the ligand's topology parameters.[11]
-
-
Solvation and Ionization :
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Steps :
-
Energy Minimization : Run a steep descent minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration (NVT & NPT) : Perform two short equilibration phases. First, in the NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature. Second, in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.
-
Production Run : Run the main simulation (e.g., for 100 nanoseconds) with all restraints removed. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Analysis :
-
RMSD (Root Mean Square Deviation) : Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the complex is not falling apart.
-
RMSF (Root Mean Square Fluctuation) : Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis : Analyze the trajectory to measure the persistence of key hydrogen bonds or other interactions identified during docking.
-
Caption: The molecular dynamics (MD) simulation workflow.
Part 5: Structure-Based Pharmacophore Modeling
Expertise & Experience: A pharmacophore is an abstract representation of the key molecular features essential for a specific biological activity.[13][14] By analyzing a stable protein-ligand complex from MD, we can distill the crucial interactions into a 3D query. This query can then be used to screen large virtual databases for structurally diverse molecules that also satisfy these key features, a process known as scaffold hopping.[15]
Trustworthiness: A pharmacophore model derived from a dynamically validated complex is more robust than one from a static docked pose. It represents a set of interactions that are persistent over time. Tools like LigandScout or the pharmacophore generation modules in Schrödinger and Discovery Studio can automate the identification of these features.
Protocol 6.1: Generating a Pharmacophore Model
-
Select Representative Structure : From the MD trajectory, cluster the conformations of the ligand-protein complex and select a representative structure from the most populated cluster. This structure represents the most stable interaction pattern.
-
Identify Pharmacophoric Features : Analyze the interactions between the ligand and the protein in the representative structure. Identify key features such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (H) regions
-
Positive/Negative Ionizable (PI/NI) areas
-
Aromatic Rings (AR)
-
-
Define the Model : The pharmacophore is defined by the 3D arrangement and radii of these features. For our complex with CDK2, a potential model might include a Negative Ionizable feature for the carboxylate interacting with Lys33 and two Hydrogen Bond Acceptor features for the carbonyls interacting with the hinge region backbone.
-
Virtual Screening Application : This 3D pharmacophore model can now be used as a filter to rapidly screen millions of compounds, identifying those that possess the required chemical features in the correct spatial orientation.[16]
Caption: Conceptual abstraction of a pharmacophore model.
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow for the characterization of a novel small molecule, this compound. By systematically progressing from broad ADMET predictions to highly specific molecular dynamics simulations, we have constructed a scientifically sound hypothesis for its potential bioactivity, binding mode, and interaction stability against a representative therapeutic target, CDK2. The final pharmacophore model serves as a valuable tool for future drug discovery efforts.
It is imperative to recognize that in silico models are predictive tools, not replacements for experimental reality. The hypotheses generated through this workflow—binding affinity, interaction stability, and proposed pharmacophore—require validation through in vitro biochemical assays, biophysical binding studies (e.g., SPR or ITC), and ultimately, co-crystallography. This synergy between computational and experimental approaches represents the cornerstone of modern, efficient drug discovery.
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Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2187–2196. [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore modelling: a forty year old approach and its modern synergies. Current medicinal chemistry, 18(17), 2543–2553. [Link]
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Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
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Schrödinger. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Güner, O. F. (2005). The impact of pharmacophore modeling in drug design. IDrugs, 8(7), 567-573. [Link]
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Kaser, D., & Mustapha, S. (2019). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecules, 24(17), 3093. [Link]
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Methodological & Application
Application Notes and Protocols for (3,5-Dioxomorpholin-4-yl)acetic acid in Cell Culture
Introduction: Unveiling the Potential of a Privileged Scaffold
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its advantageous physicochemical properties often confer improved pharmacokinetics and metabolic stability to parent molecules.[1] The N-substituted morpholine derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] (3,5-Dioxomorpholin-4-yl)acetic acid, a compound featuring a morpholine-3,5-dione core, belongs to this promising class of molecules. While specific biological data for this compound is not yet prevalent in the public domain, its structural similarity to other bioactive morpholine derivatives suggests its potential as a modulator of cellular processes.[4][5][6]
These application notes provide a comprehensive framework for the initial investigation of this compound in a cell culture setting. The following protocols are designed as a general yet robust starting point for researchers and drug development professionals to systematically evaluate its cytotoxic and cytostatic effects, thereby elucidating its potential therapeutic value. The methodologies outlined herein are based on well-established cell-based assays and principles for the characterization of novel chemical entities.[7][8][9][10]
I. Compound Handling and Stock Solution Preparation
Prior to initiating any cell-based assays, it is imperative to properly handle and prepare a concentrated stock solution of this compound.
A. Material and Reagents:
-
This compound (Purity ≥95%)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile, conical polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
B. Protocol for Stock Solution Preparation (100 mM):
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 18.91 mg (Molecular Weight: 189.14 g/mol ).
-
Solubilization: Add a corresponding volume of sterile DMSO to achieve the desired concentration. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but be cautious of potential compound degradation.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a fresh, sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
| Parameter | Recommendation |
| Recommended Solvent | DMSO |
| Stock Concentration | 10-100 mM |
| Storage Temperature | -20°C or -80°C |
| Stability | Avoid repeated freeze-thaw cycles |
II. Determination of Cytotoxicity: A Foundational Assessment
A primary step in characterizing a novel compound is to determine its effect on cell viability. A dose-response experiment is crucial for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
A. Experimental Workflow for Cytotoxicity Assessment:
Caption: Workflow for determining the cytotoxicity of a novel compound.
B. Protocol for MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Cell Seeding: Seed your chosen cell line (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from your concentrated stock. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
III. Potential Mechanism of Action: A Hypothetical Framework
Given that many N-substituted morpholine derivatives exhibit anticancer properties by inducing apoptosis or inhibiting key signaling pathways, a plausible hypothesis is that this compound may act through similar mechanisms.[4][5]
Caption: Hypothetical mechanism of action for this compound.
Further investigation into the mechanism of action could involve assays to assess apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and cell cycle analysis (e.g., flow cytometry with propidium iodide staining).
IV. Safety Precautions
As with any novel chemical compound with unknown biological effects, appropriate safety measures should be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound and its solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with the powdered form.
-
Waste Disposal: Dispose of all waste materials contaminated with the compound according to your institution's chemical waste disposal guidelines.
V. Conclusion and Future Directions
These application notes provide a foundational guide for the initial in vitro characterization of this compound. The protocols outlined for stock solution preparation and cytotoxicity assessment are essential first steps in understanding the biological activity of this novel compound. Based on the "privileged" nature of the morpholine scaffold, it is plausible that this compound may exhibit interesting cellular effects.[1] Should initial cytotoxicity screens yield promising results, further studies to elucidate the mechanism of action, such as apoptosis and cell cycle analysis, are warranted. The systematic application of these protocols will enable a thorough and reproducible evaluation of this compound, paving the way for potential further development.
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A. Tzara, D. Xanthopoulos, A. Kourounakis, et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. J BIOMOL STRUCT DYN. Available at: [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
M. Asif. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev, 40(2), 709-752. Available at: [Link]
-
A. Kumar, et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(35), 22964-22979. Available at: [Link]
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I. A. Al-Ghorbati, et al. (2022). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Education and Science, 31(1), 19-32. Available at: [Link]
-
M. Asif. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
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Unlocking Proteomic Insights with (3,5-Dioxomorpholin-4-yl)acetic acid: A Guide for Researchers
Introduction: A Versatile Tool for Covalent Proteomics
In the dynamic landscape of proteomics research, the ability to covalently modify proteins with precision is paramount for elucidating their structure, function, and interactions. (3,5-Dioxomorpholin-4-yl)acetic acid, more commonly known in the scientific community as N-Succinimidyl iodoacetate (SIA) , has emerged as a powerful heterobifunctional crosslinking agent. This guide provides an in-depth exploration of SIA's applications in proteomics, offering detailed application notes and robust protocols for researchers, scientists, and drug development professionals.
SIA's utility stems from its dual reactivity. It possesses an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines found on lysine residues and the N-terminus of proteins, and an iodoacetyl group, which specifically targets the sulfhydryl groups of cysteine residues.[1][2] This targeted reactivity, combined with its short, rigid spacer arm of 1.5 angstroms, makes SIA an invaluable tool for a range of proteomics applications, from creating stable protein conjugates to probing the architecture of protein complexes.[1][3]
This document will delve into the mechanistic underpinnings of SIA chemistry, provide detailed protocols for its use in covalent labeling and crosslinking workflows, and discuss the critical parameters that ensure experimental success and data integrity.
Mechanism of Action: A Tale of Two Reactive Groups
The efficacy of N-Succinimidyl iodoacetate (SIA) lies in its well-defined and distinct reactive moieties, allowing for controlled, sequential, or simultaneous targeting of different amino acid residues.
Amine Reactivity: The NHS Ester
The N-hydroxysuccinimide (NHS) ester of SIA is highly reactive towards nucleophilic primary amines.[4] This reaction proceeds optimally at a slightly alkaline pH (7-9), where the primary amine groups of lysine residues and the protein's N-terminus are deprotonated and thus more nucleophilic.[4] The reaction results in the formation of a stable amide bond, covalently linking the SIA molecule to the protein.
Sulfhydryl Reactivity: The Iodoacetyl Group
The iodoacetyl group of SIA is a haloacetyl derivative that exhibits high reactivity towards the thiol group of cysteine residues.[4] This alkylation reaction is most efficient at a pH greater than 7.5, where the thiol group is deprotonated to the more reactive thiolate anion.[4] The reaction forms a stable thioether bond, irreversibly attaching the SIA molecule to the cysteine residue.
The heterobifunctional nature of SIA allows for a two-step conjugation strategy, which can minimize the formation of unwanted polymers and dimers.[4]
Core Applications in Proteomics Research
The unique properties of SIA lend themselves to a variety of powerful applications in the field of proteomics.
Covalent Labeling and Bioconjugation
SIA is extensively used for the preparation of stable protein-peptide conjugates, which are crucial for applications such as generating immunogens for antibody production and developing immunoassays.[5][6] By reacting with both lysine and cysteine residues, SIA can be used to attach haptens, peptides, or other small molecules to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[5] A key advantage of using SIA over maleimide-based linkers is the stability of the resulting thioether bond, which is not prone to the hydrolysis or reverse reactions that can affect maleimide-thiol adducts.[5]
Probing Protein Structure and Conformation
Covalent labeling with SIA, in conjunction with mass spectrometry, can provide valuable insights into protein structure and conformational changes. The differential reactivity of lysine and cysteine residues to SIA can be used to map solvent-accessible surfaces of a protein. Residues buried within the protein's core will be less accessible to SIA and will therefore show lower levels of modification. Changes in protein conformation, induced by ligand binding or other stimuli, can alter the accessibility of these residues, leading to changes in the modification pattern that can be quantified by mass spectrometry.
Mapping Protein-Protein Interactions with Chemical Crosslinking
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a powerful technique for identifying protein-protein interactions and elucidating the architecture of protein complexes.[7] As a heterobifunctional crosslinker, SIA can be used to covalently link interacting proteins. For instance, if one protein has an accessible lysine and its binding partner has a proximal cysteine, SIA can bridge the two proteins. Subsequent enzymatic digestion and mass spectrometry analysis can identify the crosslinked peptides, providing distance constraints that can be used to model the protein complex. The short spacer arm of SIA (1.5 Å) makes it particularly useful for identifying very close interactions.[3]
Experimental Protocols
The following protocols provide a framework for the use of SIA in proteomics research. It is crucial to optimize these protocols for each specific protein and application.
Protocol 1: General Protein Labeling with SIA
This protocol describes a general procedure for labeling a purified protein with SIA.
Materials:
-
Purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
N-Succinimidyl iodoacetate (SIA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column (e.g., PD-10) or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris) and thiol-containing reagents (e.g., DTT). If necessary, buffer exchange the protein into an appropriate reaction buffer like PBS. The protein concentration should typically be in the range of 1-5 mg/mL.
-
SIA Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of SIA in anhydrous DMF or DMSO. SIA is moisture-sensitive, so it is important to use anhydrous solvent and prepare the solution fresh.
-
Labeling Reaction: Add the SIA stock solution to the protein solution to achieve the desired molar excess of SIA over the protein. A starting point is a 10- to 20-fold molar excess. The optimal ratio will need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing. Protect the reaction from light, as the iodoacetyl group can be light-sensitive.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The quenching agent will react with any unreacted SIA.
-
Purification: Remove excess, non-reacted SIA and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: The extent of labeling can be determined by mass spectrometry (intact mass analysis) or other analytical techniques.
Protocol 2: Two-Step Crosslinking for Protein-Protein Interaction Analysis
This protocol outlines a two-step strategy for crosslinking two interacting proteins (Protein A and Protein B), where Protein A is first activated with SIA, and then the activated Protein A is used to capture Protein B.
Materials:
-
Purified Protein A and Protein B in a suitable interaction buffer (e.g., HEPES-buffered saline, HBS, pH 7.5)
-
N-Succinimidyl iodoacetate (SIA)
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
SDS-PAGE analysis reagents
-
In-gel or in-solution digestion reagents for mass spectrometry
Procedure:
Step 1: Activation of Protein A with SIA
-
Follow steps 1-3 of Protocol 1 to react Protein A with a 5- to 10-fold molar excess of SIA for 30 minutes at room temperature.
-
Immediately remove excess SIA by passing the reaction mixture through a desalting column equilibrated with the interaction buffer. This step is critical to prevent SIA from reacting directly with Protein B.
Step 2: Crosslinking to Protein B
-
Combine the SIA-activated Protein A with Protein B in the desired molar ratio (e.g., 1:1).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C to allow the iodoacetyl groups on the activated Protein A to react with cysteine residues on Protein B.
-
Quenching (Optional but Recommended): Add a thiol-containing reagent like 2-mercaptoethanol or DTT to a final concentration of 10-20 mM to quench any unreacted iodoacetyl groups. Incubate for 15 minutes.
-
Analysis by SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked product.
-
Mass Spectrometry Analysis: Excise the crosslinked band from the gel for in-gel digestion or perform an in-solution digest of the reaction mixture. Analyze the resulting peptides by LC-MS/MS to identify the crosslinked peptides. Specialized software is typically required for the analysis of crosslinked peptide data.
Quantitative Data and Considerations
Successful application of SIA in proteomics requires careful consideration of several quantitative parameters.
| Parameter | Value/Consideration | Rationale and References |
| Molecular Weight | 283.02 g/mol | This value is essential for calculating molar excess and for mass spectrometry data analysis.[3] |
| Spacer Arm Length | 1.5 Å | The short spacer arm provides distance constraints for very close amino acid residues, aiding in high-resolution structural modeling.[3] |
| Reactivity | NHS ester reacts with primary amines (Lys, N-terminus); Iodoacetyl reacts with sulfhydryls (Cys). | The dual reactivity allows for targeted crosslinking strategies. The NHS ester reaction is optimal at pH 7-9, while the iodoacetyl reaction is favored at pH > 7.5.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMF and DMSO. | Stock solutions must be prepared in anhydrous organic solvents immediately before use to prevent hydrolysis of the NHS ester.[4] |
| Mass Shift (Monolink) | On Lysine (Amine reaction): +169.95 Da (C6H4INO2) | This is the mass of the iodoacetyl portion of SIA after reaction with a primary amine and loss of the NHS group. |
| On Cysteine (Sulfhydryl reaction): +113.02 Da (C4H3NO3) | This is the mass of the succinimidyl acetate portion of SIA after reaction with a sulfhydryl group and loss of iodine. | |
| Mass Shift (Crosslink) | Lys-Cys Crosslink: +155.03 Da (C6H5NO3) | This represents the mass of the SIA molecule linking a lysine and a cysteine residue, with the loss of NHS and iodine. |
| Potential Side Reactions | Hydrolysis of NHS ester; Reaction of iodoacetyl with other nucleophiles (e.g., His, Met) at high concentrations or prolonged reaction times. | Hydrolysis of the NHS ester in aqueous solutions is a competing reaction that reduces labeling efficiency. While iodoacetyl is highly specific for thiols, side reactions can occur and should be considered during data analysis. |
Visualizing the Workflow
Diagram 1: SIA Reaction Mechanism
Caption: Reaction mechanism of SIA with primary amines and sulfhydryl groups.
Diagram 2: Two-Step Crosslinking Workflow
Caption: Workflow for two-step protein crosslinking using SIA.
Conclusion and Future Perspectives
This compound (SIA) is a versatile and powerful reagent for the covalent modification of proteins in proteomics research. Its well-defined heterobifunctional reactivity allows for precise and controlled labeling and crosslinking, enabling a wide range of applications from the creation of stable bioconjugates to the detailed structural analysis of protein complexes. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate SIA into their experimental workflows. As mass spectrometry instrumentation and data analysis software continue to advance, the utility of SIA and other chemical proteomics tools is poised to expand, offering ever-deeper insights into the complex world of the proteome.
References
-
Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA). Molecules. 2017;22(10):1643. [Link]
-
Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. J Proteome Res. 2019;18(6):2545-2558. [Link]
-
SIA Crosslinker Reagent. Cyanagen. [Link]
-
Predictable Peptide Conjugation Ratios by Activation of Proteins With Succinimidyl Iodoacetate (SIA). PubMed. [Link]
Sources
- 1. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIA Crosslinking Reagent 1 gram - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]
- 4. N-Succinimidyl iodoacetate (SIA) [proteochem.com]
- 5. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
(3,5-Dioxomorpholin-4-yl)acetic acid: A Covalent Chemical Probe for Target Identification
An Application Guide for Researchers
Abstract
The identification of protein targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology. Covalent chemical probes, which form a stable bond with their protein targets, are exceptionally powerful tools for this purpose.[1] This guide provides a comprehensive overview and detailed protocols for the application of (3,5-Dioxomorpholin-4-yl)acetic acid (herein referred to as DMDA) as a representative covalent probe for target discovery and validation. We will explore its underlying mechanism, functionalization strategies, and its application in two gold-standard chemoproteomic workflows: Affinity Purification-Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP). This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent probes to elucidate drug mechanisms and discover novel therapeutic targets.
Introduction: The Power of Covalent Probes
Historically, the formation of a covalent bond between a drug and its target was often associated with toxicity. However, a new appreciation for covalent inhibition has emerged, spurred by the success of targeted covalent drugs like Ibrutinib and Osimertinib.[1] This resurgence is driven by the realization that covalent interactions can offer high potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[2][3]
Chemical probes are small molecules designed to study and manipulate biological systems. Covalent probes, equipped with a reactive electrophilic "warhead," are designed to form a permanent bond with nucleophilic residues (e.g., cysteine, lysine, serine) on target proteins.[4][5] This irreversible binding enables the robust isolation and identification of these targets from the immensely complex cellular proteome.[6]
This compound (DMDA) represents a class of chemical probes featuring a morpholine-3,5-dione heterocycle. This scaffold is proposed to act as a latent electrophile, capable of reacting with protein nucleophiles upon binding. The attached acetic acid moiety serves as a critical chemical handle, allowing for the straightforward conjugation of reporter tags (like biotin) or bioorthogonal handles (like alkynes) necessary for downstream analysis.
Core Principles of DMDA-Mediated Target Identification
Mechanism of Covalent Labeling
The interaction of a covalent probe like DMDA with its target protein is typically a two-step process, which confers a layer of specificity beyond simple chemical reactivity.[5]
-
Non-covalent Recognition: The probe first binds reversibly to a specific pocket on the target protein. This initial binding event is governed by standard intermolecular forces (hydrophobic interactions, hydrogen bonding, etc.) and is characterized by an affinity constant (KI). This step is crucial for orienting the reactive warhead in close proximity to a targetable nucleophilic residue.
-
Covalent Bond Formation: Following initial binding, the electrophilic warhead reacts with the nearby nucleophile on the protein, forming an irreversible covalent bond. This step is characterized by a rate constant (kinact).
This two-step mechanism ensures that the probe does not indiscriminately label any accessible nucleophile, but rather targets those within a specific binding site, thereby enhancing selectivity.
Chemoproteomic Strategies for Target Discovery
To identify the protein targets of DMDA, the core molecule must be functionalized. Two primary strategies are employed, each with distinct advantages.
-
Affinity Purification-Mass Spectrometry (AP-MS): A reporter tag, most commonly biotin, is attached to the DMDA probe (DMDA-Biotin). After treating cells or lysates with DMDA-Biotin, the probe and its covalently bound targets are enriched from the proteome using streptavidin-coated beads. The captured proteins are then digested and identified by mass spectrometry.[7][8] This is a direct approach to find what the probe binds to.
-
Competitive Activity-Based Protein Profiling (ABPP): This method is used to validate that the original, untagged molecule engages the same targets as a tagged probe.[9] Here, a proteome is pre-treated with the untagged DMDA, which occupies the binding sites on its targets. Subsequently, a broad-spectrum, tagged probe that reacts with the same class of amino acid residues (e.g., a general cysteine-reactive probe) is added.[10] The targets of DMDA will be "blocked" and will therefore show a significantly reduced signal in the mass spectrometer compared to a control sample that was not pre-treated with DMDA.
Probe Synthesis and Functionalization
The versatility of the DMDA probe stems from the carboxylic acid handle, which allows for stable amide bond formation with various functional groups. Below are conceptual protocols for synthesizing the core structure and its key derivatives.
Protocol 1: Synthesis of DMDA and Derivatives
-
1A: Synthesis of this compound (DMDA) This synthesis can be conceptually approached by reacting a protected iminodiacetic acid derivative with a suitable cyclizing agent, followed by deprotection. A plausible route involves the reaction of N-benzyl iminodiacetic acid with an activating agent like thionyl chloride to form an acid chloride, which can then cyclize. Subsequent hydrogenolysis would remove the benzyl group, which is then alkylated with an ethyl bromoacetate followed by saponification to yield the final product.
-
1B: Synthesis of DMDA-Biotin This probe is essential for AP-MS workflows.
-
Activate the carboxylic acid of DMDA using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF.
-
Add Biotin-PEG-Amine (1 equivalent) to the activated DMDA solution. The amine group of the biotin linker will react to form a stable amide bond.
-
Include a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) to neutralize the reaction.
-
Purify the final DMDA-Biotin conjugate using reverse-phase HPLC.
-
-
1C: Synthesis of DMDA-Alkyne This probe is used for click chemistry applications in ABPP.
-
Follow the same activation procedure as in 1B for the DMDA carboxylic acid.
-
Add an alkyne-containing amine linker (e.g., propargylamine) to the activated DMDA.
-
Purify the DMDA-Alkyne conjugate using reverse-phase HPLC.
-
| Probe Variant | Functional Group | Primary Application | Detection Method |
| DMDA | Carboxylic Acid | Competitive ABPP, Target Validation | Indirect (Signal Depletion) |
| DMDA-Biotin | Biotin | Affinity Purification-Mass Spectrometry (AP-MS) | Direct (Signal Enrichment) |
| DMDA-Alkyne | Terminal Alkyne | Click Chemistry-enabled ABPP | Direct (after click reaction) |
Application Protocol: Target ID via Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the use of DMDA-Biotin to directly capture and identify its cellular protein targets.
Protocol 2: AP-MS using DMDA-Biotin
Rationale: This method leverages the high-affinity interaction between biotin and streptavidin to isolate proteins that have been covalently labeled by the DMDA-Biotin probe.[11][12] By comparing the proteins pulled down in the probe-treated sample to those in control samples, high-confidence targets can be identified.[13]
Materials:
-
DMDA-Biotin probe (e.g., 10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Cultured cells (e.g., HeLa, HEK293T)
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
High-capacity Streptavidin Agarose beads
-
Wash Buffers (e.g., 1% SDS in PBS, 8M Urea, PBS)
-
Elution/Digestion Buffer (e.g., Ammonium Bicarbonate with DTT and Iodoacetamide)
-
Trypsin, sequencing grade
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment:
-
Plate cells to achieve ~80-90% confluency.
-
Treat cells with the desired concentration of DMDA-Biotin (e.g., 1-10 µM) or an equivalent volume of DMSO vehicle.
-
Incubate for a predetermined time (e.g., 1-4 hours) under normal cell culture conditions.
-
-
Cell Lysis and Proteome Preparation:
-
Harvest cells by scraping into ice-cold PBS. Pellet cells by centrifugation.
-
Lyse the cell pellet in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to remove cell debris.
-
Determine protein concentration using a BCA assay.
-
-
Affinity Purification:
-
Normalize the protein concentration of all lysates.
-
Incubate the clarified lysate (e.g., 1-5 mg total protein) with pre-washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical sequence is:
-
2x washes with 1% SDS in PBS.
-
2x washes with 8M Urea in 100 mM Tris-HCl.
-
3x washes with PBS.
-
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a solution of 50 mM Ammonium Bicarbonate.
-
Reduce disulfide bonds with DTT (10 mM) for 30 min at 37°C.
-
Alkylate cysteine residues with iodoacetamide (55 mM) for 30 min at room temperature in the dark.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides and resuspend in MS-grade solvent for LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein in the DMDA-Biotin vs. DMSO samples.
-
Filter data to identify proteins significantly enriched in the DMDA-Biotin sample (e.g., fold-change > 4, p-value < 0.05). These are your high-confidence target candidates.
-
Application Protocol: Target Validation via Competitive ABPP
This protocol uses the untagged DMDA molecule to validate targets by competing against a broad-spectrum probe.
Protocol 3: Competitive ABPP
Rationale: This powerful technique confirms that the untagged, parent compound engages a specific target in a native biological system.[9][14] By pre-treating a proteome with DMDA, its specific targets become occupied and are thus unavailable for labeling by a subsequently added broad-spectrum, tagged probe. Proteins showing significantly reduced abundance in the mass spectrometer after this competition are confirmed as bona fide targets of DMDA.[15]
Materials:
-
Untagged DMDA probe (10 mM stock in DMSO)
-
Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., Iodoacetamide-Alkyne, 1 mM stock in DMSO)
-
Azide-Biotin tag for click chemistry
-
Click chemistry catalyst solution (e.g., Copper(II) sulfate, TBTA, Sodium Ascorbate)
-
All other materials as listed in Protocol 2.
Procedure:
-
Proteome Preparation:
-
Prepare clarified cell lysate as described in Protocol 2 (steps 2a-2c).
-
Normalize protein concentration across all samples.
-
-
Competitive Labeling:
-
Aliquot the lysate into two tubes: "Competition" and "Control".
-
To the "Competition" tube, add the untagged DMDA probe to a final concentration (e.g., 10-50 µM).
-
To the "Control" tube, add an equivalent volume of DMSO.
-
Incubate both samples for 30-60 minutes at room temperature.
-
-
Broad-Spectrum Probe Labeling:
-
Add the alkyne-tagged broad-spectrum probe (e.g., Iodoacetamide-Alkyne) to both tubes to a final concentration of (e.g., 1-5 µM).
-
Incubate for 30-60 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
To each sample, add the Azide-Biotin tag, copper sulfate, TBTA ligand, and freshly prepared sodium ascorbate.
-
Incubate for 1 hour at room temperature to conjugate biotin to the alkyne-labeled proteins.
-
-
Affinity Purification and MS Analysis:
-
Proceed with the Affinity Purification, On-Bead Digestion, and LC-MS/MS analysis as described in Protocol 2 (steps 3-7).
-
-
Data Analysis:
-
Perform quantitative proteomic analysis comparing the "Competition" sample to the "Control" sample.
-
Identify proteins whose LFQ intensity is significantly reduced in the "Competition" sample. These are the validated targets of the DMDA probe, as their binding sites were successfully blocked by the untagged compound.
-
| Parameter | Interpretation in AP-MS | Interpretation in Competitive ABPP |
| High Protein Signal | Potential Target (Enriched) | Not a target (Not competed off) |
| Low/No Protein Signal | Not a target (Not captured) | Potential Target (Depleted) |
| Primary Goal | Target Discovery | Target Validation / Selectivity Profiling |
References
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]
-
Weiss, D. I., et al. (2014). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 6(4), 233–247. Retrieved from [Link]
-
Creative Proteomics. (n.d.). Affinity Purification-Mass Spectrometry (AP-MS) Service. Retrieved from [https://www.creative-proteomics.com/services/ap-ms-service.htm]([Link] proteomics.com/services/ap-ms-service.htm)
-
Nonomiya, J., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2948–2956. Retrieved from [Link]
-
Parker, C. G., & Maurais, S. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(4), 1160–1179. Retrieved from [Link]
-
Proteomics & Mass Spectrometry Core Facility, University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Retrieved from [Link]
-
Farkas, D., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 65(13), 8824–8833. Retrieved from [Link]
-
Jones, L. H., et al. (2021). Covalent chemical probes. Communications Chemistry, 4(1), 1-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of covalent binding small molecules to identify novel chemical probes. Retrieved from [Link]
-
de Bruin, G., et al. (2016). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols, 11(7), 1187–1202. Retrieved from [Link]
-
Zanon, P., et al. (2022). Covalent fragment-based ligand screening approaches for identification of novel ubiquitin proteasome system modulators. Biological Chemistry, 403(5-6), 461-475. Retrieved from [Link]
-
Vinogradova, E. V., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(2), 363-382. Retrieved from [Link]
-
Medina-Gomez, G., et al. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology, 538, 235-256. Retrieved from [Link]
-
Evotec. (2023). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]
-
Willems, L. I., et al. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 269, 104732. Retrieved from [Link]
-
Discovery On Target. (2023). Target Identification Strategies. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 343. Retrieved from [Link]
-
van den Bedem, H., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(23), 7378. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-3,5-dione. PubChem Compound Database. Retrieved from [Link]
-
Chem-Impex. (n.d.). Morpholine-3,5-Dione. Retrieved from [Link]
-
El-Faham, A., et al. (2021). Conception, Synthesis and In silico Assessment of New Morpholine-Containing Compounds Against Human Legumain and Cholinesterase Enzymes. Molecules, 26(11), 3185. Retrieved from [Link]
-
Loeppky, R. N., et al. (2006). The carcinogenic significance of reactive intermediates derived from 3-acetoxy- and 5-acetoxy-2-hydroxy-N-nitrosomorpholine. Chemical Research in Toxicology, 19(1), 104-113. Retrieved from [Link]
-
AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253. Retrieved from [Link]
-
Irie, T., et al. (2021). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. Molecules, 26(12), 3696. Retrieved from [Link]
-
Rys, B., et al. (2010). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Tetrahedron, 66(2), 587-596. Retrieved from [Link]
-
Świerczyńska, M., et al. (2023). A thiomorpholine-based fluorescent probe for the far-red hypochlorous acid monitoring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 289, 122193. Retrieved from [Link]
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Patel, K. D., et al. (2013). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 670-674. Retrieved from [Link]
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Shestakova, T., et al. (2021). 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe. Molecules, 26(24), 7483. Retrieved from [Link]
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El-Sayed, N. S., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. The Journal of Organic Chemistry, 88(18), 13209–13213. Retrieved from [Link]
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Application Note: Quantitative Determination of (3,5-Dioxomorpholin-4-yl)acetic acid in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of (3,5-Dioxomorpholin-4-yl)acetic acid, a polar, acidic molecule, in human plasma. The described methodology employs a robust sample preparation technique followed by sensitive and selective detection using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals who require a reliable bioanalytical method for pharmacokinetic or toxicokinetic studies. The protocols herein are designed with scientific integrity at their core, adhering to the principles outlined in international guidelines for bioanalytical method validation.[1][2][3][4][5][6]
Introduction
This compound is a chemical entity with a morpholine-dione core and an acetic acid side chain. While specific public-domain information on its biological role or therapeutic relevance is limited, its structure suggests it may be a metabolite of a larger parent compound containing a morpholine moiety. The accurate quantification of such polar metabolites in biological matrices like plasma is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates.[7]
The acidic nature and polarity of this compound present unique challenges for bioanalysis, including potential for poor retention on traditional reversed-phase chromatographic columns and matrix effects during ionization. This application note details a fit-for-purpose LC-MS/MS method designed to overcome these challenges, ensuring high sensitivity, specificity, and reproducibility. The method development and validation principles are based on the harmonized guidelines from the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][6][8][9]
Experimental Workflow Overview
The overall analytical workflow is designed for high-throughput analysis while maintaining data integrity. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection, followed by data processing.
Caption: High-level workflow for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
This compound-¹³C₂,¹⁵N stable isotope-labeled internal standard (SIL-IS) (Purity ≥98%)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation Protocol
The selected sample preparation technique is protein precipitation (PPT), which is a rapid and effective method for removing the majority of proteins from plasma samples.[10][11] This "dilute-and-shoot" approach is suitable for high-throughput environments.[12]
Protocol: Protein Precipitation
-
Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples in a water bath at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50:50 methanol:water) to each tube, except for blank matrix samples.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The organic solvent disrupts the solvation of proteins, causing them to precipitate.[11] The acidic modifier helps to keep the acidic analyte in its neutral form, improving extraction efficiency.
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional but Recommended): To increase sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate). This step ensures compatibility with the LC mobile phase and focuses the analyte at the head of the column upon injection.
-
Final Centrifugation: Seal the plate/vials and centrifuge at 4,000 x g for 5 minutes at 4°C to pellet any remaining particulates before placing in the autosampler.
LC-MS/MS Method
The chromatographic method is designed to retain the polar analyte and separate it from endogenous plasma components to minimize matrix effects, a critical consideration for reliable quantification.[13] A tandem quadrupole mass spectrometer is used for its high selectivity and sensitivity, operating in Multiple Reaction Monitoring (MRM) mode.[14]
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | High-performance or ultra-high performance liquid chromatography system |
| Column | Reversed-phase C18 column with polar end-capping (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 80 |
| 3.5 | 80 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
| This compound | 174.0 | 114.0 | 150 | -50 | -25 |
| This compound-¹³C₂,¹⁵N (IS) | 177.0 | 116.0 | 150 | -50 | -25 |
DP = Declustering Potential; CE = Collision Energy. These values should be optimized for the specific instrument used.
Method Validation
A full validation of this bioanalytical method should be performed according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for study sample analysis.[3][6] The validation should assess the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention time of the analyte and IS.
-
Calibration Curve: The relationship between concentration and detector response should be evaluated over a defined range (e.g., 1-1000 ng/mL). A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) on different days. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration.[4]
-
Matrix Effect: Evaluated to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte or IS.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.
-
Stability: The stability of the analyte in plasma must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at the intended storage temperature (e.g., -80°C).[10]
Data Analysis and Interpretation
Data acquisition and processing are performed using the instrument manufacturer's software. The concentration of this compound in unknown samples is calculated from the calibration curve by using the peak area ratio of the analyte to the SIL-IS.
Caption: Logic for the quantification of the analyte concentration.
Conclusion
The analytical method described in this application note provides a robust and reliable framework for the quantitative determination of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation with a sensitive and selective LC-MS/MS analysis allows for high-throughput capabilities while adhering to the stringent requirements of regulated bioanalysis. This method is fit-for-purpose for supporting preclinical and clinical studies, providing critical data for the evaluation of new chemical entities.
References
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
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Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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PubMed. Screening of Multiple Drugs of Abuse and Metabolites in Urine Using LC/MS/MS With Polarity Switching Electrospray Ionization. [Link]
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PubMed Central. Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. [Link]
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Oxford Academic. New Broad-Spectrum Drug Screen for 127 Analytes by LC-MS/MS. [Link]
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International Labmate. LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. [Link]
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IJRPS. A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY RP - HPLC. [Link]
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RJPT. An Overview of the Development and Validation of Bioanalytical Methods using HPLC. [Link]
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Waters. A Systematic Approach to Bioanalysis LC Method Development using UPLC. [Link]
-
Springer Nature Experiments. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine. [Link]
-
ResearchGate. (PDF) Bioanalytical Method Development and Validation by HPLC: A Review. [Link]
-
Quotient Sciences. Spotlight on Bioanalytical Method Development. [Link]
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- 14. chromsystems.com [chromsystems.com]
Application Notes and Protocols for Protein Labeling with (3,5-Dioxomorpholin-4-yl)acetic Acid Derivatives
Introduction: A New Frontier in Amine-Reactive Protein Labeling
The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. From fluorescently tagging antibodies for immunoassays to creating potent antibody-drug conjugates (ADCs), the ability to specifically and stably attach functional molecules to proteins is paramount.[1][2] Amine-reactive chemical labeling, which primarily targets the primary amines on lysine residues and the N-terminus of proteins, remains one of the most widely used strategies due to the abundance and accessibility of these functional groups.[2][3][4]
For decades, N-hydroxysuccinimide (NHS) esters have been the gold standard for amine acylation.[3][4] However, the quest for bioconjugates with improved stability, tailored reactivity, and enhanced performance characteristics necessitates the exploration of novel labeling reagents. This document introduces a promising new class of reagents: activated esters of (3,5-Dioxomorpholin-4-yl)acetic acid (DML-acid).
While structurally related to the familiar succinimidyl esters, DML-acid derivatives feature a morpholine-3,5-dione leaving group. This guide provides a comprehensive overview of the chemistry, protocols, and potential advantages of using DML-acid derivatives for protein labeling, offering researchers a detailed roadmap for their application.
The Chemistry of Amine-Reactive Labeling: A Tale of Two Leaving Groups
The fundamental principle of amine-reactive labeling with activated esters is a nucleophilic acyl substitution reaction. A primary amine on the protein, acting as a nucleophile, attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of a leaving group.
The Established Player: N-Hydroxysuccinimide (NHS) Esters
NHS esters are widely used due to their relatively good reactivity and the formation of the stable N-hydroxysuccinimide byproduct.[3] The reaction is highly pH-dependent, with optimal rates typically observed between pH 8.0 and 9.0, where the lysine side-chain amine is sufficiently deprotonated to be nucleophilic.[4] However, at these pH values, the NHS ester is also susceptible to hydrolysis, which can reduce labeling efficiency.[3]
The New Contender: this compound (DML-acid) Esters
We propose the use of activated esters of DML-acid as a novel tool for protein bioconjugation. The core of this reagent is the 3,5-dioxomorpholine heterocycle. When activated (e.g., as an NHS ester), the DML-acid derivative presents a similar reactive carbonyl for amine coupling.
The key distinction lies in the leaving group: 3,5-dioxo-4-morpholinyl versus N-hydroxysuccinimide. The electronic and steric properties of the morpholine-dione ring may influence several aspects of the labeling reaction:
-
Reactivity and Stability: The stability of the DML-acid activated ester to hydrolysis may differ from that of traditional NHS esters. A more hydrolytically stable reagent could offer a wider window for the labeling reaction and potentially lead to higher conjugation yields, especially with dilute protein solutions.
-
Solubility: The morpholine moiety might impart different solubility characteristics to the labeling reagent, potentially improving its handling in aqueous buffers.
-
Byproduct Profile: The properties of the released 3,5-dioxomorpholine byproduct may differ from NHS, which could be relevant in specific cellular or in vivo applications.
The overall workflow for using DML-acid derivatives mirrors that of NHS esters, allowing for easy adoption by researchers familiar with amine-reactive labeling.
Figure 1: Conceptual workflow of protein labeling with DML-acid NHS ester.
Experimental Protocols
These protocols provide a general framework for the labeling of proteins with DML-acid derivatives. Optimization of molar ratios, reaction times, and concentrations is recommended for each specific protein and label combination.
Protocol 1: Preparation of Reagents
A. Protein Preparation:
-
Buffer Exchange: The protein of interest should be in an amine-free buffer at a pH between 8.0 and 9.0. A common choice is 100 mM sodium bicarbonate or sodium borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the labeling reaction.[4]
-
Concentration: The protein concentration should ideally be between 2-10 mg/mL. Higher protein concentrations generally lead to greater labeling efficiency.[5] If your protein is in a buffer containing interfering substances, perform a buffer exchange using dialysis or a desalting column.
-
Purity: Ensure the protein solution is free of extraneous proteins like BSA or gelatin, which also contain primary amines.
B. DML-acid NHS Ester Preparation:
-
Handling: DML-acid NHS esters, like other activated esters, are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution: Immediately before use, prepare a stock solution of the DML-acid NHS ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A concentration of 10 mg/mL or ~10 mM is a good starting point. Do not prepare aqueous stock solutions, as the ester will rapidly hydrolyze.
Protocol 2: Protein Labeling Reaction
This protocol is for a typical IgG antibody (MW ~150 kDa) but can be adapted for other proteins.
-
Calculate Reagent Amount: Determine the desired molar excess of the DML-acid NHS ester to the protein. A starting point for antibodies is often a 10-20 fold molar excess. The optimal ratio depends on the desired degree of labeling (DOL) and the reactivity of the specific protein.
-
Formula for Molar Excess: (Volume of Protein (mL) * Concentration of Protein (mg/mL) / MW of Protein (kDa)) * Molar Excess Ratio = mmoles of DML-acid NHS ester needed
-
-
Reaction Setup:
-
Place the protein solution in a reaction tube.
-
While gently stirring or vortexing, add the calculated volume of the DML-acid NHS ester stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The reaction should be protected from light if the label is fluorescent.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine can be added. Add Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes. This will react with any remaining DML-acid NHS ester.
-
Figure 2: Step-by-step experimental workflow for protein labeling.
Protocol 3: Purification of the Labeled Protein
Purification is crucial to remove unreacted DML-acid derivatives and the reaction byproduct.
-
Size-Exclusion Chromatography (SEC): This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
The larger, labeled protein will elute first, while the smaller, unreacted labeling reagent and byproducts will be retained and elute later.
-
Collect fractions and monitor the protein concentration (e.g., by absorbance at 280 nm) and, if applicable, the label's absorbance or fluorescence.
-
-
Dialysis: This is an alternative for larger volumes. Dialyze the reaction mixture against a large volume of storage buffer (e.g., 1L for a 1-2 mL sample) with several buffer changes over 24-48 hours at 4°C.
Protocol 4: Characterization of the Conjugate
A. Determining the Degree of Labeling (DOL):
The DOL is the average number of label molecules conjugated to each protein molecule. For labels with a distinct absorbance spectrum, this can be determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the attached label.
-
Calculate DOL:
-
Protein Concentration (M): [Protein] = (A280 - (A_max * CF)) / ε_protein where:
-
A280 is the absorbance at 280 nm.
-
A_max is the absorbance at the label's λ_max.
-
CF is the correction factor for the label's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Label Concentration (M): [Label] = A_max / ε_label where ε_label is the molar extinction coefficient of the label at its λ_max.
-
DOL: DOL = [Label] / [Protein]
-
B. Other Characterization Methods:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a direct measurement of the molecular weight of the conjugate, allowing for the determination of the distribution of species with different numbers of labels.
-
HPLC (e.g., Reversed-Phase or Hydrophobic Interaction): Can be used to assess the purity and heterogeneity of the conjugate population.
-
Functional Assays: It is critical to verify that the labeling process has not compromised the biological activity of the protein (e.g., antibody binding affinity via ELISA or SPR).
Data Presentation and Troubleshooting
Optimizing the Degree of Labeling (DOL)
The optimal DOL is application-dependent. For many fluorescence-based assays, a DOL of 2-5 is often desirable. For ADCs, a specific DOL (e.g., 4) is often targeted for homogeneity and efficacy.
| Parameter to Vary | Effect on DOL | Recommendation |
| Molar Excess of DML-acid Ester | Increasing molar excess generally increases DOL. | Test a range (e.g., 5x, 10x, 20x) to find the optimal ratio for your protein. |
| Protein Concentration | Higher concentration increases labeling efficiency and DOL. | Use at least 2 mg/mL if possible.[5] |
| Reaction Time | Longer incubation can increase DOL. | Monitor the reaction over time to find the plateau. |
| pH | Higher pH (8.5-9.0) increases the reaction rate. | Be mindful of protein stability at higher pH. |
Troubleshooting Guide
Figure 3: Troubleshooting guide for common protein labeling issues.
Conclusion and Future Outlook
The development of novel bioconjugation reagents is essential for advancing biological sciences and medicine. This compound derivatives represent a new and promising class of amine-reactive labeling agents. By leveraging the well-understood principles of NHS ester chemistry, researchers can readily adopt these reagents into their workflows. The potential for improved stability and modified reactivity profiles makes DML-acid derivatives an exciting area for future investigation. As with any bioconjugation strategy, careful optimization and thorough characterization are the keys to generating robust and reliable protein conjugates for any application, from basic research to the development of next-generation therapeutics.
References
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([Link])
-
([Link])
-
([Link])
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([Link])
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()
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([Link])
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([Link])
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([Link])
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([Link])
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([Link])
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([Link])
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()
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating (3,5-Dioxomorpholin-4-yl)acetic acid as a Potential Enzyme Inhibitor
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of novel compounds, using (3,5-Dioxomorpholin-4-yl)acetic acid as a primary example. The focus is on targeting succinate dehydrogenase (SDH), a critical enzyme in cellular metabolism, providing a robust system for screening and characterizing new inhibitors.
Introduction: The Scientific Rationale
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a unique enzyme that plays a dual role in both the citric acid cycle and the electron transport chain.[1] In the citric acid cycle, it catalyzes the oxidation of succinate to fumarate. Simultaneously, it feeds electrons directly into the electron transport chain, contributing to ATP synthesis.[1][2] Given its central role in cellular energy production, SDH is a compelling target for the development of new therapeutic agents and agrochemicals.[3][4]
Inhibitors of SDH can be broadly categorized into two classes: those that bind to the succinate-binding site and those that interfere with the ubiquinone-binding site.[1] The well-known fungicide, Carboxin, is a classic example of an SDHI (Succinate Dehydrogenase Inhibitor).[5][6] The investigation of novel chemical scaffolds for SDH inhibition is an active area of research.[4][7]
This guide will use this compound as a candidate compound to illustrate the workflow for assessing potential enzyme inhibition. This compound, with its distinct structural features, presents an interesting candidate for exploration against well-defined enzyme targets like SDH.
Mechanism of Action: A Hypothesis for Inhibition
The core of any enzyme inhibition study is to understand how a compound exerts its effect. For a novel compound like this compound, we can hypothesize potential mechanisms of action against SDH to guide our experimental design. The dicarboxylic acid-like structure of the opened morpholine ring could potentially mimic the endogenous substrate, succinate, or the product, fumarate, suggesting a competitive inhibition mechanism at the succinate-binding site (SDHA subunit).[1] Alternatively, the compound could bind to an allosteric site or the ubiquinone-binding pocket, leading to non-competitive or mixed-type inhibition.
The following diagram illustrates the central role of SDH and the potential point of inhibition.
Caption: Fig. 1: SDH's dual role and potential inhibition.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Protocol 1: Isolation of Mitochondria from a Model System
To study a mitochondrial enzyme like SDH, it is essential to first isolate the mitochondria from a suitable source. Cauliflower is an excellent and readily available source for obtaining functional mitochondria for in vitro assays.[8]
Materials:
-
Fresh cauliflower
-
Homogenization buffer (e.g., 0.4 M sucrose, 25 mM MOPS, 2 mM EGTA, pH 7.2)
-
Differential centrifugation equipment
-
Bradford assay reagents for protein quantification
Procedure:
-
Homogenization: Mince fresh cauliflower florets and homogenize in ice-cold homogenization buffer.
-
Filtration: Filter the homogenate through cheesecloth to remove large debris.
-
Differential Centrifugation:
-
Centrifuge the filtrate at low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 min) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation.
-
-
Resuspension and Quantification: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer and determine the protein concentration using the Bradford assay.
Protocol 2: In Vitro SDH Activity Assay
This protocol measures SDH activity by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP) or a tetrazolium salt like Nitroblue Tetrazolium (NBT).[8][9] The rate of color change is proportional to the enzyme's activity.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Substrate: Sodium succinate solution
-
Electron Acceptor: DCIP or NBT solution
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO or assay buffer)
-
Positive Control Inhibitor: Malonate or Carboxin
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Blank: Assay buffer, electron acceptor.
-
Control (No Inhibitor): Assay buffer, mitochondrial preparation, electron acceptor, and substrate.
-
Test: Assay buffer, mitochondrial preparation, electron acceptor, various concentrations of this compound, and substrate.
-
Positive Control: Assay buffer, mitochondrial preparation, electron acceptor, a known inhibitor (e.g., malonate), and substrate.
-
-
Pre-incubation: Pre-incubate the mixtures containing the mitochondrial preparation and inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the reaction by adding the substrate (sodium succinate) to all wells except the blank.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance over time.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the kinetic curves. Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).
The following diagram outlines the experimental workflow for assessing SDH inhibition.
Caption: Fig. 2: Workflow for SDH Inhibition Assay.
Data Interpretation and Advanced Studies
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. This is determined by performing the SDH activity assay with a range of concentrations of this compound. The resulting inhibition data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
| Parameter | Description | Example Data (Hypothetical) |
| Test Compound | This compound | - |
| Positive Control | Malonate | IC50 = 1.5 mM |
| IC50 Value | Concentration of inhibitor required to reduce enzyme activity by 50% | To be determined |
Kinetic Analysis to Determine Mechanism of Inhibition
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor. The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).
-
Competitive Inhibition: Lines on the plot will intersect at the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Mixed Inhibition: Lines will intersect in the second quadrant.
These advanced studies provide deeper insights into the inhibitor's interaction with the enzyme, which is crucial for structure-activity relationship (SAR) studies and lead optimization in drug development.
Conclusion
This guide provides a robust and scientifically sound methodology for investigating the enzyme inhibitory properties of novel compounds like this compound, using succinate dehydrogenase as a primary target. By following these detailed protocols, researchers can effectively screen for new inhibitors, determine their potency, and elucidate their mechanism of action. This foundational work is a critical first step in the long and complex process of drug discovery and development.
References
-
Wikipedia. Succinate dehydrogenase. [Link]
-
Wikipedia. Carboxin. [Link]
-
ANSES. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]
-
ACS Publications. Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. [Link]
-
Patsnap Synapse. What are SDH2 inhibitors and how do they work? [Link]
-
PubChem - NIH. Carboxin. [Link]
-
Restorative Medicine. Carboxin. [Link]
-
Neuromuscular Home Page. SUCCINIC DEHYDROGENASE PROTOCOL (2015). [Link]
-
Neuromuscular Home Page. SUCCINIC DEHYDROGENASE PROTOCOL (2018). [Link]
-
Dr. H.B. MAHESHA. Estimation of succinate dehydrogenase activity. [Link]
-
Laboratory 8 Succinate Dehydrogenase Activity in Cauliflower Mitochondria. [Link]
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- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
Experimental design for in vivo studies with (3,5-Dioxomorpholin-4-yl)acetic acid
An Application Guide for the Preclinical In Vivo Evaluation of (3,5-Dioxomorpholin-4-yl)acetic acid
Introduction
This compound is a novel small molecule belonging to the succinimide derivative class. Compounds in this class have demonstrated a wide range of biological activities, including potential as anti-diabetic and cardioprotective agents.[1][2] This application note provides a comprehensive framework for the preclinical in vivo evaluation of this compound, guiding researchers from initial hypothesis-driven study design to detailed protocol execution and data interpretation. Our approach is grounded in the principles of scientific rigor, ethical responsibility, and regulatory awareness to ensure the generation of robust and translatable data.
The structural motif of this compound suggests potential interaction with key cellular pathways involved in metabolic regulation and inflammation. This guide will therefore focus on experimental designs tailored to investigate these therapeutic areas, while remaining broadly applicable to other potential indications.
Section 1: Foundational Principles for In Vivo Research
The transition from in vitro discovery to in vivo validation is a critical step in drug development.[3] It requires a strategic approach that considers the compound's hypothetical mechanism, the ethical use of animal models, and the overarching regulatory landscape.
Hypothetical Mechanism of Action
Based on its structural similarity to other pharmacologically active succinimides, we hypothesize that this compound may modulate cellular metabolism and inflammatory signaling by inhibiting a key enzymatic regulator, such as a protein tyrosine phosphatase (PTP). PTPs, like PTP1B, are critical negative regulators of insulin and leptin signaling pathways, making them attractive targets for type 2 diabetes and obesity.[4] Inhibition of such an enzyme would be expected to enhance insulin sensitivity and reduce pro-inflammatory cytokine production.
Caption: Hypothetical mechanism of this compound action.
Ethical Framework: The 3Rs
All animal research must be justified and conducted with the highest ethical standards. The principles of Replacement, Reduction, and Refinement (the 3Rs) are paramount.[5][6]
-
Replacement: Use non-animal methods whenever possible. In vivo studies should only be conducted after exhaustive in vitro characterization.[5]
-
Reduction: Use the minimum number of animals necessary to obtain scientifically valid and statistically significant data.[7] Proper statistical planning is essential.
-
Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, defining humane endpoints, and providing proper housing and care.[5][8]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[5]
Adherence to Regulatory Standards
While early-phase discovery studies may not require strict Good Laboratory Practice (GLP) compliance, designing experiments with GLP principles in mind ensures data integrity and facilitates smoother transitions into later-stage development.[9] Key aspects include detailed protocol documentation, accurate record-keeping, and quality assurance.[9][10] Following reporting standards such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is critical for transparency and reproducibility.[11][12][13]
Section 2: Strategic Experimental Design
A well-designed preclinical study is essential for generating reliable data.[14][15] This involves careful planning of every stage, from compound formulation to the selection of appropriate animal models and study endpoints.
Animal Model Selection for Metabolic Research
Choosing an animal model that recapitulates key aspects of human metabolic disease is crucial.[16] Both genetic and diet-induced models are commonly used, each with distinct advantages and limitations.[16][17]
| Model | Type | Key Characteristics | Primary Use Case | Citations |
| C57BL/6J Mouse | Diet-Induced | Develops obesity, insulin resistance, and hyperglycemia on a high-fat diet (HFD). | General screening for anti-obesity and anti-diabetic compounds. | [16] |
| db/db Mouse | Genetic | Leptin receptor deficiency; severe obesity, hyperglycemia, and insulin resistance. | Testing compounds for potent anti-diabetic effects. | [17] |
| ob/ob Mouse | Genetic | Leptin deficiency; similar phenotype to db/db but mechanistically different. | Studying mechanisms related to leptin signaling and appetite. | [17] |
| Zucker Diabetic Fatty (ZDF) Rat | Genetic | Leptin receptor mutation; develops obesity, hyperlipidemia, and progressive type 2 diabetes. | Investigating disease progression and long-term therapeutic effects. | [17] |
For initial efficacy studies of this compound, the diet-induced obesity (DIO) C57BL/6J mouse model is recommended due to its physiological relevance to the majority of human type 2 diabetes cases.[16]
Overall Experimental Workflow
A logical progression of studies ensures that resources are used efficiently and that each experiment builds upon the last. The workflow typically moves from initial tolerability and pharmacokinetic assessments to definitive efficacy studies.
Caption: Phased approach for in vivo compound evaluation.
Section 3: Core Methodologies and Protocols
This section provides detailed, step-by-step protocols for key in vivo experiments.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.[18][19] Understanding the pharmacokinetic profile is essential for designing an effective dosing regimen for efficacy studies.[20][21]
Materials:
-
Test Compound: this compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
8-10 week old male C57BL/6J mice
-
Dosing syringes and gavage needles (for oral administration)
-
Blood collection tubes (e.g., EDTA-coated microtainers)
-
Centrifuge, pipettes, freezer (-80°C)
Procedure:
-
Acclimatization: Acclimate animals to housing conditions for at least 7 days prior to the study.
-
Fasting: Fast mice for 4 hours before dosing (water ad libitum).
-
Dose Preparation: Prepare a fresh, homogenous suspension of the test compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage, PO). Record the precise time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approx. 50-75 µL) from a satellite group of animals (n=3 per time point) at specified intervals. The saphenous or tail vein are common collection sites.
-
Sample Processing: Immediately place blood into EDTA tubes, mix gently, and store on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Carefully collect the plasma supernatant, transfer to labeled cryovials, and immediately freeze at -80°C pending bioanalysis (e.g., by LC-MS/MS).
-
Data Analysis: Plot the plasma concentration of the compound versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Table of a Typical PK Sampling Schedule:
| Time Point | Time (hours) | Purpose |
| Pre-dose | 0 | Baseline |
| 1 | 0.25 | Absorption phase |
| 2 | 0.5 | Absorption phase |
| 3 | 1 | Near Tmax |
| 4 | 2 | Post-Tmax |
| 5 | 4 | Distribution/Elimination |
| 6 | 8 | Elimination phase |
| 7 | 24 | Terminal phase |
Protocol: Efficacy Study in a Diet-Induced Obesity (DIO) Model
Objective: To evaluate the therapeutic efficacy of this compound on metabolic parameters in mice with established obesity and insulin resistance.
Procedure:
-
Disease Induction: Feed male C57BL/6J mice (5-6 weeks old) a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a normal chow diet.
-
Group Allocation: Randomize HFD-fed mice into treatment groups (n=8-12 per group) based on body weight and baseline blood glucose to ensure homogeneity.
-
Group 1: HFD + Vehicle
-
Group 2: HFD + Compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: HFD + Compound (High Dose, e.g., 30 mg/kg)
-
Group 4 (Optional): HFD + Positive Control (e.g., Metformin)
-
Group 5: Chow + Vehicle (Lean Control)
-
-
Dosing: Administer the compound or vehicle daily (e.g., PO) for 4-8 weeks. Monitor body weight and food intake 2-3 times per week.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform an oral GTT (OGTT) or intraperitoneal GTT (IPGTT) during the final week of the study. After a 6-hour fast, administer a glucose bolus (2 g/kg) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Can be performed 3-4 days after the GTT. After a 4-hour fast, administer an insulin bolus (0.75 U/kg, IP) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for biomarker analysis. Euthanize animals according to IACUC-approved procedures and collect tissues (e.g., liver, adipose tissue, muscle) for histopathology and further analysis.
Pharmacodynamic (PD) and Biomarker Analysis
PD markers provide evidence that the drug is engaging its target and producing a biological response.[22][23] The selection of biomarkers should be hypothesis-driven.[24][25]
| Biomarker Category | Specific Marker | Sample Matrix | Rationale / Endpoint | Citations |
| Glycemic Control | Fasting Glucose, Insulin | Plasma/Serum | Measures overall improvement in glucose homeostasis. | [17] |
| HbA1c | Whole Blood | Reflects long-term (2-3 weeks in mice) glycemic control. | [17] | |
| Lipid Metabolism | Triglycerides, Cholesterol | Plasma/Serum | Assesses impact on dyslipidemia common in metabolic syndrome. | [17] |
| Liver Function/Health | ALT, AST | Plasma/Serum | Safety biomarkers to monitor potential liver toxicity. | [22] |
| Liver Histology (H&E, Oil Red O) | Liver Tissue | Assesses hepatic steatosis (fatty liver). | [17] | |
| Inflammation | TNF-α, IL-6, MCP-1 | Plasma/Serum | Measures systemic or tissue-specific inflammation. | [26] |
Section 4: Data Interpretation and Decision Making
A successful in vivo study integrates multiple data streams to build a comprehensive picture of a compound's profile.
Caption: Integrating data to assess the therapeutic potential.
The ultimate goal is to establish a clear PK/PD/efficacy relationship .[27][28] Key questions to answer include:
-
Does the compound achieve sufficient exposure (PK) to engage its target?
-
Does target engagement (PD) lead to a measurable therapeutic benefit (efficacy)?
-
Is there a safe therapeutic window, where efficacy is achieved at doses well below those that cause adverse effects?
The answers to these questions, supported by robust, well-documented, and ethically conducted experiments, will form the basis for deciding whether to advance this compound into further preclinical development and towards clinical trials.[29][30]
References
- NC3RS. (2010). NC3RS guidelines on animal research reporting published.
- Creative Bioarray. (n.d.). Animal Models of Metabolic Disease.
- NC3RS. (n.d.). ARRIVE: Animal Research Reporting In Vivo Experiments. NC3RS.
- BioAgilytix. (2023). From screening to IND submission: Biomarker analysis in preclinical drug development. BioAgilytix.
- Panchal, S. K., & Brown, L. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism.
- Frontiers. (n.d.).
- PMC. (n.d.). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. PubMed Central.
- Understanding Animal Research. (2022). New guidelines for reporting research. Understanding Animal Research.
- Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Medical and Pharmaceutical Journal.
- British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. BSAS.
- University of Leicester. (n.d.). NC3Rs guidelines. University of Leicester.
- NC3Rs. (n.d.). ARRIVE guidelines. NC3RS.
- The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk.
- NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
- Crown Bioscience. (2025). Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. Crown Bioscience.
- AMSbiopharma. (2025). Biomarkers for Bioanalytical Research in Drug Development. AMSbiopharma.
- Prolytix. (2024). Biomarker Analysis in Drug Development: Boosting Precision Medicine. Prolytix.
- Enago Academy. (2017).
- McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger.
- FDA. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA.
- European Pharmaceutical Review. (2010). Biomarkers in drug discovery and development. European Pharmaceutical Review.
- PMC. (n.d.). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. PubMed Central.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI.
- Medicines Discovery Catapult. (2020). Use of preclinical models to deliver proof of concept efficacy.
- NIH. (2023). Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches.
- FDA. (2018). Step 2: Preclinical Research. FDA.
- BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix.
- PubMed Central. (n.d.). Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. PubMed Central.
- Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org.
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- PubMed. (2023). New Succinimide-Thiazolidinedione Hybrids as Multitarget Antidiabetic Agents: Design, Synthesis, Bioevaluation, and Molecular Modelling Studies. PubMed.
- ResearchGate. (1997). Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice.
- Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv.
- PubMed. (2013).
Sources
- 1. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. New Succinimide-Thiazolidinedione Hybrids as Multitarget Antidiabetic Agents: Design, Synthesis, Bioevaluation, and Molecular Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 6. forskningsetikk.no [forskningsetikk.no]
- 7. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
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- 9. fda.gov [fda.gov]
- 10. namsa.com [namsa.com]
- 11. pharmatimes.com [pharmatimes.com]
- 12. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 13. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
- 14. mdpi.com [mdpi.com]
- 15. Designing an In Vivo Preclinical Research Study[v1] | Preprints.org [preprints.org]
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- 26. Effects of Toll-like receptor antagonist 4,5-dihydro-3-phenyl-5-isoxasole acetic acid on the progression of kidney disease in mice on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. karger.com [karger.com]
- 30. fda.gov [fda.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for (3,5-Dioxomorpholin-4-yl)acetic acid synthesis
Welcome to the technical support center for the synthesis of (3,5-Dioxomorpholin-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis.
Reaction Overview
This compound is a cyclic imide derivative synthesized from Nitrilotriacetic acid (NTA). The core of the synthesis involves an intramolecular cyclization and dehydration reaction to form the 3,5-dioxomorpholine ring. This reaction is analogous to the well-established synthesis of Ethylenediaminetetraacetic dianhydride (EDTAD) from EDTA.[1]
The most common method involves heating the starting material, NTA, with a chemical dehydrating agent, such as acetic anhydride. A base, like pyridine, is often used as a solvent and catalyst in similar reactions.[1] The primary challenge in this synthesis is managing the reaction conditions to favor the formation of the five-membered imide ring without promoting side reactions like polymerization or decarboxylation, and preventing hydrolysis of the product.[2]
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The primary and most logical starting material is Nitrilotriacetic acid (NTA) . It possesses the necessary structure—a central nitrogen atom with three carboxymethyl groups—to undergo intramolecular cyclization to form the target molecule.
Q2: What is the role of acetic anhydride in this reaction?
Acetic anhydride serves as the dehydrating agent.[1] It activates one of the carboxylic acid groups of NTA by forming a mixed anhydride. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom, facilitating the ring closure.[2]
Q3: Why is pyridine sometimes used in similar anhydride syntheses?
Pyridine can act as both a solvent and a basic catalyst. As a base, it can facilitate proton transfers during the reaction mechanism.[2] While not always strictly necessary, its use can improve reaction rates and yields in the formation of cyclic anhydrides and imides.
Q4: What are the most critical parameters to control during the reaction?
The two most critical parameters are temperature and moisture .
-
Temperature: Excessive heat can lead to unwanted side products, including polymerization or decarboxylation. The reaction should be heated gently.
-
Moisture: The reaction must be conducted under anhydrous (dry) conditions.[3] The target product is a cyclic imide, which is a type of anhydride, and it will readily hydrolyze back to NTA in the presence of water, severely reducing the yield.[2]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (NTA) and the appearance of the product spot. Alternatively, Infrared (IR) spectroscopy can be used to monitor the reaction in real-time by observing the appearance of the characteristic cyclic imide C=O stretches (typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
Q6: What is the best way to purify the final product?
Purification typically involves removal of the solvent and any excess reagents, followed by recrystallization. After the reaction, excess acetic anhydride and any solvent can be removed under reduced pressure. The crude solid can then be washed with a non-polar solvent like diethyl ether to remove non-polar impurities.[1] Final purification is often achieved by recrystallization from a suitable anhydrous organic solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Troubleshooting Workflow for Low or No Product Yield
Caption: Decision tree for troubleshooting low product yield.
Common Problems and Solutions
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | Moisture Contamination: Glassware, solvents, or reagents were not properly dried. Water hydrolyzes the anhydride product back to the starting material.[2] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous grade solvents and freshly opened bottles of acetic anhydride. |
| Impure Starting Materials: The Nitrilotriacetic acid (NTA) may contain impurities that inhibit the reaction. | Use high-purity NTA. If purity is questionable, consider recrystallizing it before use. | |
| Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed or too high, causing decomposition. | Start with gentle heating (e.g., 70-80 °C) and monitor by TLC. Optimize as needed. | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction using TLC or IR spectroscopy until the starting material is consumed. | |
| Product is an Oily or Gummy Solid, Fails to Crystallize | Presence of Impurities: Residual solvent (e.g., pyridine) or byproducts are present. | Ensure complete removal of volatile reagents under high vacuum. Wash the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold diethyl ether). |
| Incomplete Reaction: The crude product is a mixture of starting material and product. | Re-subject the crude material to the reaction conditions or optimize the initial reaction time and temperature. | |
| Hydrolysis During Workup: The product was exposed to water during the isolation or washing steps. | Use anhydrous solvents for all washing and recrystallization steps. Avoid exposure to atmospheric moisture. | |
| Unexpected Peaks in Analytical Data (NMR, IR) | Side Product Formation: At higher temperatures, polymerization or decarboxylation can occur. | Perform the reaction at the lowest effective temperature. Consider using a milder activating agent if issues persist. |
| Unreacted Starting Material: The reaction did not go to completion. | Increase reaction time or temperature moderately. Ensure efficient stirring. | |
| Symmetrical Anhydride Formation: Disproportionation can sometimes occur, though less likely in an intramolecular reaction. | This is an inherent risk in some anhydride preparations.[4] Purification by column chromatography may be necessary if recrystallization fails. |
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is based on established procedures for analogous compounds like EDTAD.[1] It should be optimized for small-scale synthesis before scaling up.
Materials:
-
Nitrilotriacetic acid (NTA), high purity
-
Acetic Anhydride (Ac₂O), reagent grade
-
Pyridine, anhydrous (optional, as solvent/catalyst)
-
Diethyl ether, anhydrous
-
Round-bottom flask, flame-dried
-
Reflux condenser with drying tube (containing CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon) if possible, to strictly exclude moisture.
-
Reagents: To the flask, add Nitrilotriacetic acid (1 equivalent). Suspend the NTA in a minimal amount of anhydrous pyridine (e.g., 3-5 mL per gram of NTA). Alternative: If not using pyridine, the reaction can be attempted neat with acetic anhydride, but may require higher temperatures.
-
Reaction Initiation: With stirring, add acetic anhydride (1.5 - 2.0 equivalents) to the suspension.
-
Heating: Gently heat the reaction mixture to 70-80 °C using a heating mantle or oil bath. The solid should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction for 2-4 hours. Check for the consumption of NTA using TLC (a polar solvent system like Ethyl Acetate/Methanol/Acetic Acid might be suitable).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the pyridine and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude solid or oil should be triturated with cold, anhydrous diethyl ether. This will wash away soluble organic impurities. The product is expected to be a solid.
-
Purification: Filter the solid product and wash it with another portion of cold, anhydrous diethyl ether. Dry the product under high vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable anhydrous solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane).
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry.
References
- Gil, M. V., et al. (2017).
- Jabr, S. (n.d.). Synthesis of EDTA. Chemistry LibreTexts.
- ChemicalBook. (2023). ETHYLENEDIAMINETETRAACETIC DIANHYDRIDE. ChemicalBook.
- Arsalani, N., & Hosseinzadeh, M. (2005). Synthesis and Characterization of EDTA Functionalized Polyacrylonitriles and Their Metal Complexes. Iranian Polymer Journal.
- Sigma-Aldrich. (n.d.). Ethylenediaminetetraacetic dianhydride 98%. Sigma-Aldrich.
- LibreTexts. (2020). Acid Anhydride Chemistry. Chemistry LibreTexts.
- Markowicz-Piasecka, M., et al. (2017).
- Deng, H., et al. (2018). Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids. Journal of the American Chemical Society.
- Markowicz-Piasecka, M., et al. (2017).
- Fiveable. (n.d.). Acid anhydrides. Organic Chemistry II.
- Li, X., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega.
- YouTube. (2020).
- ResearchGate. (n.d.). Synthesized derivatives of iminodiacetic acid (IDA).
- Isochem. (n.d.).
- Google Patents. (n.d.). Process for the preparation of mixed anhydrides.
Sources
Improving the yield of (3,5-Dioxomorpholin-4-yl)acetic acid synthesis
An authoritative resource for professionals engaged in the synthesis of (3,5-Dioxomorpholin-4-yl)acetic acid, a key intermediate in pharmaceutical development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and purity.
Introduction: The Synthesis of this compound
This compound is an N-substituted cyclic imide formed through the condensation reaction between diglycolic anhydride and glycine. This seemingly straightforward reaction is often plagued by issues related to reagent purity, reaction control, and product isolation, leading to suboptimal yields. This technical support center is designed to address these challenges directly, providing researchers with the insights needed to master this synthesis.
Reaction Pathway and Mechanism
The core of the synthesis involves a nucleophilic acyl substitution. The amino group of glycine attacks one of the carbonyl carbons of the diglycolic anhydride molecule. This opens the anhydride ring to form an intermediate amic acid, which then undergoes an intramolecular cyclization via dehydration to form the stable five-membered imide ring of the final product.
Caption: Reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting the yield of this synthesis?
A1: The single most critical factor is moisture control. The starting material, diglycolic anhydride, is highly susceptible to hydrolysis.[1][2] Any moisture present in the reactants, solvent, or glassware will convert the anhydride back to diglycolic acid, which will not participate in the desired reaction, thereby reducing the yield.
Q2: What is a typical, achievable yield for this reaction?
A2: With proper technique and high-purity reagents, yields can range from 75% to over 90%. However, inadequate control of reaction conditions or purification losses can easily drop the yield below 50%.
Q3: Which solvent is recommended for this synthesis?
A3: A polar, aprotic solvent is generally preferred to ensure the solubility of the reactants while minimizing side reactions. Acetic acid is a common choice as it facilitates the dehydration of the intermediate. Other options include DMF or DMSO, but they may require higher temperatures for the final cyclization step and can complicate product isolation.
Q4: Can this reaction be performed without a solvent (neat)?
A4: Yes, a neat reaction is possible by heating a mixture of the two solid reactants. This method avoids solvent-related impurities but requires careful temperature control to prevent decomposition and ensure a homogeneous melt for the reaction to proceed efficiently.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
Caption: A decision-making workflow for troubleshooting low synthesis yield.
Problem 1: Very low or no product yield.
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Potential Cause A: Hydrolyzed Diglycolic Anhydride.
-
Explanation: Diglycolic anhydride is extremely sensitive to moisture.[1][2] If it has been improperly stored or is old, it will likely have converted to diglycolic acid, which is unreactive under these conditions.
-
Solution: Use a fresh bottle of diglycolic anhydride or verify the quality of the existing stock via melting point analysis (literature MP: 92-97°C[3][4]). Always store the anhydride in a desiccator.
-
-
Potential Cause B: Wet Solvent or Glassware.
-
Explanation: Residual water in the reaction flask or solvent will readily consume the anhydride before it can react with glycine.
-
Solution: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours before use. Use a freshly opened bottle of anhydrous grade solvent or distill the solvent from an appropriate drying agent.
-
-
Potential Cause C: Insufficient Reaction Temperature or Time.
-
Explanation: The final cyclization step (dehydration of the amic acid intermediate) is often the rate-limiting step and requires thermal energy. Insufficient heat or time will leave the reaction incomplete, with the intermediate reverting to starting materials during workup.
-
Solution: Ensure the reaction mixture reaches the target temperature (e.g., reflux in acetic acid) and is maintained for the prescribed duration. Use an oil bath for uniform heating.
-
Problem 2: The final product is an impure oil or sticky solid, not a crystalline powder.
-
Potential Cause A: Incomplete Cyclization.
-
Explanation: The isolated product is likely a mixture of the desired product and the intermediate amic acid. The amic acid is more polar and can interfere with crystallization.
-
Solution: Increase the reaction time or temperature to drive the cyclization to completion. During workup, after removing the solvent, you can try redissolving the crude material in a high-boiling aprotic solvent and heating it again to complete the ring closure before attempting purification.
-
-
Potential Cause B: Presence of Diglycolic Acid.
-
Explanation: If some of the anhydride was hydrolyzed, the resulting diglycolic acid will be present as an impurity. Its structural similarity and acidity can make it difficult to separate via simple crystallization.
-
Solution: Attempt to purify the crude product by trituration with a solvent in which the desired product is sparingly soluble but the diglycolic acid is soluble (e.g., cold diethyl ether or ethyl acetate). Follow this with recrystallization.
-
Problem 3: The reaction mixture darkens significantly (turns brown or black).
-
Potential Cause: Thermal Decomposition.
-
Explanation: Excessive heating, especially in a neat reaction or with certain solvents like DMF, can cause the reactants or the product to decompose. Glycine itself can undergo complex degradation pathways at high temperatures.[5]
-
Solution: Reduce the reaction temperature. If using a solvent, ensure it is appropriate for the desired temperature range. Use an oil bath to avoid "hot spots" that can occur with a heating mantle. Monitor the internal temperature of the reaction, not the bath temperature.
-
Optimized Reaction Parameters
The following table summarizes key parameters for maximizing yield and purity.
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Glycine:Anhydride) | 1 : 1.05 | A slight excess of the anhydride ensures complete consumption of the more valuable glycine and accounts for minor hydrolysis. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for the dehydration step. |
| Concentration | 1.0 - 2.0 M | A reasonably high concentration helps drive the bimolecular reaction forward. |
| Temperature | 100 - 110 °C (Reflux) | Provides sufficient thermal energy for cyclization without causing significant decomposition. |
| Reaction Time | 2 - 4 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC if possible. |
Detailed Experimental Protocols
Protocol 1: Synthesis in Glacial Acetic Acid
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: To the flask, add glycine (7.51 g, 0.1 mol). Follow this with the addition of diglycolic anhydride (12.19 g, 0.105 mol).[3]
-
Solvent Addition: Add 75 mL of glacial acetic acid to the flask.
-
Reaction: Place the flask in a preheated oil bath at 110°C. Stir the mixture vigorously and allow it to reflux for 3 hours. The solids should dissolve as the reaction progresses.
-
Workup: Remove the flask from the oil bath and allow it to cool to room temperature. A white precipitate should form. Further cooling in an ice bath for 30 minutes will maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether (2x 25 mL) to remove residual acetic acid and any unreacted anhydride.
-
Drying: Dry the white crystalline product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The crude this compound can be recrystallized from hot water or a mixed solvent system like ethanol/water.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling water. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for another 5 minutes.
-
Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly under vacuum.
References
-
Habraken, G. J. M., Wilsens, K. H. R. M., Koning, C. E., & Heise, A. (2011). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry, 2(6), 1322-1330. [Link]
-
Habraken, G. et al. (2011). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry. [Link]
-
Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 7(5), 891-931. [Link]
-
Habraken, G. (2011). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. ResearchGate. [Link]
-
RSC Advances. (n.d.). RSC Advances. [Link]
-
Molbase. (n.d.). Diglycolic anhydride 4480-83-5 wiki. [Link]
-
ResearchGate. (n.d.). EDTA (1), EDTA dianhydride (2) and ligand molecule (3). [Link]
-
SID. (2005). Synthesis and Characterization of EDTA Functionalized Polyacrylonitriles and Their Metal Complexes. [Link]
-
3rdmill.com. (n.d.). Synthesis of EDTA. [Link]
-
Wikipedia. (n.d.). Diglycolic anhydride. [Link]
-
CAS Common Chemistry. (n.d.). Diglycolic anhydride. [Link]
-
PubMed. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. [Link]
-
PubMed. (2022). Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds. [Link]
-
ResearchGate. (n.d.). Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 4480-83-5: Diglycolic anhydride | CymitQuimica [cymitquimica.com]
- 3. Diglycolic anhydride - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Glycine, Diglycine, and Triglycine Exhibit Different Reactivities in the Formation and Degradation of Amadori Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues of (3,5-Dioxomorpholin-4-yl)acetic acid in aqueous buffers
Technical Support Center: (3,5-Dioxomorpholin-4-yl)acetic acid
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to address common solubility issues encountered during experimental work. Our goal is to empower researchers, scientists, and drug development professionals to confidently prepare stable, homogenous solutions for their assays.
The Core Challenge: Understanding the Molecular Structure
The solubility behavior of this compound is dictated by its key functional groups: a carboxylic acid moiety and a dioxomorpholine ring.
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Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. Like most carboxylic acids, this compound is a weak acid.[1][2] In its protonated (neutral) form at low pH, it is significantly less soluble in water. As the pH increases, this group deprotonates to form a negatively charged carboxylate ion (-COO⁻), which is far more polar and readily dissolves in aqueous media.[3][4]
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Dioxomorpholine Ring: The morpholine ring contains a tertiary amine nitrogen. However, the presence of two adjacent, strongly electron-withdrawing carbonyl (dioxo) groups significantly reduces the basicity of this nitrogen, making it essentially non-basic under typical aqueous conditions. Therefore, protonation of the morpholine nitrogen is not a viable strategy for increasing solubility. The focus must remain on the deprotonation of the carboxylic acid group.
This fundamental chemistry explains why dissolving this compound requires careful control of pH.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why won't my compound dissolve in neutral water or standard PBS (pH 7.4)?
A: The compound is an acid. At neutral or acidic pH, the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus poorly soluble in water.[5][6] To achieve significant solubility, you must raise the pH to deprotonate this group into its more soluble carboxylate salt form (-COO⁻). For weak acids, solubility increases as the solution becomes more alkaline.[4]
Q2: What is the recommended starting pH for dissolving this compound?
A: A good starting point is to use a buffer with a pH at least 1.5 to 2 units above the compound's pKa. While the exact pKa is not readily published, for most carboxylic acids, adjusting the pH to between 8.0 and 9.0 provides a sufficient alkaline environment to ensure complete deprotonation and dissolution.[1]
Q3: Can I use heat or sonication to aid dissolution?
A: Gentle warming (e.g., to 37°C) and sonication can increase the rate of dissolution but will not overcome fundamental insolubility due to incorrect pH. If the pH is too low, the compound will likely precipitate again upon cooling.[7] Aggressive heating is not recommended without prior stability data, as it may risk chemical degradation of the compound.
Q4: My compound dissolved after adding a base, but it crashed out of solution when I added it to my cell culture media. What happened?
A: This is a classic sign of a pH shift and insufficient buffering capacity. Cell culture media are typically buffered around pH 7.2-7.4. When you added your concentrated, high-pH stock solution, the media's buffer system was overwhelmed, causing the local pH to drop. This drop protonated the compound back to its insoluble acidic form, causing it to precipitate. To avoid this, ensure your final concentration in the media is low enough that it does not significantly alter the media's pH.
Systematic Troubleshooting Guide
Use this guide when you encounter persistent solubility issues. The logical flow will help you identify and resolve the root cause of the problem.
Problem: this compound fails to fully dissolve, or a precipitate forms in the final solution.
Caption: Troubleshooting Decision Tree for Dissolution Issues.
Recommended Experimental Protocols
These protocols provide a validated, step-by-step approach to preparing solutions of this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in Aqueous Buffer
This protocol outlines the standard procedure for solubilizing the compound by pH adjustment.
Caption: Standard Workflow for Preparing an Aqueous Stock Solution.
Methodology:
-
Calculate Mass: Determine the mass of this compound required for your target volume and concentration (Molecular Weight: ~173.12 g/mol ).[8]
-
Weigh Compound: Carefully weigh the solid into a suitable container (e.g., a glass beaker or conical tube).
-
Add Buffer: Add approximately 80% of the final target volume of your chosen buffer (e.g., for 10 mL final, add 8 mL of 50 mM Tris-HCl, initial pH ~7.5).
-
Create Slurry: Vortex or stir the mixture to create a uniform suspension.
-
Adjust pH: Place the container on a stir plate with a calibrated pH probe in the solution. Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) drop-by-drop.
-
Monitor Dissolution: Continue to add base and stir. As the pH rises, the solid will begin to dissolve. The goal is to reach a stable pH of 8.0-9.0, at which point the solution should be completely clear.
-
Final Volume: Once the compound is fully dissolved, add the buffer to reach the final desired volume (e.g., "QS to 10 mL").
-
Final Check and Storage: Verify the final pH. If required for your application, sterile filter the solution using a 0.22 µm filter. Aliquot and store at -20°C or -80°C.
Protocol 2: Determining an Approximate pH-Solubility Profile
This experiment helps establish the minimum pH required for your desired concentration.
-
Prepare Samples: In separate tubes, create identical slurries of the compound at your target concentration (e.g., 5 mg/mL) in unbuffered water.
-
Titrate: To each tube, add a different, precise amount of 0.1 M NaOH to create a range of final pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Equilibrate: Cap the tubes and place them on a rotator at room temperature for 1-2 hours to allow them to reach equilibrium.
-
Observe: Centrifuge the tubes to pellet any undissolved material. Visually inspect the supernatant for clarity.
-
Record Data: Record the lowest pH at which the compound remains fully dissolved. This is the minimum pH you should use for preparing solutions at this concentration.
Data Summary Table:
| Target pH | Visual Observation (at 5 mg/mL) | Conclusion |
| 6.0 | Heavy Precipitate | Insoluble |
| 6.5 | Heavy Precipitate | Insoluble |
| 7.0 | Moderate Precipitate | Poorly Soluble |
| 7.5 | Light Haze / Fine Precipitate | Partially Soluble |
| 8.0 | Clear Solution | Soluble |
| 8.5 | Clear Solution | Soluble |
| 9.0 | Clear Solution | Soluble |
Note: This table presents hypothetical data for illustrative purposes.
References
-
Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
-
Pearson. (n.d.). Dependence of Solubility on pH. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). Morpholine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Morpholine hydrochloride. Retrieved from [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]
-
Fuguet, E., et al. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]
-
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]
-
Iacovelli, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C6H7NO5, 1 gram. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Aroso, I. M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link]
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- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Stability and storage conditions for (3,5-Dioxomorpholin-4-yl)acetic acid
Welcome to the technical support center for (3,5-Dioxomorpholin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot any potential issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. The recommended temperature is 2-8°C (refrigerated). It is crucial to keep the container tightly sealed to protect the compound from moisture, as it is hygroscopic due to the carboxylic acid group and the polar imide structure.[1][2] Storage in a desiccator or with desiccant packets is a highly recommended practice to minimize water absorption.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are best prepared fresh for each experiment. If short-term storage is necessary, we recommend storing aqueous solutions at 2-8°C for no longer than 24 hours . The pH of the solution is a critical factor; neutral or slightly acidic conditions (pH 4-6) are preferable. Basic conditions (pH > 8) should be strictly avoided as they can significantly accelerate the hydrolysis of the imide ring. For longer-term storage, consider preparing aliquots in an anhydrous aprotic solvent and storing them at -20°C or below .
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound is the hydrolysis of the cyclic imide ring .[3] This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the morpholine-3,5-dione ring to form an N-substituted amino dicarboxylic acid derivative. Under harsh conditions, cleavage of the N-acetic acid bond is also possible, though the imide hydrolysis is generally more facile.
Q4: Is this compound sensitive to light or oxidation?
A4: While the primary instability is hydrolytic, as a general good laboratory practice for complex organic molecules, exposure to direct light and strong oxidizing agents should be minimized. Photodegradation can potentially occur with prolonged exposure to UV light. Store the compound in an amber vial or a light-blocking container.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Loss of potency or inconsistent results in biological assays. | Compound Degradation: The most likely cause is hydrolysis of the imide ring, especially if aqueous buffers with inappropriate pH were used or if the stock solution was stored for an extended period. | 1. Prepare Fresh Solutions: Always prepare aqueous solutions of the compound immediately before use. 2. Control pH: Ensure the pH of your experimental buffer is within a stable range (ideally pH 4-6). Avoid basic buffers. 3. Validate with a Fresh Lot: Compare the performance of your current batch with a newly purchased lot to rule out batch-specific issues. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Hydrolytic Degradation: The new peaks are likely the ring-opened hydrolysis products. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the new peaks. The primary degradation product would have a mass corresponding to the addition of one molecule of water (M+18). 2. Develop a Stability-Indicating Method: Your HPLC method should be able to resolve the parent compound from its potential degradation products.[4][5][6][7] See the "Experimental Protocols" section for guidance. |
| The solid compound appears clumpy or has changed in appearance. | Moisture Absorption: The compound is hygroscopic and has likely absorbed water from the atmosphere.[1] | 1. Dry the Compound: If the extent of hydration is minimal, the compound can be dried under a high vacuum. However, this may not reverse any hydrolysis that has already occurred. 2. Implement Proper Storage: Discard the compromised batch and ensure future batches are stored in a desiccator or with desiccants in a tightly sealed container at the recommended temperature.[1][2] |
| Poor solubility in aqueous buffers. | pH and Ionic Strength: The solubility of the compound, being an acid, is pH-dependent. | 1. Adjust pH: The carboxylic acid group will be deprotonated at higher pH, which can increase aqueous solubility. However, be mindful of the increased rate of hydrolysis in basic conditions. A compromise pH may be necessary. 2. Use Co-solvents: Consider the use of a small percentage of a water-miscible organic solvent like DMSO or ethanol to aid in dissolution before diluting into the aqueous buffer. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then, prepare a 0.5 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.5 mg/mL solution of the compound in the mobile phase to direct UV light (254 nm) for 24 hours.
3. Analysis:
-
Analyze all samples by HPLC-UV and, if possible, HPLC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
This method should provide good separation between the relatively polar parent compound and its potential degradation products.
Visualizing Degradation and Workflow
Potential Hydrolytic Degradation Pathway
The primary degradation pathway involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the imide, leading to ring-opening.
Caption: Proposed hydrolytic degradation of this compound.
Recommended Stability Testing Workflow
A systematic approach to assessing the stability of the compound in your experimental system.
Caption: Workflow for ensuring compound stability during experimentation.
References
-
Vaughn, H. L., & Robbins, M. D. (n.d.). Rapid procedure for the hydrolysis of amides to acids. The Journal of Organic Chemistry. [Link]
-
Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
-
Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(8), 3187–3193. [Link]
- El-Gindy, A., et al. (2010). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. [Link]
- Combourieu, B., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 66(8), 3194-3199.
- Raju, S. A., et al. (2011). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of PharmTech Research, 3(1), 397-404.
- Kang, S. O., et al. (2012). Cyclic imide dioximes: Formation and hydrolytic stability. Dalton Transactions, 41(22), 6619-6624.
- Pundeer, R., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers.
- Callery, P. S., et al. (2008). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Journal of Organic Chemistry, 73(23), 9475–9478.
- Thompson, A. S., et al. (2019). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- Jain, A., & Sahu, S. K. (2024).
- Lou, G., et al. (2010).
-
Ceder Group. (n.d.). Understanding interface stability in solid-state batteries. [Link]
- Mukhopadhyay, S., et al. (2011). A validated, stability-indicating HPLC method for the determination of Nicorandil related substances from Nicorandil tablet dosage form. International Journal of PharmTech Research, 3(1), 397-404.
- Kumar, A., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers.
- Thompson, A. S., et al. (2019). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
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Common pitfalls in experiments involving (3,5-Dioxomorpholin-4-yl)acetic acid
Welcome to the technical support resource for (3,5-Dioxomorpholin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this and structurally related compounds. By understanding the chemical nature of this molecule, which combines a reactive cyclic imide with a carboxylic acid moiety, we can anticipate and mitigate potential experimental failures. The insights provided here are grounded in established principles of organic chemistry and extensive experience with related molecular classes.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial queries and problems.
Q1: My compound won't fully dissolve. What is the recommended solvent?
A1: The solubility of this compound can be challenging due to its polar carboxylic acid group and the largely nonpolar cyclic imide structure. Start with polar aprotic solvents like DMSO or DMF. For aqueous solutions, the use of a small amount of base (e.g., sodium bicarbonate or a tertiary amine like triethylamine) to form the more soluble carboxylate salt is recommended. However, be aware that basic conditions can promote hydrolysis of the imide ring (see Section 2).[1] Always perform small-scale solubility tests before preparing a bulk solution.
Q2: I am seeing a loss of my starting material over time in solution. What is happening?
A2: this compound is susceptible to hydrolysis, especially in the presence of water and under basic or strongly acidic conditions.[2][3] The cyclic imide ring can open to form the corresponding dicarboxylic acid derivative. It is crucial to use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is best to keep the compound as a dry solid at low temperatures (e.g., -20°C).
Q3: My reaction is giving multiple products, and the yield of the desired product is low. What are the likely side reactions?
A3: The primary side reaction to consider is the unwanted opening of the dioxomorpholine ring. This can be initiated by nucleophiles other than your intended reactant. Additionally, if your reaction conditions are not strictly anhydrous, hydrolysis will compete with your desired transformation. Similar to N-carboxyanhydrides (NCAs), the carbonyl groups of the imide are electrophilic and can react with a variety of nucleophiles.[4][5] Careful control of stoichiometry and the slow addition of reagents can help to minimize these side reactions.
Q4: How should I handle and store this compound?
A4: Handle this compound in a well-ventilated area, preferably within a fume hood.[6][7][8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the solid compound in a tightly sealed container in a cool, dry place, away from moisture.[6][7] For long-term storage, refrigeration or freezing is recommended.
Section 2: Troubleshooting Guide - In-Depth Problem Solving
This section provides a more detailed analysis of common experimental failures and their solutions.
Issue 1: Inconsistent Reaction Outcomes and Non-Reproducibility
Symptoms:
-
Varying yields between experimental runs.
-
Appearance of unexpected byproducts in some reactions but not others.
-
Complete failure of the reaction on some occasions.
Root Cause Analysis: The most likely culprit for such inconsistencies is the variable presence of moisture. The cyclic imide functionality is highly sensitive to water, leading to hydrolysis. This is a well-documented issue with related compounds like N-carboxyanhydrides.[2]
dot
Caption: Hydrolysis pathway of the cyclic imide.
Solutions:
-
Rigorous Drying of Solvents and Reagents: Use freshly distilled and dried solvents. Dry all other reagents and glassware thoroughly.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere of argon or nitrogen to exclude atmospheric moisture.
-
Fresh Compound: Use a fresh bottle of the compound or a sample that has been properly stored to avoid using partially hydrolyzed material.
Issue 2: Poor Yield in Amidation or Esterification Reactions
Symptoms:
-
Low conversion of the starting material to the desired amide or ester.
-
Formation of a significant amount of the hydrolyzed dicarboxylic acid derivative.
Root Cause Analysis: The carboxylic acid moiety of this compound requires activation for efficient coupling with amines or alcohols. Standard coupling reagents like DCC or EDC in the presence of DMAP are often used for this purpose.[10][11] However, the presence of the reactive cyclic imide can complicate these reactions. The imide itself can be attacked by the amine or alcohol, especially at elevated temperatures.
dot
Caption: Competing reaction pathways.
Solutions:
-
Low-Temperature Reactions: Perform the coupling reaction at low temperatures (e.g., 0°C to room temperature) to favor the reaction at the more reactive activated carboxylic acid and minimize the attack on the less reactive imide carbonyls.
-
Choice of Coupling Reagents: Use milder coupling reagents that do not require high temperatures for activation.
-
Order of Addition: Add the coupling reagent to a mixture of the carboxylic acid and the amine/alcohol. This avoids the accumulation of a highly reactive intermediate that could lead to side reactions.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Solubilization in Aqueous Buffers
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the desired volume of the aqueous buffer.
-
While stirring, add a 1M solution of sodium bicarbonate dropwise until the solid dissolves.
-
Monitor the pH to ensure it does not become strongly basic, which would accelerate hydrolysis.[12]
-
Use the freshly prepared solution immediately for your experiment. Do not store aqueous solutions for extended periods.
Protocol 2: General Procedure for a Coupling Reaction (e.g., Amidation)
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
In a dried flask under an inert atmosphere, dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Add the amine (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve the coupling reagent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) in the same anhydrous solvent.
-
Add the solution of the coupling reagent and base dropwise to the cooled solution of the acid and amine over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the appropriate workup and purification.
Section 4: Data and Properties
| Property | Value/Information | Source |
| Molecular Formula | C6H7NO5 | [13] |
| Purity (Typical) | >95% | [13] |
| Appearance | White to off-white solid | [14] |
| Storage | 2-8°C, desiccate |
Stability Profile (Inferred from related compounds):
-
Aqueous Stability: Prone to hydrolysis, especially at pH > 7.[12] Stable for short periods in mildly acidic to neutral aqueous solutions.
-
Thermal Stability: As with many cyclic imides and anhydrides, prolonged heating can lead to decomposition or unwanted side reactions.[15][16]
-
Solvent Compatibility: Best dissolved in anhydrous polar aprotic solvents. Alcohols may act as nucleophiles at elevated temperatures.
References
- Penta chemicals. (2025-04-16).
- Fisher Sci. (2010-08-06).
- ECHEMI. (n.d.).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2024-09-08).
- Taylor & Francis Online. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Amino acid N-carboxyanhydride.
- ResearchGate. (2025-08-06). A Mechanistic Study of ??-(Amino acid)
- Cheng Research Group - University of Illinois. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides.
- Technology Networks. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides.
- ResearchGate. (2025-11-03). Microwave-promoted synthesis of cyclic imides.
- PubMed. (2007). Novel and versatile methodology for synthesis of cyclic imides and evaluation of their cytotoxic, DNA binding, apoptotic inducing activities and molecular modeling study.
- PubMed Central. (n.d.).
- CP Lab Safety. (n.d.). This compound, 95% Purity, C6H7NO5, 1 gram.
- Arctom. (n.d.). CAS NO. 938459-18-8 | this compound.
- Chem-Impex. (n.d.). Morpholin-4-yl-acetic acid.
- PubMed. (n.d.). The carcinogenic significance of reactive intermediates derived from 3-acetoxy- and 5-acetoxy-2-hydroxy-N-nitrosomorpholine.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Acetic acid.
- NIH. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid.
- PubMed. (n.d.). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac.
- Arkivoc. (n.d.).
- ScienceDirect. (2008).
- PubChem. (n.d.). 3,5-Dihydroxyphenylacetic acid.
- IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(3-Oxomorpholin-4-yl)acetic acid.
- PubChem. (n.d.). Acetic Acid.
- NIH. (2023).
- MDPI. (n.d.).
- PubMed. (1999). Stability of the X-ray Contrast Agent iodixanol=3,3',5,5'-tetrakis(2,3-dihydroxypropylcarbamoyl)- 2,2',4,4',6, 6'-hexaiodo-N,N'-(2-hydroxypropane-1,3-diyl)-diacetanili De.
- ResearchGate. (2001). 3,5-Diiodo-4-oxo-1,4-dihydropyridine-1-acetic acid.
-
BU CyberSec Lab. (n.d.). 2-([6][8]Dioxolo[4,5-G]Isoquinolin-8-Yl)Acetic Acid.
- ResearchGate. (2023).
- Journal of the Chemical Society, Perkin Transactions 1. (1982). Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genesis and regulation of C-terminal cyclic imides from protein damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. calpaclab.com [calpaclab.com]
- 14. chemimpex.com [chemimpex.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3,5-Dioxomorpholin-4-yl)acetic acid
Welcome to our dedicated technical support guide for the purification of (3,5-Dioxomorpholin-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the highest purity of your compound.
I. Understanding the Chemistry: Synthesis and Potential Impurities
The most common synthetic route to this compound involves the cyclization of iminodiacetic acid with a suitable C2-electrophile, typically chloroacetyl chloride, followed by hydrolysis. A related synthesis involves the dehydration of nitrilotriacetic acid.[1] These synthetic pathways can introduce several classes of impurities that must be effectively removed.
Common Impurities May Include:
-
Unreacted Starting Materials: Iminodiacetic acid or nitrilotriacetic acid.
-
Reagent-Derived Impurities: Residual chloroacetyl chloride, acetic anhydride, or their hydrolysis products (e.g., acetic acid).
-
Byproducts: Polymeric materials or side-reaction products.
-
Solvent Residues: Acetonitrile, dimethylformamide (DMF), or other solvents used in the reaction.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification of this compound.
A. Recrystallization Issues
Q1: My crude product is an oil and will not crystallize. What should I do?
A1: Oiling out during crystallization is a common issue, often caused by the presence of impurities or the choice of an inappropriate solvent system.
-
Initial Steps:
-
Confirm Identity: Before extensive purification attempts, confirm the presence of the desired product using a crude ¹H NMR or LC-MS.
-
Remove Volatiles: Ensure all reaction solvents are thoroughly removed under reduced pressure. Residual solvents can significantly hinder crystallization.
-
-
Troubleshooting Strategies:
-
Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Good Single Solvents to Try: Ethyl acetate, acetone, isopropanol, and water (for polar compounds).[2]
-
Solvent Mixtures: If a single solvent is not effective, a binary solvent system is often successful. Dissolve the crude oil in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. Common mixtures include heptane/ethyl acetate, methanol/water, and acetone/water.[3]
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline this compound, add a single, small crystal to the supersaturated solution to induce crystallization.
-
Purification Prior to Crystallization: If the crude material is heavily contaminated, a preliminary purification step may be necessary. A simple filtration through a plug of silica gel, eluting with an appropriate solvent, can remove many impurities that inhibit crystallization.
-
Q2: I've achieved crystallization, but the purity is still low. How can I improve it?
A2: Low purity after a single recrystallization suggests that the chosen solvent system may not be optimal for rejecting specific impurities or that the cooling process was too rapid.
-
Optimize the Recrystallization Protocol:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. This encourages the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Solvent Choice: Experiment with different recrystallization solvents. Some impurities may be more soluble in certain solvents, allowing for their effective removal in the mother liquor. For compounds with basic nitrogen atoms, recrystallization from acetic acid or its mixtures can sometimes be effective.[4]
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
B. Chromatographic Purification
Q3: When is column chromatography recommended for purifying this compound?
A3: Column chromatography is recommended when:
-
Recrystallization fails to yield a product of the desired purity.
-
The impurities have similar solubility profiles to the product, making separation by crystallization difficult.
-
You need to isolate a small amount of very high-purity material for analytical standard preparation.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: Given the polar and acidic nature of the target molecule, a reversed-phase HPLC approach is generally most effective.
-
Stationary Phase: A C18 column is a standard choice for the separation of organic acids.
-
Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and water, with an acidic modifier to suppress the ionization of the carboxylic acid group and improve peak shape. Phosphoric acid or formic acid are commonly used.[5][6]
-
Gradient Elution: A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, will likely be necessary to achieve good separation of the polar starting materials from the more retained product.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for this class of compounds.[7]
C. Purity Analysis and Characterization
Q5: How can I accurately assess the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A well-developed HPLC method can separate and quantify the main compound and any impurities. The area percentage of the main peak relative to the total area of all peaks provides a good measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the molecule and can be used to detect proton-containing impurities. The presence of unexpected signals or incorrect integration values can indicate impurities.
-
¹³C NMR: Complements the ¹H NMR and provides information on the carbon skeleton of the molecule. The presence of extra peaks suggests impurities. Quantitative ¹³C NMR can also be used for purity determination, though it requires specific experimental conditions.[6]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting point.
III. Experimental Protocols and Data
A. General Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude this compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77 | Medium | Good for a wide range of organic compounds. |
| Acetone | 56 | High | A strong solvent, often used in combination with a non-polar co-solvent. |
| Isopropanol | 82 | High | A good alternative to ethanol. |
| Water | 100 | Very High | Suitable for highly polar compounds. |
| Acetonitrile | 82 | High | Can be effective for polar molecules. |
| Acetic Acid | 118 | High | Can be a good solvent for basic compounds and may aid in the crystallization of acidic molecules.[4] |
B. Generic HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
IV. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Available from: [Link]
-
PrepChem. Preparation of 2,6-diketo-N-carboxymethyl morpholine (NTA anhydride). Available from: [Link]
-
SIELC Technologies. Separation of N-(2-Hydroxyethyl)iminodiacetic acid on Newcrom R1 HPLC column. Available from: [Link]
-
PubMed. [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography]. Available from: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Available from: [Link]
-
SIELC Technologies. Separation of Acetic acid, (4-pyridinylthio)- on Newcrom R1 HPLC column. Available from: [Link]
-
Acta Pharmaceutica Sinica B. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. [Determination of iminodiacetic acid and glycine in dehydrogenation products of diethanolamine by pre-column derivatization and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of N-(2-Hydroxyethyl)iminodiacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: (3,5-Dioxomorpholin-4-yl)acetic acid Degradation Product Identification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of (3,5-Dioxomorpholin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and characterizing its degradation products. Our approach integrates established analytical principles with field-proven insights to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs): Core Concepts
This section addresses fundamental questions regarding the stability and degradation of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The structure of this compound contains two key functional groups susceptible to degradation: a cyclic imide (a succinimide-like structure within a morpholine ring) and a secondary amine within the morpholine ring. Therefore, the primary degradation pathways are:
-
Hydrolysis: The cyclic imide is susceptible to cleavage under both acidic and basic conditions. This is the most common degradation pathway for cyclic imides.[1][2] The reaction involves the opening of the imide ring to form a dicarboxylic acid derivative.
-
Oxidation: The nitrogen atom in the morpholine ring is a potential site for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3][4]
Q2: What specific degradation products can be expected under different hydrolytic conditions?
A2: Under aqueous conditions, the primary point of attack is the imide functionality.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the imide ring is expected to open, yielding (Carboxymethylamino)ethoxy)acetic acid . This occurs through the cleavage of one of the acyl-nitrogen bonds.
-
Base-Catalyzed Hydrolysis: Alkaline conditions also promote ring opening of the imide to form the same initial product, often at a faster rate than in acidic media.[5] Succinimide intermediates in other molecules are known to hydrolyze to form aspartate and iso-aspartate residues, suggesting the ring-opened product is the primary result.[2]
Q3: Which analytical techniques are most effective for identifying these degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of degradation products.[6][7]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products and for assessing purity (mass balance). A stability-indicating method should be developed that resolves all significant degradants from the parent peak.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identification. High-resolution mass spectrometry (HRMS) provides accurate mass data to determine the elemental composition of degradants, while tandem MS (MS/MS) reveals fragmentation patterns that help elucidate the structure.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural elucidation, especially for novel or unexpected degradation products.[12][13][14] It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to common problems encountered during forced degradation studies.
Q1: I am not observing any degradation under standard stress conditions. What should I do?
A1: If you see less than 5-20% degradation, your conditions may not be stringent enough.[15]
-
Rationale: The goal of forced degradation is to generate a sufficient amount of degradants to develop and validate a stability-indicating method.[7] If the molecule is highly stable, you may need to increase the stress.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolysis, move from 0.1N HCl/NaOH to 1N or higher. For oxidation, increase the concentration of H₂O₂.
-
Increase Temperature: Elevate the temperature in 10-20°C increments (e.g., from 60°C to 80°C).
-
Extend Duration: Increase the exposure time. It is recommended to test for a maximum of 14 days for stress testing in solution.[3]
-
Verify Reagents: Ensure your acid, base, and oxidizing agents have not degraded and are of appropriate purity.
-
Q2: My chromatogram shows numerous small peaks. How can I differentiate true degradation products from analytical artifacts?
A2: It is crucial to distinguish between relevant degradants and irrelevant peaks arising from the experimental setup.
-
Rationale: Artifacts can come from the mobile phase, sample solvent, or interaction with the container. True degradation products should be formed from the drug substance itself.
-
Troubleshooting Steps:
-
Run Control Samples: Always analyze a control sample (drug substance in solvent without the stressor, held at the same temperature) and a blank (solvent with the stressor, no drug substance). This helps identify peaks not related to the degradation of the active pharmaceutical ingredient (API).
-
Check for Secondary Degradation: Early time points in your study can help distinguish primary degradants (which form first) from secondary degradants (which form from the breakdown of primary products).[15]
-
Evaluate Mobile Phase Compatibility: Some mobile phase additives can react with the analyte or its degradants. Ensure your analytical method is robust.
-
Q3: My mass balance is below 90%. What are the potential causes?
A3: Poor mass balance suggests that not all degradation products are being detected.
-
Rationale: The sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration. Significant loss indicates undetected products.
-
Troubleshooting Steps:
-
Check for Non-UV Active Products: Some degradation pathways may result in products that lack a chromophore and are therefore invisible to UV detectors. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or rely solely on MS detection.
-
Consider Volatile Degradants: Ring cleavage could potentially lead to smaller, volatile molecules that are lost during sample preparation. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to investigate this possibility if suspected.
-
Investigate Adsorption: The API or its degradants may adsorb to the surfaces of vials or containers. Using silanized glass vials can mitigate this issue.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Studies
This protocol outlines the standard conditions for subjecting this compound to forced degradation as recommended by ICH guidelines.[7]
1. Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution in a heat chamber at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by a stability-indicating LC-MS method alongside a non-stressed control sample.
Workflow for Degradant Identification
This workflow provides a systematic approach from sample generation to structural confirmation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. d-nb.info [d-nb.info]
- 5. The carcinogenic significance of reactive intermediates derived from 3-acetoxy- and 5-acetoxy-2-hydroxy-N-nitrosomorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Off-Target Effects of (3,5-Dioxomorpholin-4-yl)acetic acid (Compound X)
Welcome to the technical support center for Compound X, (3,5-Dioxomorpholin-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specific and intended activity of Compound X in your studies.
Off-target effects, where a drug interacts with unintended molecules, are a common challenge in drug discovery and can lead to misinterpretation of experimental results and potential toxicity.[1][2][3] This guide will provide a structured approach to identifying, validating, and mitigating such effects to enhance the reliability and accuracy of your research.
Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This section provides a systematic approach to troubleshooting unexpected experimental outcomes that may be attributed to off-target effects of Compound X.
Issue 1: Observed Phenotype is Inconsistent with Known Target Pathway
You have treated your cells with Compound X, expecting to see modulation of its intended target pathway, but the observed cellular phenotype is unexpected or does not align with the known function of the target.
Causality: This discrepancy may arise if Compound X is interacting with one or more off-target proteins, leading to the observed phenotype through an alternative mechanism. It is crucial to determine if the drug's efficacy is independent of its putative target.[1][2]
Step-by-Step Troubleshooting Protocol:
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Target Engagement Assay: First, confirm that Compound X is engaging its intended target in your experimental system.[4]
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA) is a valuable method to monitor drug binding to its target in live cells without requiring modification of the compound.[5]
-
Procedure:
-
Treat cells with Compound X at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot for the target protein.
-
Binding of Compound X should increase the thermal stability of the target protein.
-
-
Interpretation: A lack of a thermal shift may indicate poor target engagement in your cell model, or that the observed phenotype is due to off-target effects.
-
-
Genetic Knockout/Knockdown of the Intended Target: To genetically validate the on-target mechanism, assess the effect of Compound X in cells where the intended target has been removed or its expression significantly reduced.[1][2]
-
Recommended Method: CRISPR-Cas9 mediated knockout of the target gene provides a robust model for target validation.[6][7][8]
-
Experimental Workflow:
-
Generate a stable cell line with a knockout of the intended target gene using CRISPR-Cas9.
-
Verify the knockout by Western blot and sequencing.
-
Treat both the wild-type and knockout cell lines with a dose-response of Compound X.
-
Assess the phenotype of interest (e.g., cell viability, reporter gene expression).
-
-
Interpretation: If Compound X still elicits the same phenotype in the knockout cells, it is highly probable that the effect is off-target.[2]
Experimental Workflow for CRISPR-Based Target Validation
Caption: Workflow for validating the on-target effect of Compound X using CRISPR-Cas9.
-
Issue 2: High Degree of Cellular Toxicity at Effective Concentrations
You observe significant cytotoxicity in your cell-based assays at concentrations required to achieve the desired on-target effect.
Causality: This toxicity may be a result of Compound X interacting with essential cellular proteins (off-targets), leading to cell death. It is a common reason for the failure of drug candidates in clinical trials.[1]
Step-by-Step Troubleshooting Protocol:
-
Dose-Response Curve Analysis: Carefully evaluate the dose-response curves for both the on-target activity and cytotoxicity.
-
Procedure:
-
Perform a high-resolution dose-response of Compound X in your cell line.
-
Measure the on-target effect (e.g., inhibition of a specific enzyme or signaling pathway).
-
In parallel, measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
-
Interpretation: A narrow therapeutic window (i.e., the concentrations for on-target effect and cytotoxicity are very close) suggests a high likelihood of off-target toxicity.
-
-
Off-Target Profiling: To identify potential off-target interactions, screen Compound X against a panel of kinases, GPCRs, or other relevant protein families.
-
Recommended Service: Commercial services offer broad panels for off-target screening (e.g., Eurofins SafetyScreen, Reaction Biology).
-
Data Analysis: Analyze the screening data to identify any proteins that are inhibited or activated by Compound X at concentrations close to its effective dose. This can provide clues to the source of toxicity.
-
-
Chemical Analogs as Controls: Synthesize or obtain a structurally related but inactive analog of Compound X.
-
Rationale: An inactive analog should not produce the on-target effect but may still interact with some of the same off-targets.
-
Procedure:
-
Treat cells with the inactive analog at the same concentrations as Compound X.
-
Assess both the on-target phenotype and cytotoxicity.
-
-
Interpretation: If the inactive analog also causes toxicity, it strengthens the evidence for off-target effects being responsible for the observed cytotoxicity.
Decision Tree for Investigating Cytotoxicity
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for designing experiments to minimize the risk of being misled by off-target effects?
A1: To minimize the impact of off-target effects, a multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Always perform a careful dose-response experiment to determine the lowest concentration of Compound X that produces the desired on-target effect.
-
Employ Orthogonal Approaches: Do not rely solely on a small molecule inhibitor. Use genetic methods like CRISPR or RNAi to validate the on-target phenotype. [1][2]* Include Proper Controls: Always include a vehicle control (e.g., DMSO), and if possible, a structurally related inactive analog.
-
Confirm Target Engagement: Use methods like CETSA to confirm that Compound X is binding to its intended target in your experimental system. [5]* Consider the Cellular Context: Off-target effects can be cell-type specific. Be cautious when extrapolating results from one cell line to another.
Q2: How can I identify the specific off-targets of Compound X in an unbiased manner?
A2: Several unbiased techniques can be used for off-target identification:
-
Affinity-Based Proteomics: This involves immobilizing Compound X on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method identifies target proteins based on their stabilization against proteolysis upon drug binding. [9]* CRISPR-Based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance to the cytotoxic effects of a compound, potentially revealing off-targets. [10][11] Q3: Can off-target effects ever be beneficial?
A3: Yes, in some cases, off-target effects can contribute to the therapeutic efficacy of a drug. This phenomenon is known as polypharmacology. [12]However, it is crucial to intentionally identify and characterize these off-target interactions during the drug development process to understand the complete mechanism of action and to ensure safety.
Q4: What should I do if my troubleshooting experiments confirm that the primary observed effect of Compound X is due to off-target binding?
A4: If you determine that the effect of Compound X is primarily off-target, you have several options:
-
Re-evaluate the Compound: The compound may be better suited as a probe for its newly identified off-target.
-
Rational Drug Design: If the primary target is still of interest, medicinal chemistry efforts can be undertaken to modify the structure of Compound X to improve its selectivity and reduce off-target binding. [3]* Find a More Selective Tool Compound: Search for other published small molecules that target your protein of interest with a better selectivity profile.
Quantitative Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Compound X Concentration | Start with a broad range (e.g., 1 nM to 100 µM) for initial dose-response. For subsequent experiments, use the lowest effective concentration. | To identify the optimal concentration for on-target activity while minimizing off-target effects. |
| Vehicle Control (e.g., DMSO) Concentration | ≤ 0.1% | High concentrations of DMSO can have their own biological effects. |
| CRISPR Knockout Verification | > 90% reduction in protein expression | To ensure a robust genetic model for target validation. |
| Off-Target Screening Hit Criteria | Inhibition/activation >50% at 10 µM or less | A common threshold for identifying significant off-target interactions in initial screens. |
References
- (Reference for a general statement, if available
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
- (Reference for a general statement, if available
- (Reference for a general statement, if available
-
Vasta, J. D., et al. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(20), 8975–8993. [Link]
-
Biocompare. (2022). Target Validation with CRISPR. [Link]
- (Reference for a general statement, if available
-
Almqvist, H., et al. (2016). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research, 44(19), e148. [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
-
Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Drug Discovery News. (2026). The precision paradox: Off-target effects in gene editing. [Link]
-
Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]
-
Dančík, V., et al. (2023). A novel preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs. bioRxiv. [Link]
- (Reference for a general statement, if available
-
Li, X., et al. (2023). Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. Acta Pharmaceutica Sinica B, 13(8), 3235-3257. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
-
ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. [Link]
-
Journal of Biomedicine and Biochemistry. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Adjusting pH for optimal (3,5-Dioxomorpholin-4-yl)acetic acid activity
Welcome to the technical support center for (3,5-Dioxomorpholin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. As a molecule combining a succinimide ring, a morpholine moiety, and an acetic acid group, its activity and stability are critically dependent on the pH of the experimental environment. This document will equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your results.
Foundational Knowledge: The Critical Role of pH
The chemical structure of this compound contains two key functional groups whose behavior is governed by pH: a succinimide ring and a carboxylic acid. Understanding their pH-dependent properties is paramount for successful experimentation.
-
Succinimide Ring Stability: The succinimide ring is susceptible to hydrolysis, a chemical reaction that breaks the ring structure. This hydrolysis is significantly accelerated under neutral to basic conditions (pH > 7), leading to the formation of a succinamic acid derivative.[1] This degradation is often irreversible and results in a loss of the compound's specific biological activity. Under acidic conditions (pH < 7), the rate of hydrolysis is considerably slower.[2][3]
-
Carboxylic Acid Ionization: The acetic acid portion of the molecule has a pKa value, which is the pH at which the carboxylic acid group is 50% ionized (deprotonated) and 50% non-ionized (protonated). The pKa of acetic acid is approximately 4.76.[4] The ionization state of this group affects the overall charge of the molecule, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
-
Optimizing for Activity and Stability: The optimal pH for the activity of this compound is likely to be a compromise between maintaining the stability of the succinimide ring (favoring acidic pH) and achieving the desired ionization state of the carboxylic acid group for biological interaction (which may require a pH closer to physiological conditions). Therefore, careful pH control is not just a recommendation but a critical experimental parameter.
Visualizing the Challenge: pH-Dependent Hydrolysis
Caption: Relationship between pH and the stability of the succinimide ring.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I'm observing a progressive loss of my compound's activity over the course of my multi-day experiment. What could be the cause?
A1: The most probable cause is the hydrolysis of the succinimide ring, especially if your experimental medium is at a neutral or slightly basic pH (e.g., standard cell culture media at pH 7.2-7.4). As explained in the foundational section, the succinimide ring is prone to degradation under these conditions.[1]
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your experimental medium.
-
Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment or, if the experiment is long, replace the medium with freshly prepared compound solution at regular intervals.
-
Lower pH Pre-incubation: If your experimental design allows, consider a brief pre-incubation step at a slightly acidic pH (e.g., pH 6.0-6.5) to allow the compound to interact with its target before significant degradation occurs. Subsequently, you can proceed with your experiment at the physiological pH.
-
Stability Test: Conduct a simple stability test. Incubate the compound in your experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) and then test its activity. This will give you a clear idea of its stability window.
Q2: My stock solution of this compound, dissolved in a neutral buffer, appears cloudy or has precipitated. Why is this happening?
A2: Cloudiness or precipitation can be due to two main reasons:
-
Poor Solubility: The protonated (non-ionized) form of the carboxylic acid, which is more prevalent at acidic pH, might have lower aqueous solubility. Conversely, the deprotonated (ionized) form at neutral or basic pH is generally more soluble. If you prepared a concentrated stock at a low pH and then diluted it into a neutral buffer, the change in ionization state might affect its solubility.
-
Degradation Product: The succinamic acid hydrolysis product may have different solubility characteristics than the parent compound, potentially leading to precipitation.
Troubleshooting Steps:
-
Adjusting Stock Solution pH: Prepare your stock solution in a buffer system that ensures solubility. For weakly acidic compounds, using a slightly basic solution (e.g., pH 8.0) can improve solubility for the initial stock, but be mindful of the accelerated hydrolysis. A common strategy is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it into your aqueous buffer.
-
Sonication: Gentle sonication can help to redissolve precipitated compound, but it will not reverse chemical degradation.
-
Filtration: If you suspect the precipitate is an insoluble degradation product, you can filter the solution through a 0.22 µm filter before use, but be aware that this will lower the effective concentration of your active compound.
Q3: I am getting inconsistent results between experimental replicates. Could pH be a factor?
A3: Absolutely. Inconsistent pH between replicates is a common source of variability. Minor differences in buffer preparation or the addition of other reagents can lead to pH shifts that significantly impact the stability and activity of this compound.
Troubleshooting Steps:
-
Standardize Buffer Preparation: Use a precise protocol for preparing all your buffers and verify the final pH with a calibrated pH meter.
-
pH of All Reagents: Be aware that adding other stock solutions (e.g., growth factors, other small molecules) can alter the pH of your final experimental medium. Check the pH after all components have been added.
-
Use of High-Quality Buffers: Employ high-quality biological buffers with a pKa close to your desired experimental pH to ensure robust pH control.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: For initial solubilization, an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended. These solvents will not promote hydrolysis. You can then dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts in biological assays.
Q: What is the ideal pH range for working with this compound?
A: The ideal pH is a balance between stability and activity. For short-term experiments, a pH range of 6.0 to 7.0 is a reasonable starting point. For long-term experiments, maintaining the pH as low as experimentally feasible (e.g., 6.0-6.5) will enhance stability. However, the optimal pH for biological activity must be determined empirically.
Q: How should I store solutions of this compound?
A:
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO. Aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Avoid storing the compound in aqueous buffers, especially at neutral or basic pH, for extended periods.
Q: Which buffer system should I use?
A: The choice of buffer depends on your target pH range.
-
For pH 6.0-7.0: MES (2-(N-morpholino)ethanesulfonic acid) or PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) are good choices as their pKa values are in this range.
-
For pH 7.0-7.5: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a common and effective biological buffer.
-
Avoid Phosphate Buffers if Possible: Phosphate can sometimes interact with divalent cations or other components in the medium. However, if required, it can be used with careful consideration.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of Working Solution and pH Adjustment
Caption: Workflow for preparing and pH-adjusting a working solution.
Step-by-Step Procedure:
-
Thaw Stock: Thaw a single-use aliquot of your DMSO stock solution on ice.
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., MES, pH 6.5). Ensure the pH is accurately set with a calibrated pH meter.
-
Dilution: While vortexing the buffer, add the required volume of the DMSO stock solution to achieve your final working concentration. This gradual addition helps to prevent precipitation.
-
pH Verification: After thorough mixing, measure the pH of the final working solution. The addition of the compound may slightly alter the pH.
-
pH Adjustment (if necessary): If the pH has shifted outside your acceptable range, adjust it carefully using dilute (0.1 M) HCl or NaOH. Add the acid or base dropwise while continuously monitoring the pH.
-
Sterile Filtration: If required for your application (e.g., cell culture), sterile filter the final solution through a 0.22 µm syringe filter.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.
References
-
Kinetics of Hydrolysis of Succinimides. ResearchGate. [Link]
- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. [Link]
- Crizotinib-impurities.
- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
-
Research progress in biological activities of succinimide derivatives. PubMed. [Link]
- Crizotinib Impurities and Rel
- Biodegradable and pH-Responsive Amphiphilic Poly(succinimide) Derivatives for Triggered Release of Antibiotics for Management of Infected Wounds.
- Morpholin-4-yl-acetic acid. Chem-Impex.
- A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI.
- 4-Morpholineacetic acid. PubChem.
- Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. NIH.
- Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS.
- Acetic acid. Wikipedia.
- Acetic Acid: Applications and Roles in Different Industries. TZ Group.
- The carcinogenic significance of reactive intermediates derived from 3-acetoxy- and 5-acetoxy-2-hydroxy-N-nitrosomorpholine. PubMed.
- Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. MDPI.
- Crizotinib. PubChem.
- Acetic Acid's Applied In Different Industries. Huanghua Pengfa Chemical Co.,Ltd.
- 2-(3-Oxomorpholin-4-yl)acetic acid. Sigma-Aldrich.
-
Acetic Acid. BYJU'S. [Link]
- 5 Best Applications of Glacial Acetic Acid You Didn't Know About. Shandong Pulisi Chemical Co., Ltd.
- Industrial Applications of Acetic Acid. Periodical by Knowde.
- morpholin-4-yl-acetic acid. Sigma-Aldrich.
- Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. NIH.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
Sources
Troubleshooting inconsistent results with (3,5-Dioxomorpholin-4-yl)acetic acid
Welcome to the technical support center for (3,5-Dioxomorpholin-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered when working with this compound. This guide provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound featuring a morpholine-3,5-dione ring N-substituted with an acetic acid group.[1][2] The morpholine scaffold is a significant motif in medicinal chemistry, valued for its favorable physicochemical properties such as high polarity and metabolic stability.[3][4] Cyclic imides, a class of compounds to which this compound belongs, are recognized as important pharmacophores and building blocks in the synthesis of various bioactive molecules, including drugs and agrochemicals.[5]
Q2: What are the most critical factors influencing the stability of this compound in solution?
The stability of this compound is highly dependent on pH. The cyclic imide functionality is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[6][7] It is crucial to maintain the pH of solutions within a specific range to prevent the opening of the morpholine-3,5-dione ring. For similar cyclic imide structures, bell-shaped pH-rate profiles have been observed, indicating complex hydrolysis mechanisms.[6]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[8] For solutions, it is advisable to use buffered systems at an optimal pH (if known) or to prepare fresh solutions before use to minimize degradation. Storage in tightly sealed containers under an inert atmosphere can also prevent degradation from moisture and atmospheric components.
Troubleshooting Guide: Synthesis and Purification
Issue 1: Low Yield During Synthesis
Q: I am experiencing a low yield in the synthesis of this compound. What are the likely causes and how can I improve it?
A low yield in the synthesis of N-substituted cyclic imides is a frequent challenge. The primary causes often revolve around incomplete reaction, side reactions, or product degradation.
Potential Causes and Solutions:
-
Incomplete Dehydration: The formation of the imide ring from the amic acid intermediate requires the removal of a water molecule. Inefficient dehydration is a common reason for low yields.
-
Solution: Employ effective dehydrating agents. While traditional methods use acetic anhydride and sodium acetate, modern approaches have utilized reagents like Nb2O5, which can act as a reusable heterogeneous catalyst.[5][9] Microwave-assisted synthesis can also enhance reaction rates and yields by efficiently driving the dehydration process.[10][11]
-
-
Suboptimal Reaction Temperature and Time: Both insufficient and excessive heat can be detrimental.
-
Solution: Optimize the reaction temperature and time. For thermally sensitive compounds, prolonged heating can lead to degradation.[12] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
-
pH Control: For syntheses conducted in aqueous or protic solvents, the pH of the reaction medium can significantly influence the reaction rate and the stability of the product.
-
Solution: If applicable to your synthetic route, carefully control the pH. For related syntheses, a pH range of 2 to 6 has been shown to be effective.[13]
-
Experimental Workflow: Synthesis Optimization
Caption: Troubleshooting workflow for low synthesis yield.
Issue 2: Presence of Impurities in the Final Product
Q: My purified this compound shows the presence of unknown impurities. What are the likely side products and how can I avoid them?
The presence of impurities can arise from starting materials, side reactions, or degradation of the product during synthesis or workup.
Common Impurities and Prevention Strategies:
| Impurity | Potential Source | Prevention and Mitigation |
| Starting Materials | Incomplete reaction of starting materials. | Ensure the use of high-purity starting materials. Optimize reaction stoichiometry and conditions to drive the reaction to completion. |
| Amic Acid Intermediate | Incomplete cyclization of the amic acid intermediate. | Use a more potent dehydrating agent or increase the reaction temperature/time cautiously.[5] |
| Hydrolysis Product | Ring-opening of the morpholine-3,5-dione by water during reaction or workup. | Maintain anhydrous reaction conditions. During workup, avoid prolonged exposure to highly acidic or basic aqueous solutions.[6][7] |
| Side-products from Reagents | Reactions involving solvents or catalysts. | Choose inert solvents and ensure the catalyst is appropriate for the reaction. For instance, using acetic anhydride can sometimes lead to acetylation of other functional groups.[12] |
Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for polar organic compounds include ethanol, isopropanol, ethyl acetate, or mixtures with water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide: Stability and Storage
Issue 3: Degradation of the Compound in Solution
Q: I observe degradation of this compound when dissolved in certain solvents for my experiments. How can I improve its stability?
The primary degradation pathway for this compound in solution is hydrolysis of the imide ring. The rate of hydrolysis is highly pH-dependent.
Factors Affecting Stability and Mitigation Strategies:
-
pH of the Solution: Both acidic and basic conditions can catalyze the hydrolysis of the imide ring.[6]
-
Solution: Whenever possible, use buffered solutions at a pH where the compound exhibits maximum stability. If the optimal pH is unknown, a neutral pH is often a reasonable starting point. For critical applications, a pH-rate profile study is recommended to identify the pH of maximum stability.
-
-
Presence of Water: As a reactant in hydrolysis, the presence of water will drive the degradation of the compound.
-
Solution: For reactions where water is not required, use anhydrous solvents. If aqueous solutions are necessary, prepare them fresh before each experiment to minimize the duration of exposure to water.
-
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[14]
-
Solution: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen). Avoid repeated freeze-thaw cycles. For experiments conducted at elevated temperatures, minimize the incubation time.
-
Workflow: Investigating Solution Stability
Caption: Decision tree for improving solution stability.
Analytical Methods for Quality Control
Ensuring the purity and integrity of this compound is crucial for obtaining reproducible experimental results. A combination of analytical techniques is recommended for comprehensive characterization.
| Analytical Technique | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities.[15][16] | Peak purity, retention time, and area percentage of the main peak and any impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities. | Molecular ion peak corresponding to the expected mass of the compound and its fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | Chemical shifts, integration, and coupling patterns consistent with the structure of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid and cyclic imide functionalities. |
References
-
Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant - Beilstein Journals. [Link]
-
An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane - PubMed. [Link]
-
A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. [Link]
-
The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - Molecular Diversity Preservation International (MDPI). [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. [Link]
- WO2010120398A2 - Process for preparing n-substituted cyclic imides - Google P
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]
-
pH dependence of the rate of EDC hydrolysis: Own data obtained... - ResearchGate. [Link]
-
A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides - Technology Networks. [Link]
-
The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation - MDPI. [Link]
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Morpholine synthesis - Organic Chemistry Portal. [Link]
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The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. [Link]
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Morpholine-2,5-dione - PubMed. [Link]
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Preparation of N- and C-Functionally-Substituted Glutarimides: A Review - ResearchGate. [Link]
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N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent for solid-phase peptide synthesis: Application to a one-step purification procedure. [Link]
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Novel synthesis of cis-3,5-disubstituted morpholine derivatives - PubMed. [Link]
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What are stabilizers for amides, imides and amines for their long time storage?. [Link]
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Synthesis and Biological Evaluation of Cyclic Imides with Coumarins and Azacoumarins. [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]
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Representative morpholine ring formation reactions. Conditions: (a)... | Download Scientific Diagram - ResearchGate. [Link]
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A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. [Link]
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A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. [Link]
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Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. - ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Validation of (3,5-Dioxomorpholin-4-yl)acetic acid Bioactivity
Introduction: Charting the Unknown for a Novel Chemical Entity
In the landscape of drug discovery, novel chemical entities (NCEs) like (3,5-Dioxomorpholin-4-yl)acetic acid present both a challenge and an opportunity. With a morpholine core—a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties—and an acetic acid moiety, this compound hints at potential biological activity.[1] However, without a well-documented history of in vitro or in vivo studies, a systematic and logical validation workflow is not just recommended; it is essential.
This guide provides a comprehensive, field-proven framework for researchers to conduct the initial in vitro validation of an NCE such as this compound. We will proceed with a two-tiered approach. First, we establish the foundational cytotoxicity profile to determine the compound's therapeutic window. Second, we probe for a plausible biological function, focusing on anti-inflammatory activity—a common therapeutic area for morpholine derivatives.[2] This structured approach ensures that experimental choices are driven by causality and that the resulting data is robust, reproducible, and forms a solid foundation for further development.
Part 1: The Foundational Pillar – Cytotoxicity Profiling
Expert Rationale: Before assessing any specific bioactivity, it is imperative to determine the concentration range at which a compound is non-toxic to cells. This step, known as cytotoxicity profiling, is the bedrock of any in vitro validation. It establishes the safe concentration window for subsequent functional assays and provides the first critical insight into the compound's potential as a therapeutic agent. Neglecting this can lead to misleading results where a perceived functional effect is merely a consequence of cell death.[3][4]
We will compare two of the most widely adopted methods for assessing cell viability: the MTT and XTT assays. Both are colorimetric assays that measure the metabolic activity of living cells, which correlates with cell viability.[5][6] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[7]
Comparative Analysis: MTT vs. XTT Assays
The primary distinction between MTT and XTT lies in the solubility of the formazan product. The MTT assay produces a water-insoluble purple crystal that requires a separate solubilization step, typically with an organic solvent like DMSO.[6][7] The XTT assay, a second-generation alternative, produces a water-soluble orange formazan, eliminating the need for solubilization and thereby streamlining the workflow.[8] This seemingly small difference has significant practical implications for efficiency, reproducibility, and suitability for high-throughput screening.[8]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[7] | Reduction of XTT to a water-soluble orange formazan product.[5] |
| Formazan Product | Water-insoluble (requires solubilization).[7] | Water-soluble (no solubilization needed).[8] |
| Workflow | Multi-step: Reagent addition, incubation, formazan solubilization, measurement.[8] | Simplified: Reagent addition, incubation, direct measurement.[5] |
| Throughput | Lower, due to additional solubilization step. | Higher, well-suited for 96- and 384-well formats.[8] |
| Potential for Error | Higher risk from incomplete solubilization or cell loss during aspiration.[8] | Lower variability due to fewer handling steps.[8] |
| Primary Reference | Mosmann T (1983) J Immunol Methods 65:55–63.[9] | Scudiero DA et al. (1988) Cancer Res 48:4827-4833. |
Experimental Workflow Comparison
The following diagram illustrates the key difference in the experimental workflows for the MTT and XTT assays.
Caption: Comparison of MTT and XTT experimental workflows.
Protocol 1: XTT Cell Viability Assay
This protocol is designed as a self-validating system, including controls for background absorbance and maximum cell viability.
Materials:
-
This compound (Test Compound)
-
Positive Control (e.g., Doxorubicin, a known cytotoxic agent)
-
Cell line appropriate for the intended therapeutic area (e.g., RAW 264.7 macrophages for inflammation studies)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
XTT Reagent and Electron Coupling Reagent (available in commercial kits)[5]
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to an optimized density (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 1 x 10⁴ cells/well).[7]
-
Include "no cell" control wells containing 100 µL of medium only for background correction.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in complete culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and non-toxic (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include "vehicle control" wells treated with the solvent alone.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
XTT Assay Execution:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[5]
-
Add 50 µL of the activated XTT solution to each well, including controls.[7]
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[7]
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[7] Use a reference wavelength of 630-690 nm to reduce background noise.
-
Calculation:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Part 2: Functional Validation – Screening for Anti-Inflammatory Activity
Expert Rationale: With the non-toxic concentration range established, we can now investigate a specific biological function. Inflammation is a complex biological response involving numerous cell types and signaling pathways.[10] Key players in this process include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and transcription factors such as Nuclear Factor kappa B (NF-κB), which regulates the expression of many inflammatory genes.[9][11] A logical approach to screen for anti-inflammatory activity is to first determine if the compound can suppress a key inflammatory output (TNF-α production) and then to investigate its effect on the upstream signaling pathway (NF-κB activation).
The TNF-α and NF-κB Signaling Axis
TNF-α is a potent cytokine that activates the canonical NF-κB pathway.[12] Upon binding to its receptor (TNFR1), a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[11] This releases the NF-κB dimer (typically p50/RelA), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and adhesion molecules.[12]
Caption: Simplified TNF-α induced canonical NF-κB signaling pathway.
Protocol 2: TNF-α Secretion Inhibition Assay (ELISA-based)
This assay quantifies the amount of TNF-α secreted by immune cells (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages) into the culture medium.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and a positive control (e.g., Dexamethasone)
-
24-well tissue culture plates
-
Mouse TNF-α ELISA Kit
Methodology:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density that will result in a confluent monolayer (e.g., 2.5 x 10⁵ cells/well) and incubate overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound or Dexamethasone at non-toxic concentrations (determined from Protocol 1).
-
Incubate for 1-2 hours (pre-treatment).
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Use the standard curve provided in the ELISA kit to convert absorbance values to TNF-α concentration (pg/mL).
-
Calculate the percentage inhibition of TNF-α secretion for each treatment:
-
% Inhibition = [1 - (TNFα_treated - TNFα_unstimulated) / (TNFα_LPS_only - TNFα_unstimulated)] * 100
-
-
Determine the IC₅₀ value for TNF-α inhibition.
-
Protocol 3: NF-κB Luciferase Reporter Assay
This assay provides a mechanistic insight by measuring the transcriptional activity of NF-κB. It uses a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.[13][14]
Materials:
-
Cell line stably expressing an NF-κB luciferase reporter (e.g., HEK293-NF-κB-luc)
-
Recombinant human TNF-α
-
Test Compound and a positive control (e.g., BAY 11-7082, an IKK inhibitor)
-
White, opaque 96-well plates (for luminescence assays)
-
Luciferase assay reagent system
Methodology:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line in a white, opaque 96-well plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of the test compound or positive control for 1 hour.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except the "unstimulated" control.
-
Incubate for 6-8 hours, which is typically sufficient time for reporter gene expression.
-
-
Luciferase Assay Execution:
-
Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NF-κB activity:
-
% Inhibition = [1 - (Luminescence_treated - Luminescence_unstimulated) / (Luminescence_TNFα_only - Luminescence_unstimulated)] * 100
-
-
Determine the IC₅₀ value for NF-κB inhibition. A parallel cytotoxicity assay on the reporter cell line is crucial to ensure that the observed inhibition is not due to toxicity.
-
Part 3: Data Synthesis and Comparative Evaluation
The ultimate goal is to synthesize the data from these assays into a coherent profile of the compound's in vitro bioactivity. The results should be compared against a relevant benchmark compound to provide context for its potency and potential.
Hypothetical Comparative Data Summary
| Parameter | This compound | Dexamethasone (Comparator) |
| Cytotoxicity IC₅₀ (RAW 264.7) | > 100 µM | > 100 µM |
| TNF-α Inhibition IC₅₀ | 15 µM | 0.5 µM |
| NF-κB Inhibition IC₅₀ | 25 µM | Not applicable (different mechanism) |
Interpretation: In this hypothetical scenario, the test compound shows no significant cytotoxicity at concentrations up to 100 µM, indicating a good safety window. It demonstrates moderate anti-inflammatory activity by inhibiting TNF-α secretion with an IC₅₀ of 15 µM. The inhibition of NF-κB activity suggests that its mechanism, at least in part, involves this key signaling pathway. While less potent than the steroidal anti-inflammatory drug Dexamethasone, these results would validate the compound as a hit worthy of further investigation and lead optimization.
Conclusion
This guide outlines a logical, robust, and scientifically rigorous workflow for the initial in vitro validation of a novel compound, this compound. By first establishing a foundational cytotoxicity profile and then probing a plausible biological function with validated, well-controlled assays, researchers can efficiently generate high-quality, interpretable data. This systematic approach, moving from general cell health to specific mechanistic insights, is fundamental to navigating the early stages of drug discovery and making informed decisions about the future of a promising new chemical entity.
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Comparing the efficacy of (3,5-Dioxomorpholin-4-yl)acetic acid with other inhibitors
As a Senior Application Scientist, I've structured this guide to provide a comprehensive comparison of Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies that have revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). The initial query regarding "(3,5-Dioxomorpholin-4-yl)acetic acid" did not yield sufficient data for a comparative analysis, as it is not a recognized inhibitor in this context. Therefore, this guide focuses on a well-established and clinically relevant area of inhibitor comparison.
Introduction: The Significance of ALK in Oncology
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, under normal physiological conditions, plays a role in the development of the nervous system.[1] However, chromosomal rearrangements can lead to the formation of fusion genes, such as EML4-ALK, which result in the constitutive activation of the ALK kinase domain.[1][2] This aberrant signaling drives uncontrolled cell proliferation and survival, acting as a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[1][3] The dependence of these tumors on the ALK fusion protein for their growth and survival, a phenomenon known as "oncogene addiction," makes ALK an attractive therapeutic target.[4][5] The development of small molecule ALK inhibitors, which competitively bind to the ATP-binding pocket of the ALK kinase domain, has dramatically improved outcomes for patients with ALK-positive cancers.[1][6]
This guide provides an in-depth comparison of the efficacy of different generations of ALK inhibitors, from the first-in-class crizotinib to the highly potent third-generation lorlatinib. We will delve into their mechanisms of action, clinical efficacy, resistance profiles, and the experimental methodologies used to evaluate their performance.
The Evolution of ALK Inhibition: A Generational Comparison
The clinical application of ALK inhibitors has been characterized by a rapid evolution, with successive generations of drugs designed to improve upon the efficacy and overcome the resistance mechanisms of their predecessors.
First-Generation ALK Inhibitor: Crizotinib
Crizotinib was the first ALK inhibitor to receive regulatory approval, marking a significant milestone in the treatment of ALK-positive NSCLC.[7] It is a multi-targeted tyrosine kinase inhibitor, also inhibiting c-Met and ROS1.[2][6][8]
-
Mechanism of Action: Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, thereby inducing apoptosis in tumor cells.[4][6][9]
-
Clinical Efficacy: In pivotal clinical trials, crizotinib demonstrated superior progression-free survival (PFS) and overall response rates (ORR) compared to standard chemotherapy in treatment-naive patients with ALK-positive advanced NSCLC.[2][7]
-
Limitations and Resistance: Despite its initial efficacy, most patients treated with crizotinib eventually develop resistance, typically within a year.[3] Resistance mechanisms can be categorized as ALK-dependent (e.g., secondary mutations in the ALK kinase domain, such as the L1196M "gatekeeper" mutation and the G1202R mutation) or ALK-independent (e.g., activation of bypass signaling pathways).[10][11][12] Crizotinib also has limited penetration of the blood-brain barrier, resulting in suboptimal control of brain metastases.[13]
Second-Generation ALK Inhibitors: Alectinib, Brigatinib, and Ceritinib
To address the limitations of crizotinib, a new wave of more potent and selective second-generation ALK inhibitors was developed. These agents have demonstrated superior efficacy and improved central nervous system (CNS) activity.
-
Alectinib: A highly selective ALK and RET proto-oncogene inhibitor.[14] It has shown significant activity against several crizotinib-resistant mutations and has excellent CNS penetration.[15][16] Clinical trials have established the superiority of alectinib over crizotinib in the first-line setting, with a significantly longer PFS and a better safety profile.[17]
-
Brigatinib: A potent inhibitor of ALK and ROS1.[16][18] It was designed to have broad activity against a wide range of ALK resistance mutations, including some that are resistant to other second-generation inhibitors.[19][20] Brigatinib has also demonstrated robust intracranial activity.[13][21]
-
Ceritinib: A potent ALK inhibitor that is also active against several crizotinib-resistant mutations.[17] While effective, its use can be limited by gastrointestinal side effects.[22]
The second-generation inhibitors have now largely replaced crizotinib as the standard of care for the first-line treatment of ALK-positive NSCLC.[7][12]
Third-Generation ALK Inhibitor: Lorlatinib
Lorlatinib represents the latest advancement in ALK inhibition, specifically designed to overcome resistance to both first- and second-generation inhibitors.[23][24]
-
Mechanism of Action: Lorlatinib is a potent, macrocyclic, ATP-competitive inhibitor of ALK and ROS1.[25] Its unique structure allows it to fit into the ATP-binding pocket of ALK, even in the presence of mutations that confer resistance to other inhibitors, including the highly resistant G1202R mutation.[12][26]
-
Clinical Efficacy: Lorlatinib has demonstrated significant activity in patients who have progressed on one or more previous ALK inhibitors.[24][27] It has exceptional CNS penetration, leading to high intracranial response rates.[25][28] The CROWN trial demonstrated the superior efficacy of lorlatinib over crizotinib in the first-line setting, with a remarkable improvement in PFS and intracranial response.[17][23]
Quantitative Performance Comparison of ALK Inhibitors
The following table summarizes key efficacy data for prominent ALK inhibitors from pivotal clinical trials in treatment-naive ALK-positive advanced NSCLC.
| Inhibitor (Generation) | Trade Name | Median PFS (months) | Overall Response Rate (ORR) | Intracranial ORR | Key Clinical Trial(s) |
| Crizotinib (1st) | Xalkori | 10.9 | 74% | 56% (patients with measurable brain metastases) | PROFILE 1014[2] |
| Alectinib (2nd) | Alecensa | 34.8 | 82.9% | 81% (patients with measurable CNS disease) | ALEX[17] |
| Brigatinib (2nd) | Alunbrig | 24.0 | 71% | 78% (patients with measurable intracranial metastases) | ALTA-1L[17] |
| Lorlatinib (3rd) | Lorbrena | Not Reached | 76% | 82% (patients with measurable brain metastases) | CROWN[17][23] |
Experimental Protocols for Evaluating Inhibitor Efficacy
The evaluation of ALK inhibitor efficacy relies on a combination of in vitro and in vivo experimental models.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of the ALK kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of ATP.
-
Dilute the recombinant ALK enzyme to the desired concentration in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
Prepare a substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue) and the detection reagents (e.g., a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
-
Assay Procedure:
-
Add the test inhibitor and the ALK enzyme to a microplate well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
-
Incubate the reaction at room temperature for a specified duration.
-
Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.
-
Incubate for a final period to allow for the development of the HTRF signal.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor activity of an ALK inhibitor in a living organism.
Workflow:
-
Cell Line Selection: Choose a human cancer cell line that expresses the ALK fusion protein (e.g., H3122 or Karpas-299).[29][30]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Inject the cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers.
-
Treatment: Once the tumors reach a pre-determined size, randomize the mice into treatment and control groups. Administer the ALK inhibitor (e.g., orally or via intraperitoneal injection) and a vehicle control according to a pre-defined schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting to assess target inhibition).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the inhibitor.
Visualizations
ALK Signaling Pathway and Inhibition
Caption: The ALK signaling pathway and points of inhibition by TKIs.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro HTRF kinase inhibition assay.
Evolution of ALK Inhibitor Resistance
Caption: The evolution of ALK inhibitor resistance and drug development.
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ALECENSA® (alectinib) proposed mechanism of action. Genentech. [Link]
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A Researcher's Guide to Navigating the Target Landscape: Cross-Reactivity Profiling of (3,5-Dioxomorpholin-4-yl)acetic acid
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is understanding its interaction with the entire proteome, not just its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel small molecule, using the hypothetical compound (3,5-Dioxomorpholin-4-yl)acetic acid as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a strategy for integrating data to build a robust selectivity profile.
The Imperative of Selectivity: Why Profile this compound?
This compound is a synthetic small molecule with a scaffold suggestive of potential interactions with a variety of protein classes. Before committing significant resources to its development, a thorough understanding of its selectivity is paramount. A comprehensive cross-reactivity profile will enable us to:
-
De-risk clinical development: By identifying potential off-target liabilities early, we can predict and mitigate potential adverse effects.
-
Elucidate mechanism of action: Understanding the full spectrum of a molecule's interactions is crucial for interpreting its biological effects.
-
Discover new therapeutic applications: Promiscuous binding is not always detrimental; it can sometimes lead to polypharmacology with beneficial outcomes.
This guide will outline a multi-tiered approach to building a cross-reactivity profile for our molecule of interest, starting with broad, unbiased screening and moving towards more focused validation and cellular characterization.
Tier 1: Unbiased Proteome-Wide Screening
The initial step is to cast a wide net to identify all potential interacting partners of this compound within the native proteome. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful, unbiased technique for this purpose.[1][2]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify proteins from a complex cellular lysate that bind to immobilized this compound.
Methodology:
-
Probe Synthesis: Covalently immobilize this compound onto a solid support (e.g., agarose or magnetic beads) via a chemically inert linker. A control resin with the linker alone should also be prepared.
-
Lysate Preparation: Culture and harvest a relevant cell line (e.g., HEK293T or a cancer cell line relevant to the intended therapeutic area). Lyse the cells under non-denaturing conditions to preserve protein structure and complexes.
-
Affinity Enrichment: Incubate the clarified cell lysate with the immobilized compound and the control resin in parallel.
-
Washing: Vigorously wash the resins to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of free this compound or by using a denaturing elution buffer.
-
Proteomic Analysis: The eluted proteins are then subjected to tryptic digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
Data Interpretation:
Proteins that are significantly enriched on the compound-bound resin compared to the control resin are considered potential binding partners. Label-free quantification or isotopic labeling methods can be used for accurate comparison.
Diagram: AC-MS Workflow
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Tier 2: Target Validation and Affinity Determination
Hits from the initial AC-MS screen must be validated to confirm direct binding and to quantify the binding affinity. The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool for this purpose as it measures target engagement in a cellular context without the need for compound modification.[3][4][5]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate the binding of this compound to putative targets in intact cells and to determine the dose-dependent thermal stabilization.
Methodology:
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Thermal Challenge: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Data Interpretation:
A dose-dependent increase in the thermal stability of a target protein upon treatment with this compound provides strong evidence of direct binding in the cellular environment.
Diagram: CETSA® Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Tier 3: Focused Profiling Against Key Protein Families
While AC-MS provides an unbiased view, it's also prudent to proactively screen against large, well-characterized protein families that are common sources of off-target effects, such as kinases. The Kinobeads™ platform is an elegant chemical proteomics approach for profiling the interactions of small molecules with a large fraction of the cellular kinome.[6][7][8]
Experimental Protocol: Kinobeads™ Profiling
Objective: To determine the binding affinity of this compound against a broad panel of endogenous kinases.
Methodology:
-
Lysate Preparation: Prepare a non-denaturing cell lysate from a cell line known to express a wide range of kinases.
-
Competitive Binding: Incubate the lysate with increasing concentrations of free this compound.
-
Kinase Enrichment: Add Kinobeads™ (a mixture of broad-spectrum kinase inhibitors immobilized on a resin) to the lysate to capture kinases that are not bound by the test compound.
-
Elution and Analysis: Elute the captured kinases, digest them into peptides, and analyze by LC-MS/MS.
-
Data Analysis: Quantify the amount of each kinase pulled down at each concentration of the test compound. The concentration at which the compound inhibits 50% of the kinase binding to the beads (IC50) is determined.
Data Interpretation:
This competition-based assay provides a quantitative measure of the affinity of this compound for hundreds of kinases simultaneously, allowing for the rapid identification of both on- and off-target kinase interactions.
Diagram: Kinobeads™ Workflow
Caption: Workflow for Kinobeads™-based kinase profiling.
Synthesizing the Data: A Hypothetical Cross-Reactivity Profile
By integrating the data from these orthogonal approaches, we can construct a comprehensive cross-reactivity profile for this compound.
| Protein Target | AC-MS Enrichment (Fold Change) | CETSA® Thermal Shift (ΔTm in °C at 10 µM) | Kinobeads™ IC50 (µM) | Assessment |
| Target X | 50.2 | +5.8 | N/A | Validated On-Target |
| Kinase A | 15.6 | +3.1 | 0.25 | Potent Off-Target |
| Kinase B | 8.9 | +1.5 | 5.8 | Moderate Off-Target |
| Protein Y | 12.3 | No significant shift | N/A | Likely Non-specific binder |
| Kinase C | 2.1 | Not determined | > 50 | Not a significant off-target |
Comparative Analysis of Profiling Techniques
| Technique | Principle | Strengths | Limitations |
| AC-MS | Affinity capture of binding partners | Unbiased, proteome-wide | Requires compound immobilization, can generate false positives from non-specific binding |
| CETSA® | Ligand-induced thermal stabilization | Label-free, confirms intracellular target engagement | Throughput can be lower for proteome-wide analysis, requires specific antibodies or MS methods for detection |
| Kinobeads™ | Competitive binding to immobilized inhibitors | Quantitative affinity data for hundreds of kinases, high throughput | Limited to the kinome, may not capture all kinases |
Conclusion
The cross-reactivity profiling of a novel small molecule like this compound is not a single experiment but a strategic, multi-faceted investigation. By combining unbiased, proteome-wide screening with focused, quantitative validation assays, researchers can build a detailed and reliable selectivity profile. This knowledge is indispensable for making informed decisions in the drug development process, ultimately leading to safer and more effective medicines. The methodologies outlined in this guide provide a robust framework for navigating the complex and critical landscape of small molecule-protein interactions.
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
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Al-Haddad, M. A., & Al-Karadaghi, S. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(19), e3380. [Link]
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A Comparative Guide to Orthogonal Assays for Confirming the Mechanism of (3,5-Dioxomorpholin-4-yl)acetic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) for novel therapeutic candidates. Here, we use the compound (3,5-Dioxomorpholin-4-yl)acetic acid—hereafter designated DMAA—as a case study to illustrate the principles and execution of a multi-assay, orthogonal approach to MoA validation.
Hypothesized Mechanism of Action: Our primary hypothesis is that DMAA is a novel covalent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1). By covalently modifying a key cysteine residue on Keap1, DMAA disrupts the Keap1-Nrf2 protein-protein interaction. This prevents the ubiquitination and subsequent proteasomal degradation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2][3] The stabilized Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of cytoprotective genes, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby activating a robust antioxidant response.[3][4]
The imperative for using orthogonal assays lies in building a self-validating, incontrovertible body of evidence.[5][6] Relying on a single experimental outcome is insufficient to eliminate false positives or misinterpretations. This guide compares three distinct, yet complementary, assays designed to test this hypothesized MoA at different biological levels: direct biochemical engagement, cellular target engagement and pathway modulation, and functional genomic validation.
Visualizing the Hypothesized Signaling Pathway
The diagram below illustrates the proposed mechanism. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon covalent modification by DMAA, Keap1 releases Nrf2, leading to the activation of ARE-regulated genes.
Caption: Fig. 1: Hypothesized DMAA Mechanism of Action.
Comparison of Key Orthogonal Assays for MoA Validation
| Assay | Principle | Key Question Answered | Pros | Cons |
| 1. Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled probe upon binding to a larger protein.[7][8] | Does DMAA directly bind to Keap1 and disrupt the Keap1-Nrf2 interaction? | Quantitative (Kd/IC50), high-throughput, homogenous assay format.[8][9] | Requires purified protein and a fluorescent probe; indirect measurement for covalent inhibitors. |
| 2. Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its melting temperature.[10][11] | Does DMAA engage and stabilize Keap1 in a cellular environment? | Measures target engagement in intact cells or tissues; label-free.[12][13][14] | Lower throughput; requires a specific antibody for detection (e.g., Western Blot). |
| 3. CRISPR/Cas9 Knockout & Reporter Assay | Genetic knockout of a pathway component (Nrf2) to assess its necessity for the compound's functional effect.[15][][17] | Is the Nrf2-ARE pathway essential for the downstream cellular effect of DMAA? | Provides definitive genetic evidence for pathway dependency; high specificity.[18][19] | Technically demanding; potential for off-target genetic effects. |
Assay 1: Fluorescence Polarization (FP) Competition Assay
Causality Behind Experimental Choice: Before investigating complex cellular effects, it is paramount to confirm direct, physical interaction between DMAA and its hypothesized target, Keap1. An FP competition assay provides a robust, quantitative method to measure the ability of DMAA to disrupt the pre-formed Keap1-Nrf2 protein-protein interaction (PPI) in a purified, in vitro system.[7][20] This assay serves as the foundational evidence of target engagement.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Reconstitute purified, recombinant human Keap1 protein and a fluorescently-labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-Nrf2 peptide) in Assay Buffer.
-
Prepare a serial dilution of DMAA and a known non-covalent Keap1-Nrf2 inhibitor (positive control) in 100% DMSO, followed by a dilution into Assay Buffer.
-
-
Assay Execution:
-
In a 384-well, low-volume black plate, add the FITC-Nrf2 peptide to a final concentration equal to its Kd for Keap1 (determined in a preliminary direct binding experiment).
-
Add Keap1 protein to a concentration that yields ~80% of the maximal polarization signal.
-
Add the serially diluted DMAA, positive control, or vehicle (DMSO) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light. The incubation time is critical for covalent inhibitors to allow for the reaction to proceed.[21][22]
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for FITC (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Convert raw polarization values (mP) to percent inhibition relative to vehicle (0% inhibition) and a well with no Keap1 (100% inhibition).
-
Plot percent inhibition against the logarithm of DMAA concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Expected Quantitative Data:
| Compound | Description | Expected IC50 (nM) |
| DMAA | Test Compound | 50 - 200 |
| Positive Control | Known Keap1-Nrf2 Inhibitor | 10 - 50 |
| Negative Control | Structurally similar, inactive compound | > 10,000 |
Assay 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
Causality Behind Experimental Choice: While FP confirms biochemical binding, it does not prove target engagement within the complex milieu of a living cell. CETSA bridges this gap by assessing whether DMAA binding stabilizes Keap1 against thermal denaturation in intact cells.[10][11] Paired with a Western blot for Nrf2, this workflow simultaneously confirms target engagement and the immediate downstream consequence—Nrf2 stabilization.
Detailed Experimental Protocol:
-
Cell Treatment:
-
Culture human lung carcinoma cells (A549), which have a well-characterized Keap1-Nrf2 system, in 10 cm dishes to ~80% confluency.
-
Treat cells with DMAA (e.g., 1 µM), a positive control, or vehicle (0.1% DMSO) for 2 hours in serum-free media.
-
-
Thermal Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into multiple PCR tubes for each treatment condition.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, leaving one aliquot at room temperature (RT) as a control.[13]
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Lysate Preparation & Western Blot:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Keap1, Nrf2, and a loading control (e.g., GAPDH).[23][24]
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Expected Quantitative Data:
| Treatment | Target Protein | Measured Effect | Expected Outcome |
| Vehicle | Keap1 | Melting Temperature (Tm) | Baseline Tm (e.g., 54°C) |
| DMAA (1 µM) | Keap1 | Melting Temperature (Tm) | Shifted Tm (e.g., 58°C) |
| Vehicle | Nrf2 | Protein Level (RT sample) | Low basal level |
| DMAA (1 µM) | Nrf2 | Protein Level (RT sample) | 3-5 fold increase over vehicle |
Assay 3: CRISPR/Cas9-Mediated Nrf2 Knockout with NQO1 Reporter Assay
Causality Behind Experimental Choice: The final, definitive step is to prove that the observed cellular activity of DMAA is unequivocally dependent on its proposed pathway. By using CRISPR/Cas9 to remove Nrf2, the key downstream effector, we can test if the activation of an ARE-driven gene (NQO1) is abrogated.[15][18] This provides the strongest evidence linking target engagement to the ultimate functional outcome.
Detailed Experimental Protocol:
-
Generate Nrf2 Knockout (KO) Cell Line:
-
Design and validate a guide RNA (sgRNA) targeting an early exon of the NFE2L2 gene (encoding Nrf2).
-
Transfect MCF7 cells stably expressing an NQO1-ARE-luciferase reporter with Cas9 nuclease and the validated sgRNA.[4]
-
Select single-cell clones and screen for Nrf2 knockout by Western blot and genomic sequencing.
-
Expand a verified Nrf2 KO clone and a wild-type (WT) control clone.
-
-
Reporter Assay Execution:
-
Plate both WT and Nrf2 KO NQO1-ARE-luciferase reporter cells in a 96-well white, clear-bottom plate.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a serial dilution of DMAA, a known Nrf2 activator (e.g., Sulforaphane), or vehicle (0.1% DMSO) for 18 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial Renilla luciferase assay system).[4]
-
-
Data Analysis:
-
Normalize luciferase signal to cell viability (e.g., using a CellTiter-Glo assay performed in parallel).
-
Calculate fold induction of luciferase activity relative to the vehicle-treated control for both WT and KO cell lines.
-
Plot fold induction versus compound concentration to generate dose-response curves.
-
Expected Quantitative Data:
| Cell Line | Treatment | NQO1-ARE Luciferase Activity | Conclusion |
| Wild-Type (WT) | DMAA (1 µM) | ~10-fold induction | DMAA activates the ARE reporter |
| Nrf2 Knockout (KO) | DMAA (1 µM) | ~1-fold (no induction) | Nrf2 is required for DMAA activity |
| Wild-Type (WT) | Sulforaphane (5 µM) | ~15-fold induction | Assay is functional |
| Nrf2 Knockout (KO) | Sulforaphane (5 µM) | ~1-fold (no induction) | Confirms Nrf2 dependency of the pathway |
Logical Workflow for MoA Confirmation
The following diagram illustrates how these three orthogonal assays logically connect to build a comprehensive and validated model of the drug's mechanism of action.
Caption: Fig. 2: Logical flow of orthogonal assays.
Conclusion
By systematically applying this trio of orthogonal assays, researchers can build a robust, multi-layered case for the mechanism of action of this compound. This approach moves logically from direct biochemical interaction to cellular target engagement and pathway modulation, and culminates in definitive genetic validation of the functional consequences. This rigorous, self-validating system provides the high degree of confidence required for advancing a compound through the drug development pipeline.
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A Comparative Guide to (3,5-Dioxomorpholin-4-yl)acetic acid and its Structural Analogs for Researchers
Abstract
(3,5-Dioxomorpholin-4-yl)acetic acid represents a unique chemical scaffold with latent potential in medicinal chemistry and materials science. However, a notable gap exists in the scientific literature regarding its synthesis, properties, and biological activity. This guide provides a comprehensive framework for researchers to approach this novel compound. We present a proposed, robust synthesis protocol and establish a head-to-head comparison with three structurally related, well-characterized analogs: N-Aryl-Thiomorpholine-3,5-diones , Ethylenediaminetetraacetic Dianhydride (EDTA Dianhydride) , and Morpholin-4-yl-acetic acid . By examining the known attributes of these analogs, this guide offers predictive insights into the physicochemical properties and potential bioactivities of the title compound. Detailed experimental protocols for comparative analysis are provided to empower researchers to systematically investigate this promising, yet underexplored, chemical entity.
Introduction and Rationale
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3] The specific structure of This compound introduces key modifications to the basic morpholine framework: two carbonyl groups, creating a dione system, and an N-linked acetic acid moiety. These features suggest potential for unique chemical reactivity, specific hydrogen bonding interactions, and utility as a versatile synthetic building block.
Despite its intriguing structure, published data on this compound is virtually nonexistent. This guide aims to bridge this knowledge gap by:
-
Proposing a logical and efficient synthetic pathway for the title compound.
-
Establishing a comparative framework based on structurally similar compounds for which data is available.
-
Providing detailed, validated experimental protocols for researchers to synthesize and characterize the compound and its derivatives.
The objective is to provide a foundational document that stimulates and directs future research into this promising area.
The Core Scaffolds: A Structural Comparison
To understand the potential properties of this compound, it is crucial to compare its core morpholine-3,5-dione ring to related heterocyclic systems. The key difference lies in the atoms comprising the six-membered ring and the nature of the exocyclic substituent.
This comparison highlights how subtle changes—substituting oxygen for sulfur, removing the carbonyls, or altering the N-substituent—can dramatically influence the molecule's chemical and biological profile.
Proposed Synthesis of this compound
A straightforward and efficient synthesis is paramount for enabling research. We propose a two-step synthesis starting from commercially available reagents: Diglycolic Anhydride and Glycine (aminoacetic acid). This method is based on the well-established reaction of anhydrides with primary amines to form amides, followed by cyclization.[4][5]
Experimental Protocol: Proposed Synthesis
Rationale: This protocol utilizes a common method for synthesizing cyclic imides. The initial ring-opening is a rapid reaction between an amine and an anhydride. The subsequent cyclization is a dehydration reaction, often facilitated by heating with a dehydrating agent like acetic anhydride or by using a coupling agent.
Materials:
-
Diglycolic Anhydride (1.0 eq)
-
Glycine (1.0 eq)
-
Anhydrous Acetic Anhydride (3-5 eq)
-
Anhydrous Pyridine (catalytic amount)
-
Toluene
-
Diethyl ether
-
Standard laboratory glassware, reflux condenser, magnetic stirrer.
Procedure:
-
Step 1: Formation of the Intermediate.
-
Suspend Glycine (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of Diglycolic Anhydride (1.0 eq) in toluene dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 60 °C for 2 hours. The initial suspension is expected to become a clear solution or a thicker slurry of the intermediate acid.
-
Cool the mixture and collect the intermediate solid by filtration, washing with cold diethyl ether. Dry under vacuum.
-
-
Step 2: Dehydrative Cyclization.
-
Combine the dried intermediate from Step 1 with acetic anhydride (3-5 eq) and a catalytic amount of pyridine in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 120-140 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Head-to-Head Comparison with Structural Analogs
This section compares the known properties of key analogs to predict the characteristics of this compound.
| Feature | This compound (Predicted) | N-Aryl-Thiomorpholine-3,5-dione [6] | EDTA Dianhydride [7][8] | Morpholin-4-yl-acetic acid |
| Core Ring | Morpholine-3,5-dione | Thiomorpholine-3,5-dione | Morpholine-2,6-dione (dimer) | Morpholine |
| Synthesis Precursor | Diglycolic Anhydride + Glycine | Thiodiglycolic Acid + Amine | Ethylenediaminetetraacetic acid (EDTA) | Morpholine + Chloroacetate |
| Key Reactive Site(s) | Carboxylic acid, two imide carbonyls | Two imide carbonyls, potential for S-oxidation | Two highly reactive anhydride rings | Carboxylic acid, basic nitrogen |
| Expected Solubility | Moderate aqueous solubility due to the carboxylic acid group. | Generally low aqueous solubility, high in organic solvents. | Reacts with water/moisture. Soluble in DMSO, Methanol.[9] | High aqueous solubility. |
| Known/Potential Bioactivity | Unknown. Potential as an enzyme inhibitor, chelating agent, or building block for larger molecules. | Anticonvulsant, hypotensive, antimicrobial, antitumor activities reported for various derivatives.[6] | Used as a cross-linking agent and chelator in pharmaceutical formulations.[10] | Derivatives show antimicrobial and anti-urease activity.[11][12] |
| Structural Notes | The dione structure creates a planar, electron-withdrawing environment. The acetic acid provides a handle for further derivatization. | The sulfur atom influences ring conformation and lipophilicity compared to its oxygen analog. | Contains two pre-activated dioxomorpholine rings, making it a potent bis-acylating agent. | Lacks carbonyls, making the ring flexible and the nitrogen atom basic (pKa ~8-9). |
Proposed Experimental Evaluation: A Workflow for Comparative Analysis
To validate the predicted properties and explore the potential of this compound, a systematic experimental evaluation is necessary.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: Many morpholine derivatives exhibit antimicrobial properties.[13][14][15] This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its potency.
Materials:
-
Test compounds (Target and analogs) dissolved in DMSO.
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (DMSO vehicle).
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation: Prepare a 2 mg/mL stock solution of each test compound in DMSO. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 10 µL of the prepared bacterial suspension to each well. Include wells with bacteria and DMSO only (growth control) and wells with MHB only (sterility control).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD is equivalent to the sterility control.
Conclusion and Future Directions
This compound is a compound of significant interest at the crossroads of medicinal chemistry and material science. While it remains largely unexplored, this guide provides a clear and actionable path forward. The proposed synthesis is robust and relies on fundamental organic chemistry principles. By benchmarking its properties against well-understood analogs like thiomorpholine-diones and reduced morpholines, researchers can rapidly develop a structure-activity relationship profile.
Future work should focus on:
-
Derivatization: The carboxylic acid moiety is an ideal handle for creating libraries of amides, esters, and other derivatives to probe biological activity.
-
Polymer Science: The morpholine-3,5-dione ring can be opened via hydrolysis or aminolysis, suggesting its potential as a monomer for creating novel biodegradable polydepsipeptides or poly(ester amides).[16]
-
Mechanistic Studies: If biological activity is identified, subsequent studies should focus on elucidating the mechanism of action and identifying molecular targets.
This guide serves as a foundational blueprint, intended to de-risk and accelerate the scientific investigation of this compound and its derivatives.
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Banu, K., et al. (2019). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. Available at: [Link]
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Musumarra, G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
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Vitale, P., et al. (2023). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
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Tayal, S., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
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Besse, A., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
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Tighadouini, S., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
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Szawkało, J., et al. (2014). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ScienceDirect. Available at: [Link]
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Zhang, W., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central. Available at: [Link]
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Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central. Available at: [Link]
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Bou-Salah, G., et al. (2011). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. ResearchGate. Available at: [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Al-Tamiemi, E. O., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2014). Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives and their evaluation for anticancer activity. ResearchGate. Available at: [Link]
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Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides. Thieme. Available at: [Link]
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Le Fer, G., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central. Available at: [Link]
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Bakulina, O. V., et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Reddy, D. S., et al. (2012). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]
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D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. PubMed. Available at: [Link]
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Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PubMed Central. Available at: [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
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LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. LibreTexts. Available at: [Link]
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Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
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LibreTexts Chemistry. (2023). Acid Anhydrides React with Amines to Form Amides. LibreTexts. Available at: [Link]
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A Researcher's Guide to Essential Control Experiments for (3,5-Dioxomorpholin-4-yl)acetic acid-Based PROTACs
Welcome, fellow researchers, to an in-depth guide on the critical control experiments required for studies involving (3,5-Dioxomorpholin-4-yl)acetic acid. This molecule, a derivative of thalidomide, is a cornerstone in modern chemical biology, serving as a widely used E3 ligase ligand that recruits Cereblon (CRBN) for targeted protein degradation.[1][2][3] The technology built upon this principle, Proteolysis Targeting Chimeras (PROTACs), offers immense therapeutic potential but demands the highest level of scientific rigor.
This guide is designed to move beyond simple checklists. It provides the strategic "why" behind the "how," ensuring that your experimental design is not just a series of steps but a self-validating system. We will explore the essential negative controls, orthogonal validation assays, and in vivo considerations that are non-negotiable for publishing high-impact, trustworthy data in the field of targeted protein degradation.
The Foundational Mechanism: PROTAC-Mediated Degradation
A PROTAC molecule constructed with a this compound moiety is a heterobifunctional molecule. One end—the "anchor"—binds to the CRBN E3 ubiquitin ligase. The other end—the "warhead"—binds to a specific Protein of Interest (POI). This dual binding event brings the POI into close proximity with the E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN).[4][5] This proximity hijacks the cell's natural disposal system, the Ubiquitin-Proteasome System (UPS), leading to the poly-ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[6][7]
Caption: The PROTAC mechanism of action.
The Control Molecule Toolkit: Deconstructing the PROTAC
To prove that the observed biological effect is due to the specific, CRBN-mediated degradation of your target protein, you must synthesize and test a panel of control molecules. These controls are designed to systematically break the chain of events shown above.
| Control Molecule | Design Strategy & Rationale | The Question It Answers |
| 1. CRBN-Binding Mutant (Inactive Anchor) | Methylate the glutarimide nitrogen of the this compound moiety. This modification sterically hinders the hydrogen bonding required for CRBN engagement.[1][8] | Is the degradation event dependent on CRBN binding? |
| 2. Target-Binding Mutant (Inactive Warhead) | Introduce a modification to the warhead ligand that abolishes its affinity for the POI (e.g., mutate a key binding residue, alter stereochemistry). The rest of the molecule remains identical.[9] | Is the effect caused by degradation of the POI, or by simple inhibition or off-target effects of the warhead? |
| 3. Epimer Control | If chiral centers exist in the warhead or linker, synthesize the corresponding diastereomer or enantiomer that is known to have significantly weaker binding affinity.[3] This is a highly rigorous control for specificity. | Is the formation of a productive ternary complex stereospecific? |
| 4. Unconjugated Ligands | Test the warhead ligand alone and the CRBN ligand (this compound or a close analog like pomalidomide) alone. | Does the warhead alone cause a biological effect via inhibition? Does the CRBN ligand alone have any unexpected activity? |
In Vitro Validation: Proving Ternary Complex Formation
Before moving into cells, it is crucial to demonstrate that your active PROTAC can physically bridge the POI and CRBN, while your controls cannot. Biophysical assays are the gold standard for this.[4]
Comparative Binding Analysis
Techniques like Surface Plasmon Resonance (SPR) , Biolayer Interferometry (BLI) , or Isothermal Titration Calorimetry (ITC) can quantify the binding affinities (K D) of binary (PROTAC-POI, PROTAC-CRBN) and ternary (POI-PROTAC-CRBN) interactions.[10][11][12]
Table 1: Expected Biophysical Data for an Active PROTAC vs. Controls
| Compound | Binary K D (POI) | Binary K D (CRBN) | Ternary Complex Formation | Cooperativity (α) |
| Active PROTAC | 10 nM | 200 nM | Yes (Strong Signal) | > 1 (Positive) |
| CRBN-Binding Mutant | 10 nM | > 10 µM (No Binding) | No (No Signal) | N/A |
| Target-Binding Mutant | > 10 µM (No Binding) | 200 nM | No (No Signal) | N/A |
| Warhead Alone | 10 nM | N/A | N/A | N/A |
| CRBN Ligand Alone | N/A | 200 nM | N/A | N/A |
| Note: Cooperativity (alpha) is a measure of how the binding of one protein influences the binding of the other. An alpha value > 1 indicates that the formation of the ternary complex is energetically favorable. |
Cellular Assays: Confirming the Mechanism of Action in a Biological Context
Positive biophysical data is necessary but not sufficient. You must demonstrate that the PROTAC functions as intended within the complex environment of a living cell.
Primary Endpoint: Target Protein Degradation
The most fundamental cellular experiment is to measure the level of the POI after treatment with the PROTAC and controls.
Experimental Protocol: Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of the active PROTAC and a high concentration (e.g., 1 µM) of each control compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific for the POI. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band density and normalize the POI signal to the loading control.
Table 2: Expected Cellular Degradation Data
| Compound | DC 50 (nM) | D max (%) |
| Active PROTAC | 5 | > 90% |
| CRBN-Binding Mutant | > 10,000 | < 10% |
| Target-Binding Mutant | > 10,000 | < 10% |
| Warhead Alone | No Degradation | No Degradation |
Orthogonal Controls: Proving the "How"
Demonstrating protein loss is the first step. The next is to prove how it was lost.
Experiment 1: Proteasome Dependence
-
Rationale: If degradation is mediated by the UPS, then inhibiting the proteasome should prevent the degradation of the POI.
-
Method: Co-treat cells with an effective dose of your active PROTAC and a proteasome inhibitor (e.g., 1-10 µM MG132 or 100 nM Bortezomib).[13]
-
Expected Outcome: The proteasome inhibitor should "rescue" the POI from degradation, resulting in protein levels similar to the vehicle control.
Caption: Workflow for proteasome inhibition control.
Experiment 2: E3 Ligase Dependence
-
Rationale: Degradation should be specifically dependent on the CRBN E3 ligase.
-
Method 1 (Pharmacological): Co-treat cells with the active PROTAC and a high concentration of a free CRBN ligand (e.g., pomalidomide, lenalidomide).[14] The free ligand will outcompete the PROTAC for CRBN binding.
-
Method 2 (Genetic): Use siRNA or CRISPR/Cas9 to knock down or knock out the CRBN gene.
-
Expected Outcome: Both competitive displacement and genetic ablation of CRBN should significantly reduce or completely block POI degradation by the PROTAC.
Experiment 3: Transcriptional Analysis
-
Rationale: It is essential to confirm that the decrease in protein levels is due to post-translational degradation, not a reduction in the transcription of the gene encoding the POI.
-
Method: Treat cells with the active PROTAC and measure the POI's mRNA levels using quantitative reverse transcription PCR (RT-qPCR).[9]
-
Expected Outcome: The mRNA levels of the target gene should be unchanged compared to the vehicle-treated control.
In Vivo Validation: The Preclinical Test
Successful cellular data paves the way for animal studies. Here, the inactive controls are just as critical as the active compound.
Experimental Design Considerations:
-
Model: Use an appropriate animal model of disease (e.g., a tumor xenograft model).[]
-
Cohorts: At a minimum, include four cohorts: 1) Vehicle, 2) Active PROTAC, 3) Inactive Control PROTAC (the CRBN-binding mutant is often the best choice), and 4) Warhead Alone (optional, to assess inhibition vs. degradation).
-
Pharmacokinetics (PK): Profile the concentration of the active and inactive PROTACs in plasma over time. Ideally, they should have similar PK profiles to ensure that any difference in efficacy is due to their mechanism, not just different exposure levels.[16]
-
Pharmacodynamics (PD): Collect tissues (e.g., tumor, liver, spleen) at various time points and measure the levels of the POI by Western Blot, IHC, or targeted mass spectrometry to confirm target degradation in vivo.[17]
-
Efficacy & Toxicity: Monitor therapeutic outcomes (e.g., tumor volume, survival) and assess toxicity (e.g., body weight, clinical signs, histology of major organs).[18][19]
Table 3: Interpreting In Vivo Outcomes
| Outcome | Active PROTAC | Inactive Control PROTAC | Interpretation |
| PD (Tumor POI Level) | Significantly Reduced | Unchanged | Confirms on-target degradation in vivo. |
| Efficacy (Tumor Growth) | Inhibited | Unchanged | Links target degradation to therapeutic benefit. |
| Toxicity (Body Weight) | Stable | Stable | Suggests the degradation is well-tolerated at the efficacious dose. |
Conclusion: The Imperative of Rigor
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A Guide to the Statistical Analysis and Comparative Evaluation of Novel Bioactive Compounds: A Case Study with (3,5-Dioxomorpholin-4-yl)acetic acid
This guide provides a comprehensive framework for the rigorous statistical analysis and comparative evaluation of novel chemical entities in a preclinical research setting. While centered on the hypothetical investigation of (3,5-Dioxomorpholin-4-yl)acetic acid, the principles, protocols, and analytical workflows detailed herein are universally applicable to drug discovery and development professionals seeking to establish the biological activity of new compounds with high scientific integrity.
Introduction: The Challenge of Novel Compound Evaluation
The journey of a novel compound from synthesis to potential therapeutic application is predicated on robust, reproducible, and statistically sound experimental data. This compound, a heterocyclic compound with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol , represents a typical starting point for such an investigation[1][2]. Its morpholine core is a common scaffold in medicinal chemistry, suggesting potential bioactivity[3]. However, without established biological data, a structured and validated analytical approach is paramount.
This guide eschews a rigid template, instead presenting a logical, causality-driven workflow. We will explore how to design self-validating experiments, correctly apply statistical models to interpret dose-response relationships, and objectively compare a novel compound against relevant alternatives.
Part 1: Foundational Experimental Design for In Vitro Screening
Causality in Experimental Design: The Role of Controls
Controls are not mere benchmarks; they are the logical pillars that validate the experiment. They allow researchers to isolate the effect of the test compound from systemic or random error. A well-designed assay includes multiple types of controls to ensure data integrity[4].
Protocol 1: Establishing a Self-Validating Assay Plate
This protocol outlines the setup for a typical 96-well plate-based cell viability assay (e.g., CellTiter-Glo® or MTT), a common primary screen in oncology drug discovery.
Objective: To measure the dose-dependent effect of a test compound on cancer cell viability while ensuring the validity of the results through integrated controls.
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) at a pre-determined optimal density in all wells of a 96-well plate. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate vehicle (e.g., DMSO, PBS). The concentration range should be wide enough to span from no effect to a maximal effect, a critical factor for accurate curve fitting[5]. A typical starting concentration might be 100 µM.
-
Plate Layout and Treatment:
-
Vehicle Control (0% Inhibition): Dedicate at least 8 wells to cells treated only with the highest concentration of the vehicle used for the test compound. This establishes the baseline response and controls for any solvent effects[4].
-
Positive Control (100% Inhibition): Dedicate at least 8 wells to a known cytotoxic agent (e.g., Staurosporine at a high concentration). This validates the assay's ability to detect a response and defines the upper anchor of the dose-response curve[5].
-
Test Compound: Add the serial dilutions of this compound to triplicate wells for each concentration.
-
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
Assay Readout: Add the viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence or absorbance) using a plate reader.
Visualization 1: Experimental Plate Layout
Caption: Workflow from raw experimental data to statistical comparison.
Step 3: Interpreting the Results
The output of the statistical analysis must be interpreted in a biological context.
| Compound | Hypothetical IC50 (µM) | 95% Confidence Interval | Comparison vs. Test Compound (p-value) | Interpretation |
| This compound | 5.2 | 4.1 - 6.5 | - | Baseline potency established. |
| Alternative A (Structural Analog) | 15.8 | 12.5 - 19.9 | <0.001 | Significantly less potent, suggesting the dioxo-acetic acid moiety is critical for activity. |
| Alternative B (Doxorubicin) | 0.1 | 0.08 - 0.13 | <0.0001 | Significantly more potent, as expected for a potent chemotherapy agent. Provides context for the novel compound's potency. |
A p-value less than 0.05 from the F-test indicates a statistically significant difference between the IC50 values of the two compounds being compared.[6] The narrowness of the 95% CI reflects the precision of the IC50 estimate.
Conclusion
This guide outlines a robust, statistically-driven framework for the initial evaluation of a novel compound, using this compound as a model. By prioritizing meticulous experimental design with self-validating controls, applying appropriate non-linear regression models for data analysis, and using specific statistical tests for comparison, researchers can generate high-confidence, reproducible data. This approach ensures that decisions made during the drug discovery process are based on objective evidence, ultimately enhancing the probability of identifying promising new therapeutic leads.
References
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A Comparative Guide to (3,5-Dioxomorpholin-4-yl)acetic acid: Evaluating a Novel Scaffold in the Context of Bioactive Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the morpholine ring is a well-established privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, enhancing the pharmacokinetic profile of bioactive molecules.[3] This guide delves into the chemical and potential biological attributes of a lesser-explored derivative, (3,5-Dioxomorpholin-4-yl)acetic acid , by drawing comparisons with structurally related and functionally established compounds. Due to the current scarcity of direct peer-reviewed studies on this specific molecule, this guide will leverage data from analogous structures to build a predictive framework for its potential applications and to highlight areas ripe for future investigation.
Chemical Identity and Synthetic Strategy
This compound is characterized by a morpholine-3,5-dione core, N-substituted with an acetic acid moiety. The dione functionality introduces distinct electronic and conformational properties compared to the more common saturated morpholine ring.
Proposed Synthesis Protocol
A plausible synthetic route to this compound can be extrapolated from established methods for N-alkylation of cyclic imides. The following protocol is a scientifically grounded hypothesis for its laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
-
Preparation of Morpholine-3,5-dione: This starting material can be synthesized through the cyclization of iminodiacetic acid or by a two-step process involving the reaction of a haloacetyl halide with an amino acid derivative followed by intramolecular cyclization.
-
N-Alkylation:
-
To a solution of morpholine-3,5-dione (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the resulting ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2 equivalents) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and the salt byproducts. Potassium carbonate is a mild base suitable for deprotonating the imide nitrogen without causing significant side reactions. The final hydrolysis step under basic conditions followed by acidic workup is a standard and efficient method for converting the ethyl ester to the desired carboxylic acid.
Hypothesized Biological Profile and Comparative Analysis
The morpholine scaffold is associated with a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][4] The introduction of the dione functionality and the acetic acid side chain in this compound suggests several potential avenues for biological activity.
Potential as an Anticancer Agent
Many morpholine-containing compounds exhibit anticancer activity by inhibiting key signaling pathways. For instance, derivatives of morpholine have been shown to act as inhibitors of PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[5]
Comparative Compounds:
-
GDC-0941 (Pictilisib): A potent pan-PI3K inhibitor containing a morpholino-thienopyrimidine scaffold.
-
Aprepitant: An antiemetic drug with a morpholine core that has shown potential antitumor activities.
| Compound | Target | IC50 (nM) | Cell Line |
| GDC-0941 (Pictilisib) | PI3Kα | 3 | HCT-116 |
| Aprepitant | NK1R | 0.9 | Various |
| This compound | Hypothesized: PI3K/other kinases | To be determined | To be determined |
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Potential as an Antimicrobial Agent
The morpholine ring is a key component of several antimicrobial agents. For example, the antibiotic Linezolid contains a morpholine ring. The acidic functionality of this compound might also contribute to its potential antimicrobial properties.
Comparative Compounds:
-
Linezolid: An oxazolidinone antibiotic with a morpholine ring, effective against Gram-positive bacteria.
-
Amorolfine: An antifungal agent from the morpholine class.
| Compound | Organism | MIC (µg/mL) |
| Linezolid | Staphylococcus aureus | 1-4 |
| Amorolfine | Trichophyton rubrum | 0.03-0.25 |
| This compound | To be determined | To be determined |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the test microorganism in a suitable broth to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Relationship of Morpholine Derivatives in Drug Discovery
Caption: The central role of the morpholine scaffold in diverse therapeutic areas.
Future Directions and Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Based on the extensive pharmacology of the morpholine scaffold, it is reasonable to hypothesize that this compound may possess biological activities worthy of investigation, particularly in the realms of oncology and infectious diseases.
The immediate next steps for researchers interested in this molecule should be its definitive synthesis and characterization, followed by broad-spectrum biological screening. The experimental protocols and comparative data presented in this guide offer a foundational framework for such an endeavor. While the current body of knowledge is limited, the potential for discovering novel bioactivity makes this compound a compelling target for future research and drug development efforts.
References
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- Tayal, S., Singh, V., & Bhatnagar, S. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 1-17.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Wiley Periodicals, Inc. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW.
- ACS Publications. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- ResearchGate. (2018).
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. Int. J. Pharmacol. Pharm. Sci, 3(1), 40-51.
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Independent Verification of (3,5-Dioxomorpholin-4-yl)acetic Acid's Biological Effects: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of (3,5-Dioxomorpholin-4-yl)acetic acid. As a novel compound with limited publicly available data, a systematic and robust experimental approach is crucial to elucidate its potential therapeutic activities. This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-tiered investigative process, from initial phenotypic screening to more detailed mechanistic studies. The protocols and comparative frameworks presented herein are designed to ensure scientific integrity and generate high-quality, reproducible data.
Introduction to this compound and the Succinimide Scaffold
This compound belongs to the broad class of succinimide derivatives. The succinimide ring, a five-membered cyclic imide, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] These activities include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[1][2] Furthermore, specific succinimide derivatives have been investigated as enzyme inhibitors, including acetylcholinesterase inhibitors for potential therapeutic application in Alzheimer's disease.[3][4]
The structure of this compound, featuring a carboxymethyl group attached to the nitrogen of the morpholine-3,5-dione ring, suggests potential for interaction with various biological targets. The acetic acid moiety could mimic natural ligands or engage in hydrogen bonding within enzyme active sites, while the dione feature presents opportunities for various molecular interactions. Given the rich pharmacology of the succinimide family, a systematic investigation into the biological effects of this particular derivative is well-warranted.
This guide proposes a three-tiered approach for the characterization of this compound, designed to be adaptable based on initial findings.
Tier 1: Broad Phenotypic Screening
The initial phase of investigation should involve a series of broad, cell-based phenotypic assays to identify potential areas of biological activity. This approach allows for an unbiased assessment of the compound's effects across different physiological systems.
Cytotoxicity Assessment
A fundamental first step is to determine the compound's inherent cytotoxicity across a range of cell lines. This data is crucial for interpreting results from other assays and for identifying potential anti-cancer properties.
Recommended Cell Lines:
-
Cancer Cell Panel: A selection of cell lines from different cancer types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87 (glioblastoma)).
-
Non-Cancerous Cell Line: A non-transformed cell line (e.g., HEK293 (human embryonic kidney), MRC-5 (human lung fibroblast)) to assess general toxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity Screening
Given that many succinimide derivatives exhibit anti-inflammatory properties, this is a key area to investigate.[1] A common in vitro model for inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS).
Recommended Cell Line: RAW 264.7 (murine macrophage cell line).
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Reagent: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage inhibition of nitric oxide production.
Antimicrobial Activity Screening
The succinimide scaffold is also present in some antimicrobial agents.[1] A preliminary screen against representative microorganisms can reveal any potential in this area.
Recommended Organisms:
-
Gram-positive bacterium: Staphylococcus aureus
-
Gram-negative bacterium: Escherichia coli
-
Yeast: Candida albicans
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a serial dilution of the compound in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).
-
Inoculation: Add the inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 2: Target Identification and Mechanism of Action Elucidation
Should the Tier 1 screening reveal significant activity in a particular area, the next phase of research should focus on identifying the molecular target and elucidating the mechanism of action. The following are example workflows based on potential outcomes from Tier 1.
If Anti-inflammatory Activity is Observed
Caption: Workflow for investigating the mechanism of anti-inflammatory activity.
3.1.1. Enzyme Inhibition Assays: Many anti-inflammatory drugs target enzymes in the arachidonic acid pathway.
-
COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to measure the inhibition of cyclooxygenase enzymes.
-
5-LOX Inhibition Assay: Assess the inhibitory effect on 5-lipoxygenase activity.
3.1.2. Western Blot Analysis of Inflammatory Signaling Pathways: Investigate the effect of the compound on key inflammatory signaling pathways.
-
NF-κB Pathway: In LPS-stimulated RAW 264.7 cells, assess the phosphorylation of IκBα and the p65 subunit of NF-κB. A reduction in phosphorylation would suggest inhibition of this pathway.
-
MAPK Pathway: Examine the phosphorylation status of p38, ERK, and JNK.
Experimental Protocol: Western Blotting
-
Cell Lysis: After compound treatment and LPS stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, total p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
If Cytotoxicity Against Cancer Cells is Observed
Caption: Workflow for investigating the mechanism of anticancer activity.
-
Apoptosis Assays: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to determine if the compound induces apoptosis.
-
Cell Cycle Analysis: Employ PI staining and flow cytometry to assess if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Caspase Activity Assays: Measure the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9) to determine the apoptotic pathway.
Tier 3: Comparative Analysis and Data Interpretation
Once a primary biological activity and mechanism have been identified, it is essential to compare the performance of this compound with established compounds in the field. This provides context for the compound's potency and potential for further development.
Table 1: Comparative Analysis of Anti-inflammatory Activity
| Compound | Cell Line | IC50 (NO Inhibition, µM) | IC50 (COX-2 Inhibition, µM) | Cytotoxicity (IC50, µM) |
| This compound | RAW 264.7 | Experimental Data | Experimental Data | Experimental Data |
| Dexamethasone | RAW 264.7 | Literature/Internal Data | N/A | Literature/Internal Data |
| Celecoxib | RAW 264.7 | Literature/Internal Data | Literature/Internal Data | Literature/Internal Data |
Table 2: Comparative Analysis of Anticancer Activity
| Compound | Cell Line | IC50 (Viability, µM) | Apoptosis Induction (% Annexin V+) | Cell Cycle Arrest Phase |
| This compound | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | MCF-7 | Literature/Internal Data | Literature/Internal Data | Literature/Internal Data |
| Paclitaxel | MCF-7 | Literature/Internal Data | Literature/Internal Data | Literature/Internal Data |
Conclusion
The systematic approach outlined in this guide provides a robust framework for the independent verification of the biological effects of this compound. By progressing through tiered screenings and mechanistic studies, researchers can generate a comprehensive profile of this novel compound. The emphasis on comparative analysis with standard compounds will be critical in determining its potential as a lead for future drug discovery efforts. Adherence to these scientifically rigorous protocols will ensure the generation of reliable and impactful data.
References
-
Research progress in biological activities of succinimide derivatives. PubMed. Available at: [Link]
-
Research progress in biological activities of succinimide derivatives. SciSpace. Available at: [Link]
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. MDPI. Available at: [Link]
-
Synthesis And Antioxidant Activity Of Succinimide Derivative''. IJRPR. Available at: [Link]
-
Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PubMed Central. Available at: [Link]
Sources
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuey.net [kuey.net]
- 3. mdpi.com [mdpi.com]
- 4. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3,5-Dioxomorpholin-4-yl)acetic acid
This guide provides essential safety and logistical information for the proper disposal of (3,5-Dioxomorpholin-4-yl)acetic acid (CAS No. 1445-56-3). As a trusted resource for laboratory safety and chemical handling, this document is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, leveraging data from analogous compounds and established laboratory safety protocols.
It is imperative to treat this compound as a hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for final guidance. The procedures outlined below are based on general best practices for chemical waste disposal and the known hazards of related morpholine and acetic acid compounds.
Inferred Hazard Profile and Risk Assessment
Due to the lack of specific toxicological and environmental data for this compound, its hazard profile must be inferred from its structural components: a morpholine ring and an acetic acid moiety.
-
Morpholine Derivatives: Morpholine and its derivatives are often flammable liquids and can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[1][2]
-
Acetic Acid: Acetic acid is a corrosive liquid that can cause severe skin burns and eye damage.[3][4][5]
Given these characteristics, this compound should be handled with the assumption that it is a corrosive and potentially toxic substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Table 1: Hazard and Physical Property Data of Analogous Compounds
| Property | Morpholine | Glacial Acetic Acid |
| CAS Number | 110-91-8 | 64-19-7 |
| Physical State | Liquid | Liquid |
| Hazards | Flammable, Corrosive, Harmful if swallowed, Toxic in contact with skin | Flammable, Corrosive, Causes severe skin burns and eye damage |
| Incompatibilities | Oxidizing agents, Acids | Oxidizing agents, Bases, Metals |
Core Principles for Chemical Waste Management
The disposal of this compound must adhere to federal, state, and local regulations. The following principles are fundamental to the safe management of this chemical waste in a laboratory setting.[6][7][8]
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated within the laboratory.[7][8]
-
Segregation: Chemical wastes must be segregated by general waste type to prevent incompatible substances from mixing.[6] this compound, being acidic, should be stored separately from bases, cyanides, and sulfides.[6]
-
Containment: All hazardous waste must be stored in compatible containers that prevent rupture or leakage.[6][9] Containers should be made of a material that does not react with the contents and have a secure screw cap.[6] Do not fill containers beyond 90% capacity to allow for expansion.[9]
-
Labeling: All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[7][8]
Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural guide for the disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Waste Characterization: Treat all waste containing this compound as hazardous chemical waste.
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with acidic and potentially corrosive compounds. Glass or specialized plastic containers are generally suitable.[8] Avoid metal containers.[6][9]
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. Fill in all required information clearly.
-
Transfer the Waste: Carefully transfer the waste into the labeled container. If transferring solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to prevent spills. Keep the container closed except when adding waste.[6][7]
-
Segregate and Store: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][7] Ensure it is stored separately from incompatible materials, particularly bases and oxidizing agents.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] Do not dispose of this compound down the drain.[7][10]
Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, eliminate all potential ignition sources.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill.[1] Do not use combustible materials like paper towels for large spills.
-
Collect Spill Residue: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[4]
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Hazardous waste. Wikipedia. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
-
Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Safety Data Sheet for this compound. Aaron Chemicals. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
-
Hazardous Substance Fact Sheet - Morpholine. NJ.gov. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 1445-56-3 Name: - XiXisys. [Link]
-
MORPHOLINE - MsdsDigital.com. [Link]
-
Safety Data Sheet Morpholine. Redox. [Link]
-
Morpholine - SAFETY DATA SHEET. [Link]
-
Glacial Acetic Acid. [Link]
-
Safety Data Sheet: Acetic acid - Carl ROTH. [Link]
-
SAFETY DATA SHEET Acetic acid 99.85%. [Link]
-
SAFETY DATA SHEET. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. redox.com [redox.com]
- 3. uwm.edu [uwm.edu]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acs.org [acs.org]
Navigating the Safe Handling of (3,5-Dioxomorpholin-4-yl)acetic Acid: A Guide for Laboratory Professionals
Welcome to your essential safety and operational guide for handling (3,5-Dioxomorpholin-4-yl)acetic acid (CAS No. 938459-18-8). This document moves beyond mere compliance, offering a framework for integrating safety into your workflow with a deep understanding of the "why" behind each precaution. Our goal is to empower you, our scientific partners, to manage this compound with confidence and precision, ensuring both personal safety and the integrity of your research.
At-a-Glance Hazard Profile
This compound is a compound that demands careful handling due to its specific toxicological profile. According to its Safety Data Sheet (SDS), the compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning" [1]. These classifications are the foundation of our handling protocols. The risk of irritation to the skin, eyes, and respiratory tract dictates the necessity of forming a complete barrier between the researcher and the compound.
The Last Line of Defense: Personal Protective Equipment (PPE)
Your PPE is the most critical barrier against exposure. The selection of appropriate PPE is not a suggestion but a requirement derived directly from the compound's hazard profile. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our primary directive[1].
| Task / Operation | Required Personal Protective Equipment | Rationale |
| Weighing & Aliquoting (Solid) | Chemical safety goggles, Nitrile gloves (minimum 0.11 mm thickness), Lab coat, N95/FFP2 Respirator | Protects against serious eye irritation from dust particles[1]. Prevents skin irritation upon contact[1]. A respirator is crucial to mitigate respiratory tract irritation from airborne particulates[1][2]. |
| Solution Preparation & Transfers | Chemical safety goggles with face shield, Nitrile gloves (minimum 0.11 mm thickness), Lab coat or chemical-resistant apron | A face shield provides an additional layer of protection against splashes that could cause serious eye irritation. Standard lab coat protects against incidental skin contact[1]. |
| Post-Experiment Cleanup & Decontamination | Chemical safety goggles, Heavy-duty nitrile or neoprene gloves, Chemical-resistant apron over lab coat | Increased risk of splashes and direct contact with concentrated material requires more robust protection. |
Operational Plan: From Benchtop to Disposal
Adherence to a strict, step-by-step operational plan minimizes risk at every stage of handling.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control for inhalation exposure[2].
-
Pre-Operational Check: Before beginning, ensure an eyewash station and safety shower are unobstructed and have been recently tested. Confirm you have the correct spill kit materials on hand.
-
PPE Donning: Don PPE in the following order: lab coat, respirator (if required), safety goggles, and finally gloves. Ensure gloves overlap the cuffs of your lab coat.
Step-by-Step Handling Protocol
-
Weighing: When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure. Use anti-static tools and weighing paper to prevent dispersal of the powder.
-
Dissolving: Add the solid to the solvent slowly and in a controlled manner to avoid splashing. If heating is required, do so in a well-ventilated fume hood and monitor the process continuously.
-
Transfers: Use cannulas or syringes for liquid transfers where possible to minimize the risk of spills.
Spill & Emergency Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled waste container[2].
-
Decontaminate the area with a suitable cleaning agent and wipe clean.
-
-
Skin Contact:
-
Eye Contact:
Waste Disposal Plan
-
Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the physical form of the compound and the task being performed.
Caption: PPE selection workflow for handling the compound.
References
-
Angene Chemical. Safety Data Sheet: this compound. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
